BMY-25368 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
86134-36-3 |
|---|---|
Molecular Formula |
C19H26ClN3O3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22;/h4,6-7,12,21H,1-3,5,8-11,13,20H2;1H |
InChI Key |
BCFLXSGCJYZLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
BMY-25368 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine (B1213489) H₂ receptor. Its primary mechanism of action involves the selective blockade of H₂ receptors, leading to the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the core mechanism of action of BMY-25368, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and relevant experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at the histamine H₂ receptor. The H₂ receptor, a G-protein coupled receptor (GPCR), is predominantly found on the basolateral membrane of parietal cells in the gastric mucosa. The binding of histamine to these receptors initiates a signaling cascade that results in the secretion of gastric acid.
The core mechanism of BMY-25368 involves the following key steps:
-
Competitive Binding: BMY-25368 competes with histamine for the same binding site on the H₂ receptor. Due to its high affinity, it effectively displaces histamine and prevents receptor activation.
-
Inhibition of Adenylyl Cyclase: The histamine H₂ receptor is coupled to a stimulatory G-protein (Gs). Upon histamine binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). By blocking the H₂ receptor, BMY-25368 prevents this activation of adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.
-
Downregulation of the Proton Pump: The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA). PKA is responsible for phosphorylating and activating the H+/K+ ATPase, also known as the proton pump, which is the final step in gastric acid secretion. Consequently, the inhibition of this pathway by BMY-25368 results in a decrease in the pumping of H+ ions into the gastric lumen, leading to a reduction in gastric acid secretion.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| pKi | 7.80 | Human Histamine H₂ Receptor | [1] |
| Relative Potency (IV) | 9 times more potent than ranitidine (B14927) | Dog (Heidenhain pouch) | [2] |
| Relative Potency (Oral) | 2.8 to 4.4 times more potent than ranitidine (depending on secretagogue) | Dog (Heidenhain pouch) | [2] |
| Duration of Action (Oral) | Significantly longer than ranitidine | Dog (Heidenhain pouch) | [2] |
| Inhibition of Gastric Acidity | 75% decrease in 24-h intragastric acidity (400 mg dose) | Human | [3] |
Signaling Pathway
The signaling pathway of the histamine H₂ receptor and the inhibitory action of BMY-25368 are depicted below.
Caption: H₂ receptor signaling and BMY-25368 inhibition.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like BMY-25368 to the histamine H₂ receptor.
Objective: To determine the inhibitory constant (Ki) of BMY-25368 for the histamine H₂ receptor.
Materials:
-
Cell membranes expressing the human histamine H₂ receptor.
-
Radioligand (e.g., [³H]-tiotidine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of BMY-25368.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of BMY-25368 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Gastric Acid Secretion Study (Heidenhain Pouch Dog Model)
This protocol describes a classic in vivo model used to assess the efficacy of gastric acid secretion inhibitors.[2]
Objective: To evaluate the in vivo potency and duration of action of BMY-25368 in inhibiting histamine-stimulated gastric acid secretion.
Animal Model: Dogs surgically prepared with a Heidenhain pouch, which is a vagally denervated portion of the stomach that allows for the collection of pure gastric juice.
Procedure:
-
Fasting: Fast the dogs for a specified period (e.g., 18 hours) before the experiment, with free access to water.
-
Baseline Secretion: Collect gastric juice from the Heidenhain pouch to establish a baseline secretion rate.
-
Histamine Stimulation: Administer a continuous intravenous infusion of histamine to stimulate a steady rate of gastric acid secretion.
-
Drug Administration: Once a stable stimulated secretion rate is achieved, administer BMY-25368 either intravenously or orally.
-
Sample Collection: Collect gastric juice at regular intervals for several hours after drug administration.
-
Analysis: Measure the volume, pH, and acidity of the collected gastric juice samples.
-
Data Analysis: Calculate the percent inhibition of gastric acid secretion at different doses of BMY-25368 and compare its potency and duration of action to a reference compound like ranitidine.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a histamine H₂ receptor antagonist like BMY-25368.
Caption: Workflow for H₂ antagonist characterization.
Conclusion
This compound is a well-characterized, potent, and long-acting competitive antagonist of the histamine H₂ receptor. Its mechanism of action is centered on the blockade of this receptor, leading to a reduction in cAMP-mediated signaling and subsequent inhibition of gastric acid secretion. The available in vitro and in vivo data consistently support this mechanism and highlight its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further studies to determine its pA₂ value from a Schild analysis would provide a more complete quantitative profile of its functional antagonism.
References
- 1. Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
BMY-25368 Hydrochloride: A Technical Overview of a Potent and Long-Acting Histamine H2-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and selective histamine (B1213489) H2-receptor antagonist that has demonstrated significant efficacy in the inhibition of gastric acid secretion. As a competitive antagonist of the histamine H2 receptor, BMY-25368 effectively blocks the action of histamine on parietal cells, thereby reducing the production of gastric acid. This technical guide provides a comprehensive overview of the available preclinical data on BMY-25368, focusing on its mechanism of action, in vivo potency, duration of action, and the experimental models used for its characterization.
Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor
BMY-25368 functions as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. In the physiological state, the binding of histamine to this G-protein coupled receptor initiates a signaling cascade that results in the secretion of gastric acid. BMY-25368 competitively inhibits this binding, thereby preventing the downstream signaling events.
Signaling Pathway of Histamine H2 Receptor-Mediated Gastric Acid Secretion
The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, exchanging intracellular H+ for extracellular K+. By blocking the initial step in this cascade, BMY-25368 effectively suppresses gastric acid production.
Quantitative In Vivo Potency and Duration of Action
Preclinical studies in Heidenhain pouch dogs have demonstrated the potent and long-lasting antisecretory effects of BMY-25368, particularly in comparison to the well-characterized H2-receptor antagonist, ranitidine (B14927).
Comparative Potency of BMY-25368 and Ranitidine in Heidenhain Pouch Dogs
The following tables summarize the relative potency of BMY-25368 compared to ranitidine in inhibiting gastric acid secretion stimulated by various secretagogues.
| Route of Administration | Secretagogue | Relative Potency (BMY-25368 vs. Ranitidine) | Reference |
| Intravenous (bolus) | Histamine | 9 times more potent | [1] |
| Oral | Histamine (1-3 hours post-dose) | 3.2 times more potent | [1] |
| Oral | Histamine (10-12 hours post-dose) | 28 times more potent | [1] |
| Oral | Pentagastrin | 2.8 times more potent | [1] |
| Oral | Bethanechol | 4.4 times more potent | [1] |
| Oral | Food | Potency ratio not explicitly quantified, but effective antagonism demonstrated. | [1] |
| Oral (Aspirin-induced lesions) | Aspirin | 9 times more potent in antagonizing lesions | [1] |
Table 1: Comparative in vivo potency of BMY-25368 and ranitidine in Heidenhain pouch dogs.[1]
Dose-Response of BMY-25368 on Gastric pH in Horses
Studies in foals have also demonstrated a clear dose-dependent effect of BMY-25368 on gastric acid secretion, as measured by changes in gastric pH.
| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Reference |
| 0.02 | Dose-dependent increase in pH | Not specified | [2][3][4] |
| 0.11 | Dose-dependent increase in pH | Not specified | [2][3][4] |
| 0.22 | Sustained high pH | > 4 hours | [2][3][4] |
| 1.10 | Sustained high pH | > 4 hours | [2][3][4] |
Table 2: Dose-response of BMY-25368 on gastric pH in foals.[2][3][4]
Experimental Protocols
The primary model used for the in vivo characterization of BMY-25368's antisecretory effects is the Heidenhain pouch dog model.
Heidenhain Pouch Dog Model for Gastric Secretion Studies
Objective: To create a vagally denervated pouch of the fundic portion of the stomach to study the effects of secretagogues and their inhibitors on gastric acid secretion, independent of central nervous system input.
Methodology:
-
Animal Preparation: Healthy adult dogs are selected and fasted overnight with free access to water.
-
Surgical Procedure:
-
Under general anesthesia, a laparotomy is performed.
-
A pouch is created from the fundic region of the stomach, which is rich in parietal cells.
-
The pouch is surgically separated from the main stomach, ensuring its blood supply from the gastroepiploic artery is maintained. The vagal nerve supply to the pouch is severed.
-
A cannula is inserted into the pouch and exteriorized through the abdominal wall to allow for the collection of gastric secretions.
-
The main stomach's continuity is restored.
-
-
Post-Operative Care: Animals are allowed to recover for several weeks before being used in experiments.
-
Experimental Procedure:
-
The dogs are fasted overnight.
-
A basal collection of gastric juice from the pouch is performed to establish a baseline secretion rate.
-
A continuous intravenous infusion of a secretagogue (e.g., histamine) is administered to induce a stable and submaximal rate of acid secretion.
-
Once a steady state of secretion is achieved, the test compound (BMY-25368 or a comparator) is administered intravenously or orally.
-
Gastric juice samples are collected from the pouch at regular intervals (e.g., every 15-30 minutes).
-
The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
The acid output is calculated (volume × concentration) and expressed as milliequivalents per unit of time.
-
The inhibitory effect of the test compound is determined by comparing the acid output before and after its administration.
-
Discussion and Future Directions
The available data strongly support this compound as a potent and long-acting histamine H2-receptor antagonist. Its superior potency and extended duration of action compared to ranitidine in preclinical models suggest its potential as a highly effective agent for the treatment of acid-related gastrointestinal disorders.
While the in vivo data are compelling, a more complete pharmacological profile would be beneficial. Future research efforts could focus on:
-
In vitro receptor binding studies: Determining the binding affinity (Ki) of BMY-25368 for the histamine H2 receptor would provide a more direct measure of its interaction with its molecular target.
-
Schild analysis: Performing a Schild analysis to determine the pA2 value would provide a quantitative measure of its competitive antagonism.
-
Pharmacokinetic studies: A detailed characterization of the pharmacokinetic profile of BMY-25368 (absorption, distribution, metabolism, and excretion) in relevant preclinical species would be crucial for dose selection and prediction of its behavior in humans.
Conclusion
This compound is a promising histamine H2-receptor antagonist with a robust preclinical data package demonstrating its potent and sustained inhibition of gastric acid secretion. The information presented in this technical guide provides a solid foundation for further investigation and development of this compound for the management of acid-peptic diseases.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. [Experimental models in studying gastric secretion in dogs: innervated pouch, denervated pouch, cervical esophagostomy. Execution, monitoring, use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure of BMY-25368 hydrochloride
An In-Depth Technical Guide to BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and long-acting competitive antagonist of the histamine (B1213489) H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and experimental protocols related to this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is achiral and possesses the key structural features necessary for its potent histamine H2 receptor antagonism.
| Property | Value | Reference |
| IUPAC Name | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride | [1] |
| Synonyms | SKF 94482 hydrochloride | [1] |
| Molecular Formula | C19H26ClN3O3 | [1][2] |
| Molecular Weight | 379.88 g/mol | [1][2] |
| CAS Number | 86134-36-3 | [1] |
| SMILES | C1CCN(CC1)Cc2cccc(c2)OCCCNc3c(c(=O)c3=O)N.Cl | |
| InChIKey | BCFLXSGCJYZLCU-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 8 | [1] |
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric acid. By competitively binding to this receptor, this compound blocks the action of histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3] This antagonism has been demonstrated against gastric secretion stimulated not only by histamine but also by pentagastrin, bethanechol, and food.[1][3]
Pharmacological Activity and Potency
Studies have demonstrated that this compound is a highly potent inhibitor of gastric acid secretion with a prolonged duration of action.
Comparative Potency in Canine Models
In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent than ranitidine (B14927), a well-established H2 receptor antagonist.[3]
| Administration Route | Comparison | Potency of BMY-25368 vs. Ranitidine | Reference |
| Intravenous (bolus) | Inhibition of histamine-stimulated gastric secretion | 9 times more potent | [3] |
| Oral | Inhibition of secretagogue-induced gastric secretion | 2.8 to 4.4 times more potent | [3] |
| Oral | Inhibition of aspirin-induced gastric lesions | 9 times more potent | [3] |
| Oral (1-3 hours post-dose) | Inhibition of histamine-stimulated gastric secretion | 3.2 times more potent | [3] |
| Oral (10-12 hours post-dose) | Inhibition of histamine-stimulated gastric secretion | 28 times more potent | [3] |
Dose-Response in Equine Models
The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-dependent effect on gastric pH.[4][5][6]
| Intramuscular Dose (mg/kg) | Effect on Gastric Acidity | Duration of Action | Reference |
| 0.02 | Decrease in H+ concentration, increase in pH | - | [4][5][6] |
| 0.11 | Dose-dependent decrease in H+ and increase in pH | - | [4][5][6] |
| 0.22 | Sustained high pH | > 4 hours | [4][5][6] |
| 1.10 | Sustained high pH | > 4 hours | [4][5][6] |
Experimental Protocols
Inhibition of Gastric Secretion in Heidenhain Pouch Dogs
-
Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in inhibiting gastric acid secretion.
-
Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.
-
Intravenous Administration Protocol:
-
Dogs were fasted for 18 hours with free access to water.
-
A continuous intravenous infusion of histamine was administered to stimulate gastric acid secretion.
-
BMY-25368 or ranitidine was administered as a bolus intravenous injection.
-
Gastric juice was collected every 15 minutes, and the volume and acid concentration were measured.
-
-
Oral Administration Protocol:
-
Dogs were fasted as described above.
-
BMY-25368 or ranitidine was administered orally.
-
After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin, bethanechol, or a meal.
-
Gastric juice was collected and analyzed as in the intravenous protocol.
-
-
Aspirin-Induced Gastric Lesion Protocol:
-
BMY-25368 or ranitidine was administered orally.
-
One hour later, aspirin (B1665792) was administered orally.
-
After a set period, the gastric mucosa was examined for lesions.
-
Gastric Acid Secretion in Equine Models
-
Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in foals.
-
Animal Model: Five foals with food withheld.
-
Experimental Workflow:
Workflow for Equine Gastric Secretion Study -
Methodology:
-
Five foals were used in a randomly assigned treatment sequence.
-
Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were administered intramuscularly.
-
A placebo was also used in the treatment sequence.
-
Following administration, gastric fluid was collected, and the hydrogen ion concentration and pH were measured to determine the effect of the compound.[4][5][6]
-
Synthesis
The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the biological activity of BMY-25368.
Conclusion
This compound is a potent and long-acting histamine H2 receptor antagonist with a well-defined chemical structure and mechanism of action. Preclinical studies in canine and equine models have established its superiority over older H2 blockers like ranitidine in terms of both potency and duration of action. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.
References
- 1. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 2. molnova.com [molnova.com]
- 3. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SK&F-94482, BMY-25368-药物合成数据库 [drugfuture.com]
An In-Depth Technical Guide to BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2 receptor antagonist.[1]
-
IUPAC Name: 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride[2]
-
Synonyms: SKF 94482 hydrochloride[2]
Molecular Information:
| Property | Value |
| Molecular Formula | C19H25N3O3.ClH |
| Molecular Weight | 379.88 g/mol [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the histamine H2 receptor.[1] In the parietal cells of the gastric mucosa, the binding of histamine to the H2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), leading to the stimulation of the H+/K+-ATPase (proton pump) and subsequent secretion of gastric acid.[4][5][6]
By competitively blocking the histamine H2 receptor, this compound prevents the initiation of this signaling pathway, thereby reducing the secretion of gastric acid. This mechanism is effective in inhibiting gastric acid secretion stimulated by histamine, as well as by other secretagogues like pentagastrin (B549294) and bethanechol.[1]
Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by BMY-25368.
Experimental Data
Inhibition of Gastric Acid Secretion in Dogs
The efficacy of this compound in inhibiting gastric acid secretion has been evaluated in Heidenhain pouch dogs. The following tables summarize the comparative potency of BMY-25368 and ranitidine.
Table 1: Intravenous Potency Against Histamine-Stimulated Gastric Secretion
| Compound | Relative Potency (vs. Ranitidine) |
| BMY-25368 | 9 times more potent[1] |
Table 2: Oral Potency Against Various Secretagogues
| Secretagogue | Relative Potency of BMY-25368 (vs. Ranitidine) |
| Histamine | 3.2 (1-3h post-dose) to 28 (10-12h post-dose)[1] |
| Pentagastrin | 2.8 - 4.4[1] |
| Bethanechol | 2.8 - 4.4[1] |
| Food | 2.8 - 4.4[1] |
Table 3: Oral Potency in Antagonizing Aspirin-Induced Gastric Lesions
| Compound | Relative Potency (vs. Ranitidine) |
| BMY-25368 | 9 times more potent[1] |
Effects on Gastric Secretion in Horses
Studies in foals have demonstrated the dose-dependent effect of BMY-25368 on gastric acid secretion.
Table 4: Effect of Intramuscular BMY-25368 on Gastric pH in Foals
| Dose (mg/kg) | Effect on Gastric pH | Duration of Action |
| 0.02 | Increased pH | - |
| 0.11 | Increased pH | - |
| 0.22 | Sustained high pH | > 4 hours[7][8] |
| 1.10 | Sustained high pH | > 4 hours[7][8] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of histamine H2 receptor antagonists like this compound, based on common methodologies in the field.
In Vivo Model: Heidenhain Pouch Dog
Objective: To assess the in vivo efficacy of a test compound in inhibiting gastric acid secretion.
Animal Model:
-
Adult beagle dogs of either sex.
-
Surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach).
-
Allowed a recovery period of at least 4 weeks post-surgery.
Experimental Procedure:
-
Fasting: Dogs are fasted for 18 hours prior to the experiment, with free access to water.
-
Catheterization: A catheter is inserted into a peripheral vein for intravenous administration of secretagogues and test compounds.
-
Gastric Juice Collection: The Heidenhain pouch is rinsed with distilled water, and gastric juice is collected continuously in 15-minute intervals.
-
Stimulation of Gastric Secretion: A continuous intravenous infusion of a secretagogue (e.g., histamine dihydrochloride) is administered to induce a stable submaximal rate of acid secretion.
-
Compound Administration:
-
Intravenous: this compound or a reference compound (e.g., ranitidine) is administered as an intravenous bolus or infusion at various doses.
-
Oral: The test compound is administered orally via a gavage tube.
-
-
Sample Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after compound administration to the pre-treatment stable secretion rate. Dose-response curves are generated to determine the ID50 (the dose required to inhibit acid secretion by 50%).
In Vivo Model: Aspirin-Induced Gastric Lesions in Dogs
Objective: To evaluate the protective effect of a test compound against gastric mucosal damage induced by a nonsteroidal anti-inflammatory drug (NSAID).
Animal Model:
-
Fasted adult beagle dogs.
Experimental Procedure:
-
Compound Administration: this compound or a reference compound is administered orally.
-
Induction of Gastric Lesions: One hour after compound administration, a suspension of aspirin (B1665792) is administered orally.
-
Evaluation of Lesions: Four hours after aspirin administration, the dogs are euthanized, and the stomachs are removed. The gastric mucosa is examined for lesions, which are scored based on their number and severity.
-
Data Analysis: The total lesion score for each dog is calculated. The percentage protection is determined by comparing the lesion scores of the treated groups to the control group.
Caption: Experimental Workflows for Evaluating BMY-25368 Efficacy.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 3. BMY25368HCl [chembk.com]
- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]
- 7. madbarn.com [madbarn.com]
- 8. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMY-25368 Hydrochloride: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride is a potent and long-acting competitive histamine (B1213489) H2 receptor antagonist. This document provides a comprehensive technical overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and evaluation of its biological activity in vivo are presented. Quantitative data on its potency and efficacy are summarized, and its signaling pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Properties
BMY-25368, chemically named 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, is a squaric acid derivative. The hydrochloride salt has a molecular formula of C19H26ClN3O3 and a molecular weight of 379.88 g/mol .[1] It is a solid powder at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C19H26ClN3O3 | [1] |
| Molecular Weight | 379.88 g/mol | [1] |
| IUPAC Name | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride | [1] |
| Synonyms | SKF 94482 hydrochloride | [1] |
| Appearance | Solid powder | [1] |
| InChI Key | BCFLXSGCJYZLCU-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound involves a multi-step process starting from 3-hydroxybenzaldehyde. The following is a detailed experimental protocol for the synthesis of radiolabeled [14C]this compound, which provides a comprehensive outline of the synthetic route.
Experimental Protocol: Synthesis of [14C]this compound
Step 1: Synthesis of N-[3-bromopropyl]phthalimide
-
3-Aminopropanol is reacted with phthalic anhydride.
-
The resulting product is then treated with phosphorous tribromide to yield N-[3-bromopropyl]phthalimide.
Step 2: Synthesis of N-[3-(3-chloromethylphenoxy)propyl]phthalimide
-
The N-[3-bromopropyl]phthalimide is acylated with 3-hydroxybenzaldehyde.
-
The product is then reduced with hydrogen over a Raney nickel catalyst.
-
Subsequent treatment with thionyl chloride affords N-[3-(3-chloromethylphenoxy)propyl]phthalimide.
Step 3: Introduction of the Radiosotope and Piperidine (B6355638) Moiety
-
The N-[3-(3-chloromethylphenoxy)propyl]phthalimide is reacted with [2,6-14C]piperidine to introduce the radiolabel and the piperidine ring.
Step 4: Deprotection and Final Coupling
-
The phthalimide (B116566) protecting group is removed with hydrazine.
-
The deprotected amine is then reacted with 3-methoxy-4-amino-3-cyclobutene-1,2-dione to yield 1-amino-2-[3-(3-[2,6-14C]piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione.
Step 5: Hydrochloride Salt Formation
-
The final compound is treated with hydrochloric acid to yield the title compound, [14C]this compound.
The overall chemical yield for this synthesis is reported to be 22%.
Caption: Synthetic pathway for this compound.
Mechanism of Action and Pharmacology
BMY-25368 is a competitive antagonist of the histamine H2 receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates gastric acid secretion.[3]
Histamine H2 Receptor Signaling Pathway
The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the stimulation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.[3] BMY-25368 competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade and reducing gastric acid secretion.[2]
Caption: Histamine H2 receptor signaling pathway.
In Vivo Efficacy
Studies in Heidenhain pouch dogs have demonstrated the potent and long-lasting effects of BMY-25368 as an inhibitor of gastric acid secretion. When administered intravenously, BMY-25368 was found to be nine times more potent than ranitidine (B14927) in antagonizing histamine-stimulated gastric secretion.[2] Orally, its potency relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used (histamine, pentagastrin, bethanechol, or food).[2]
A key feature of BMY-25368 is its significantly longer duration of action compared to ranitidine.[2] In histamine-stimulated dogs, its oral potency relative to ranitidine increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[2] Furthermore, BMY-25368 was nine times more potent than ranitidine in preventing aspirin-induced gastric lesions in dogs when administered orally.[2]
In horses, intramuscular administration of BMY-25368 resulted in a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH.[4] At doses of 0.22 and 1.10 mg/kg, the elevation in pH was sustained for over 4 hours.[4]
| Animal Model | Administration | Effect | Potency vs. Ranitidine | Duration of Action | Reference |
| Heidenhain Pouch Dog | Intravenous | Inhibition of histamine-stimulated gastric acid secretion | 9x more potent | - | [2] |
| Heidenhain Pouch Dog | Oral | Inhibition of secretagogue-stimulated gastric acid secretion | 2.8 - 4.4x more potent | Significantly longer | [2] |
| Heidenhain Pouch Dog | Oral | Antagonism of aspirin-induced gastric lesions | 9x more potent | - | [2] |
| Horse | Intramuscular | Decrease in gastric H+ concentration, increase in pH | - | > 4 hours at 0.22 and 1.10 mg/kg | [4] |
Experimental Protocols
In Vivo Gastric Acid Secretion Study in Heidenhain Pouch Dogs
This protocol is a generalized procedure based on studies evaluating histamine H2 receptor antagonists.
1. Animal Model:
-
Adult mongrel dogs of either sex, weighing between 15-20 kg, are surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). A cannula is placed in the pouch to allow for the collection of gastric secretions.
2. Acclimatization and Fasting:
-
Dogs are allowed to recover from surgery for at least 4 weeks.
-
Prior to each experiment, the dogs are fasted for 18 hours but have free access to water.
3. Stimulation of Gastric Acid Secretion:
-
A continuous intravenous infusion of a secretagogue, such as histamine dihydrochloride (B599025) (e.g., at a dose of 80 µg/kg/h), is administered to induce a stable submaximal rate of gastric acid secretion.
4. Drug Administration:
-
This compound or a reference compound (e.g., ranitidine) is administered either as an intravenous bolus, a continuous intravenous infusion, or orally via a gavage.
5. Sample Collection and Analysis:
-
Gastric juice is collected from the Heidenhain pouch at regular intervals (e.g., every 15 or 30 minutes).
-
The volume of each sample is measured.
-
The acid concentration is determined by titration with a standardized solution of NaOH to a pH of 7.0.
-
The acid output is calculated as the product of the volume and the acid concentration and is expressed in milliequivalents per unit of time.
6. Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in acid output compared to the pre-treatment baseline.
-
Dose-response curves can be constructed to determine the dose that produces a 50% inhibition of acid secretion (ID50).
Caption: Experimental workflow for in vivo gastric secretion study.
Conclusion
This compound is a highly potent and long-acting histamine H2 receptor antagonist with a well-defined mechanism of action. Its chemical synthesis is achievable through a multi-step process. In vivo studies have consistently demonstrated its superiority over ranitidine in terms of both potency and duration of action in inhibiting gastric acid secretion. This comprehensive technical guide provides valuable information for researchers and professionals involved in the study and development of novel therapeutics for acid-related gastrointestinal disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of BMY-25368 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine (B1213489) H2 receptor. This document provides a comprehensive overview of its pharmacological properties, drawing from in vivo and in vitro studies. BMY-25368 has demonstrated significant efficacy in the inhibition of gastric acid secretion, proving to be substantially more potent and exhibiting a longer duration of action than the benchmark compound, ranitidine (B14927). This profile makes it a compound of significant interest for the development of therapies for acid-related gastrointestinal disorders. This guide details its mechanism of action, comparative efficacy, and the experimental methodologies used in its evaluation.
Introduction
BMY-25368, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, is a highly potent and long-acting histamine H2-receptor antagonist.[1] Its primary pharmacological action is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid. This targeted action makes it a candidate for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Studies in animal models, particularly in dogs with Heidenhain pouches and in horses, have been instrumental in elucidating its pharmacological profile and demonstrating its superiority in potency and duration of action compared to earlier generation H2 antagonists like ranitidine.[1][2]
Mechanism of Action
BMY-25368 exerts its pharmacological effects by competitively blocking the histamine H2 receptor.[1] The H2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.[3] Activation of this receptor by histamine initiates a signaling cascade that is central to the secretion of gastric acid.
Upon histamine binding, the H2 receptor couples to a stimulatory G-protein (Gs).[3][4] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][4] PKA proceeds to phosphorylate various intracellular proteins, culminating in the activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen.[3]
By competitively antagonizing the H2 receptor, BMY-25368 prevents the initiation of this signaling cascade, leading to a significant reduction in gastric acid secretion.[5]
Signaling Pathway of Histamine H2 Receptor Activation
Quantitative Pharmacology
The potency and efficacy of BMY-25368 have been quantified in several key preclinical studies. The following tables summarize the available quantitative data, primarily from studies in Heidenhain pouch dogs and horses.
Table 1: In Vivo Potency of BMY-25368 in Heidenhain Pouch Dogs
| Administration Route | Secretagogue | Potency Relative to Ranitidine | Citation |
| Intravenous (bolus) | Histamine | 9 times more potent | [1] |
| Oral | Histamine | 3.2 times more potent (1-3 h post-dose) | [1] |
| Oral | Histamine | 28 times more potent (10-12 h post-dose) | [1] |
| Oral | Pentagastrin | 2.8 to 4.4 times more potent | [1] |
| Oral | Bethanechol | 2.8 to 4.4 times more potent | [1] |
| Oral | Food | 2.8 to 4.4 times more potent | [1] |
| Oral (Aspirin-induced lesions) | Aspirin | 9 times more potent | [1] |
Table 2: In Vivo Effects of BMY-25368 on Gastric pH in Horses
| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Citation |
| 0.02 | Dose-related increase | - | [2] |
| 0.11 | Dose-related increase | - | [2] |
| 0.22 | Sustained high pH | > 4 hours | [2] |
| 1.10 | Sustained high pH | > 4 hours | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo and in vitro studies cited in this document.
In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs
This model is a classic experimental preparation for studying gastric secretion in a conscious animal, allowing for the investigation of hormonal and pharmacological effects on a denervated portion of the stomach.[6]
Objective: To determine the potency and duration of action of BMY-25368 in inhibiting histamine-stimulated gastric acid secretion.
Experimental Workflow:
Methodology:
-
Animal Model: Female beagle dogs surgically prepared with a Heidenhain pouch (a denervated pouch of the fundic stomach with a cannula for gastric juice collection).[1]
-
Stimulation of Gastric Secretion: A continuous intravenous infusion of histamine was administered to stimulate a steady state of gastric acid secretion.[1]
-
Drug Administration:
-
Sample Collection: Gastric juice was collected from the Heidenhain pouch at regular intervals.[1]
-
Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration with a standardized base to a pH endpoint. The total acid output was calculated.
-
Data Evaluation: The inhibitory effect of BMY-25368 was compared to that of ranitidine to determine its relative potency and duration of action.[1]
In Vitro Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of BMY-25368 for the histamine H2 receptor.
Experimental Workflow:
Methodology:
-
Receptor Source: A membrane preparation from a cell line or tissue known to express a high density of histamine H2 receptors (e.g., guinea pig cerebral cortex).[7]
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the H2 receptor, such as [3H]-tiotidine, is used.[7]
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (BMY-25368).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Binding: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of BMY-25368 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
This compound is a formidable histamine H2-receptor antagonist, distinguished by its high potency and extended duration of action. Preclinical data strongly support its efficacy in the robust inhibition of gastric acid secretion, surpassing the performance of established H2 antagonists such as ranitidine. The detailed pharmacological profile and experimental methodologies presented in this guide underscore its potential as a therapeutic agent for acid-related gastrointestinal pathologies. Further research to delineate its binding kinetics and selectivity profile would provide a more complete understanding of this promising compound.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-25368 Hydrochloride: A Technical Guide for Gastric Acid Secretion Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, for its application in gastric acid secretion research. This document synthesizes available data on its mechanism of action, potency, and effects in various models, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction
BMY-25368, also known as SK&F 94482, is a competitive antagonist of the histamine H2 receptor.[1] By blocking the action of histamine on parietal cells in the stomach, BMY-25368 effectively inhibits gastric acid secretion.[1] Its potency and extended duration of action compared to earlier H2-receptor antagonists like ranitidine (B14927) have made it a subject of interest in the study of gastric acid physiology and the development of acid-suppressive therapies.[1]
Mechanism of Action
BMY-25368 exerts its pharmacological effect by competitively binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from activating its receptor, which in turn inhibits the adenylyl cyclase signaling cascade. The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to decreased activation of protein kinase A (PKA) and ultimately, reduced secretion of hydrogen ions (H+) by the H+/K+ ATPase (proton pump) into the gastric lumen.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting gastric acid secretion from in vivo studies. No specific in vitro potency data (e.g., IC50, Ki) for BMY-25368 is publicly available based on the conducted search.
In Vivo Potency in Dogs (Heidenhain Pouch Model)
| Administration Route | Parameter | Potency vs. Ranitidine | Secretagogue | Reference |
| Intravenous (Bolus) | Inhibition of Gastric Acid Secretion | 9 times more potent | Histamine | [1] |
| Oral | Inhibition of Gastric Acid Secretion | 2.8 to 4.4 times more potent | Pentagastrin, Bethanechol, Food | [1] |
| Oral | Inhibition of Aspirin-Induced Gastric Lesions | 9 times more potent | Aspirin | [1] |
Duration of Action in Histamine-Stimulated Dogs (Oral Administration)
| Time Post-Dose | Potency vs. Ranitidine |
| 1-3 hours | 3.2 times more potent |
| 10-12 hours | 28 times more potent |
| [Reference:[1]] |
Dose-Response Effects in Horses (Intramuscular Administration)
| Dose (mg/kg) | Effect on Gastric Acidity | Duration of Elevated pH |
| 0.02 | Dose-dependent decrease in H+ concentration and increase in pH | - |
| 0.11 | Dose-dependent decrease in H+ concentration and increase in pH | - |
| 0.22 | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours |
| 1.10 | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours |
| [Reference:[2]] |
Efficacy in Healthy Human Subjects (Oral Administration)
| Dose | Parameter | Result vs. Placebo |
| 400 mg daily for 7 days | Median 24-h intragastric acidity | 75% decrease |
| 400 mg daily for 7 days | Median 24-h plasma gastrin concentration | 80% increase |
| [Reference:[3]] |
Experimental Protocols
In Vivo Gastric Acid Secretion in the Heidenhain Pouch Dog
This model utilizes a surgically created pouch from the fundic portion of the stomach, which is vagally denervated and isolated from the main stomach, allowing for the collection of pure gastric juice.
Methodology:
-
Animal Model: Female beagle dogs with chronic Heidenhain pouches.
-
Stimulation of Acid Secretion:
-
Histamine: Continuous intravenous infusion.
-
Pentagastrin: Continuous intravenous infusion.
-
Bethanechol: Continuous intravenous infusion.
-
Food: A standard meal is given to the dogs.
-
-
Drug Administration:
-
Intravenous: BMY-25368 or ranitidine is administered as a bolus or continuous infusion.
-
Oral: BMY-25368 or ranitidine is administered orally.
-
-
Sample Collection: Gastric juice is collected from the pouch cannula at regular intervals (e.g., every 15 or 30 minutes).
-
Analysis:
-
The volume of gastric juice is measured.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Total acid output is calculated (volume × concentration).
-
Measurement of Gastric pH in Horses
This protocol assesses the effect of BMY-25368 on intragastric pH in horses.
Methodology:
-
Animal Model: Food-withheld foals or adult horses.
-
Drug Administration: BMY-25368 is administered intramuscularly at varying doses (0.02, 0.11, 0.22, and 1.10 mg/kg).[2]
-
Sample Collection/Measurement:
-
A nasogastric tube is passed into the stomach.
-
Gastric fluid is aspirated at baseline and at regular intervals post-administration.
-
-
Analysis:
-
The pH of the gastric fluid is measured using a calibrated pH meter.
-
Hydrogen ion concentration can be calculated from the pH values.
-
Conclusion
This compound is a potent histamine H2-receptor antagonist with a prolonged duration of action. The available in vivo data from canine, equine, and human studies demonstrate its significant efficacy in inhibiting gastric acid secretion. While the lack of publicly available in vitro potency data presents a limitation, the detailed in vivo characterization and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the pharmacological properties and therapeutic potential of BMY-25368 and related compounds in the context of gastric acid-related disorders.
References [1] Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. [2] Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(1), 108-110. [3] Chiverton, S. G., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMY-25368 Hydrochloride on Gastric pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of BMY-25368 hydrochloride, a potent histamine (B1213489) H2-receptor antagonist, on gastric pH. The following sections detail the quantitative effects of BMY-25368, the experimental protocols utilized in its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on Gastric pH Modulation
The in vivo efficacy of BMY-25368 has been evaluated in canine and equine models, demonstrating a significant, dose-dependent increase in gastric pH and a reduction in gastric acid secretion. The data from these studies are summarized below for comparative analysis.
Table 1: Effect of BMY-25368 on Gastric pH in Heidenhain Pouch Dogs
| Administration Route | Stimulant | BMY-25368 Dose | Potency Relative to Ranitidine | Duration of Action | Reference |
| Intravenous (bolus) | Histamine | Not specified | 9 times more potent | - | [1] |
| Intravenous (infusion) | Histamine | Not specified | Competitive antagonism | - | [1] |
| Oral | Histamine | Not specified | 3.2 times more potent (1-3h post-dose) | Significantly longer than ranitidine | [1] |
| Oral | Histamine | Not specified | 28 times more potent (10-12h post-dose) | - | [1] |
| Oral | Pentagastrin (B549294), Bethanechol, Food | Not specified | 2.8 to 4.4 times more potent | - | [1] |
| Oral | Aspirin-induced lesions | Not specified | 9 times more potent | - | [1] |
Table 2: Dose-Response Effect of Intramuscular BMY-25368 on Gastric pH in Foals
| BMY-25368 Dose (mg/kg) | Effect on Hydrogen Ion Concentration | Effect on Mean Gastric pH | Duration of Elevated pH | Reference |
| 0.02 | Decreased | Higher than baseline | - | [2][3] |
| 0.11 | Decreased | Higher than baseline | - | [2][3] |
| 0.22 | Decreased | Higher than baseline | > 4 hours | [2][3] |
| 1.10 | Decreased | Higher than baseline | > 4 hours | [2][3] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to evaluate the in vivo effects of BMY-25368 on gastric pH.
Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs
This protocol describes a method to assess the efficacy of BMY-25368 in a canine model of stimulated gastric acid secretion.
Animal Model:
-
Adult mongrel dogs of either sex with surgically prepared Heidenhain pouches (a vagally denervated pouch of the stomach with an intact blood supply).[4]
-
Animals are allowed a recovery period of at least 3 weeks post-surgery before experimentation.[4]
Experimental Procedure:
-
Fasting: Dogs are fasted for 18-24 hours prior to the experiment, with water available ad libitum.
-
Gastric Juice Collection: The Heidenhain pouch is rinsed with warm water, and a collection tube is attached to the cannula to collect gastric secretions. Basal secretion is collected for a predetermined period (e.g., 1 hour).
-
Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue such as histamine acid phosphate (B84403) (e.g., 20 µg/kg/min) or pentagastrin is initiated to achieve a steady state of acid secretion.[1][5]
-
Administration of BMY-25368:
-
Intravenous: Once a stable acid secretion plateau is reached, BMY-25368 is administered as an intravenous bolus or a continuous infusion at varying doses.
-
Oral: BMY-25368 is administered orally, and gastric secretions are collected at specified time intervals post-administration (e.g., 1-3 hours and 10-12 hours).[1]
-
-
Sample Analysis: Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes). The volume of each sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Data Analysis: The acid output is calculated (volume × concentration) and expressed as milliequivalents per unit of time. The inhibitory effect of BMY-25368 is determined by comparing the acid output before and after drug administration.
Continuous Gastric pH Monitoring in Foals
This protocol outlines a method for the continuous in vivo measurement of gastric pH in foals to assess the effects of BMY-25368.
Animal Model:
Experimental Procedure:
-
Animal Preparation: Foals are acclimated to the experimental setting.
-
pH Probe Placement:
-
Baseline pH Recording: Baseline gastric pH is recorded for a sufficient period to establish a stable baseline before drug administration.
-
Administration of BMY-25368: BMY-25368 is administered intramuscularly at various doses (e.g., 0.02, 0.11, 0.22, and 1.10 mg/kg) in a randomized sequence.[2][3]
-
Continuous pH Monitoring: Gastric pH is continuously monitored and recorded for an extended period (e.g., >4 hours) after drug administration.[2][3]
-
Data Analysis: The recorded pH data is analyzed to determine the mean pH, the duration for which the pH remains above a certain threshold (e.g., pH 4), and the dose-response relationship.
Visualizations
The following diagrams illustrate the signaling pathway affected by BMY-25368 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by BMY-25368.
Caption: Experimental workflow for evaluating the in vivo effects of BMY-25368 on gastric pH.
References
- 1. A novel placement method of a calibration‐free pH capsule for continuous wireless measurement of intragastric pH in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel placement method of a calibration-free pH capsule for continuous wireless measurement of intragastric pH in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anzcvs.com.au [anzcvs.com.au]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Acid secretion from the completely isolated blood perfused canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ker.com [ker.com]
BMY-25368 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has demonstrated significant anti-ulcer activity in preclinical research. This technical guide provides an in-depth overview of BMY-25368, summarizing its mechanism of action, pharmacological effects, and available data from key experimental studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-ulcer therapeutics. Information on its chemical properties, efficacy in various animal models, and the underlying signaling pathways are presented through structured data tables, detailed experimental methodologies, and visual diagrams.
Introduction
BMY-25368, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, is a novel histamine H2-receptor antagonist.[1] Its primary pharmacological action involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[1] This mechanism of action positions BMY-25368 as a potential therapeutic agent for the treatment and prevention of peptic ulcer disease. Research has shown it to be more potent and have a longer duration of action compared to the well-established H2-receptor antagonist, ranitidine (B14927).[1]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride | [1] |
| Molecular Formula | C19H26ClN3O3 | N/A |
| Molecular Weight | 395.9 g/mol | N/A |
| Chemical Structure | See Figure 1 | N/A |
Figure 1: Chemical Structure of BMY-25368
Mechanism of Action: Histamine H2-Receptor Antagonism
BMY-25368 exerts its anti-ulcer effect by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action inhibits the downstream signaling cascade that leads to the secretion of gastric acid.
Signaling Pathway of Gastric Acid Secretion
The binding of histamine to the H2 receptor initiates a G-protein-coupled signaling pathway that results in the activation of the H+/K+ ATPase (proton pump), the final step in acid secretion. BMY-25368 interrupts this pathway at the receptor level.
Quantitative Data on Anti-Ulcer Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: Potency of BMY-25368 vs. Ranitidine in Heidenhain Pouch Dogs[1]
| Administration Route | Secretagogue | Potency Ratio (BMY-25368 / Ranitidine) |
| Intravenous (bolus) | Histamine | 9 |
| Oral | Histamine (1-3 h post-dose) | 3.2 |
| Oral | Histamine (10-12 h post-dose) | 28 |
| Oral | Pentagastrin | 2.8 |
| Oral | Bethanechol | 4.4 |
| Oral | Food | Not specified |
Table 2: Efficacy of BMY-25368 in Aspirin-Induced Gastric Lesions in Dogs[1]
| Drug | Administration Route | Potency vs. Ranitidine |
| BMY-25368 | Oral | 9 times more potent |
Table 3: Effect of Intramuscular BMY-25368 on Gastric pH in Foals[2][3]
| Dose (mg/kg) | Effect on Gastric pH | Duration of High pH |
| 0.02 | Dose-dependent increase | Not specified |
| 0.11 | Dose-dependent increase | Not specified |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
Experimental Protocols
The following sections provide an overview of the methodologies used in key studies. Disclaimer: These are not exhaustive, step-by-step protocols and are based on the available published literature. Researchers should consult the original publications for more detailed information.
Heidenhain Pouch Dog Model for Gastric Secretion[1]
This model is used to study gastric acid secretion from a denervated portion of the stomach.
Aspirin-Induced Gastric Lesion Model in Dogs[1]
This model is used to evaluate the cytoprotective effects of anti-ulcer agents against NSAID-induced gastric damage.
Gastric Secretion Study in Foals[2][3]
This study aimed to determine the dose-response effect of BMY-25368 on gastric acid secretion in a different species.
Pharmacokinetics and Toxicology
Cytoprotective Effects
While the primary mechanism of BMY-25368 is the inhibition of gastric acid secretion, some second-generation H2-receptor antagonists have been reported to possess cytoprotective properties that are independent of their anti-secretory effects.[2] These may include enhancement of the gastric mucosal barrier, stimulation of mucus and bicarbonate secretion, and increased mucosal blood flow. Further studies are needed to determine if BMY-25368 shares these additional cytoprotective mechanisms.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The chemical name, 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, suggests a multi-step synthesis likely involving the derivatization of squaric acid.
Conclusion
This compound is a promising anti-ulcer agent with demonstrated superior potency and a longer duration of action compared to ranitidine in preclinical models. Its efficacy in reducing both secretagogue-induced gastric acid secretion and NSAID-induced gastric lesions highlights its therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile, safety, and potential cytoprotective mechanisms beyond H2-receptor antagonism requires further investigation. The data and experimental outlines provided in this guide serve as a foundational resource for researchers interested in the further development and characterization of BMY-25368 or similar compounds for the treatment of acid-related gastrointestinal disorders.
References
BMY-25368 Hydrochloride: A Technical Whitepaper on its Potent and Long-Acting H2-Receptor Antagonism
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Contrary to the initial query premise, a thorough review of the available scientific literature indicates that BMY-25368 hydrochloride functions as a potent, long-acting, competitive antagonist of the histamine (B1213489) H2 receptor. The data does not support a mechanism of irreversible antagonism. This guide provides a comprehensive overview based on its established competitive mechanism of action.
Executive Summary
This compound is a highly potent and long-acting histamine H2-receptor antagonist.[1] It has demonstrated significant efficacy in the inhibition of gastric acid secretion, proving to be substantially more potent and exhibiting a longer duration of action than the benchmark compound, ranitidine (B14927).[1] Its mechanism of action is rooted in the competitive blockade of histamine H2 receptors, a key component in the signaling pathway for gastric acid production. This document provides a detailed exploration of the pharmacology of BMY-25368, including its quantitative effects, the experimental protocols used in its evaluation, and a visualization of its role in the relevant signaling pathway.
Mechanism of Action: Competitive vs. Irreversible Antagonism
An antagonist is a molecule that binds to a receptor but does not provoke the biological response that an agonist would. The nature of this binding dictates the type of antagonism.
-
Competitive Antagonism: In this mode, the antagonist reversibly binds to the same site on the receptor as the endogenous agonist (in this case, histamine). The binding is in equilibrium, and the effect of the antagonist can be overcome by increasing the concentration of the agonist. The available literature explicitly states that BMY-25368 antagonizes histamine-stimulated gastric secretion in a competitive manner.[1]
-
Irreversible Antagonism: This type of antagonist permanently binds to the receptor, often through the formation of a covalent bond. The receptor is then permanently inactivated. This effect cannot be reversed by increasing the agonist concentration. There is no evidence in the reviewed literature to suggest that BMY-25368 acts via this mechanism.
The long-acting nature of BMY-25368 is a result of its pharmacokinetic and pharmacodynamic properties, not irreversible binding.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in comparison to ranitidine.
Table 1: Potency of BMY-25368 vs. Ranitidine in Histamine-Stimulated Dogs [1]
| Administration Route | Potency Relative to Ranitidine |
| Intravenous (Bolus) | 9 times more potent |
| Oral (1-3 hours post-dose) | 3.2 times more potent |
| Oral (10-12 hours post-dose) | 28 times more potent |
Table 2: Efficacy of BMY-25368 in a Canine Model of Aspirin-Induced Gastric Lesions [1]
| Administration Route | Potency Relative to Ranitidine |
| Oral | 9 times more potent |
Table 3: Dose-Dependent Effect of BMY-25368 on Gastric pH in Foals [2][3]
| Intramuscular Dose (mg/kg) | Effect on Gastric Acidity | Duration of Elevated pH |
| 0.02 | Decrease in H+ concentration, increase in pH | Not specified |
| 0.11 | Dose-dependent decrease in H+ concentration, increase in pH | Not specified |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs[1]
-
Animal Model: Heidenhain pouch dogs.
-
Stimulation of Gastric Secretion: Continuous intravenous infusion of histamine, or stimulation with pentagastrin, bethanechol, or food.
-
Drug Administration: BMY-25368 and ranitidine were administered via intravenous infusion or oral dosing.
-
Measurement: Gastric acid output was measured to determine the inhibitory effects of the compounds.
-
Analysis: The potency of BMY-25368 was calculated relative to that of ranitidine.
Antagonism of Aspirin-Induced Gastric Lesions in Dogs[1]
-
Animal Model: Dogs.
-
Induction of Lesions: Oral administration of aspirin.
-
Drug Administration: BMY-25368 and ranitidine were administered orally.
-
Measurement: The extent of gastric lesions was assessed.
-
Analysis: The potency of BMY-25368 in preventing lesions was compared to that of ranitidine.
Effects on Gastric Secretion in Horses[2][3]
-
Animal Model: Five foals, with food withheld.
-
Drug Administration: BMY-25368 was administered intramuscularly at doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight in a randomized sequence.
-
Measurement: Gastric fluid was sampled to measure hydrogen ion concentration and pH.
-
Analysis: A dose-response relationship was established between the administered dose of BMY-25368 and the changes in gastric pH and hydrogen ion concentration.
Visualizations
Signaling Pathway of Gastric Acid Secretion and Site of BMY-25368 Action
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point at which BMY-25368 exerts its antagonistic effect.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
BMY-25368 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist. The information is intended to support research, development, and formulation activities involving this compound.
Core Compound Information
This compound is a competitive antagonist of the histamine H2 receptor, which plays a crucial role in the regulation of gastric acid secretion[1][2]. By blocking this receptor, this compound effectively inhibits the production of stomach acid.
| Parameter | Value | Reference |
| Chemical Name | 3-amino-4-[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]amino]-3-cyclobutene-1,2-dione, hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₆ClN₃O₃ | [3] |
| Molecular Weight | 379.88 g/mol | [3] |
| CAS Number | 86134-36-3 | [4] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, some qualitative information and guidance for preparing solutions are available.
Qualitative Solubility:
-
DMSO: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Formulations for in vivo studies often start with a DMSO stock, which is then further diluted with other vehicles like PEG300, Tween 80, and water, or with corn oil[4].
-
Aqueous Solubility: While specific quantitative data is lacking, some products with high aqueous solubility can be dissolved directly in water[4]. However, for compounds with low water solubility (e.g., < 1 mg/mL), the use of co-solvents and formulating agents is recommended[4].
Recommendations for Solubility Testing:
Due to the lack of specific data, experimental determination of the solubility of this compound is highly recommended. The following experimental protocol, based on established guidelines, can be employed.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is designed to determine the equilibrium solubility of a compound in various solvents and at different pH values.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Calibrated pH meter
-
Analytical balance
-
Scintillation vials or flasks
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically maintained at 25°C or 37°C.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from any remaining solid by centrifugation or filtration.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
The solubility is expressed in mg/mL or mol/L.
Logical Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Stability Profile
This compound exhibits good stability under recommended storage conditions.
Storage Stability:
| Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from InvivoChem[4].
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not publicly available, a standard set of stress conditions should be applied to evaluate its stability.
Experimental Protocol: Forced Degradation Studies
This protocol outlines the typical stress conditions used in forced degradation studies.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating analytical method (e.g., HPLC-UV with mass spectrometry for peak purity and identification of degradants)
-
Temperature-controlled ovens
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and store at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and store at room temperature. Due to the potential for rapid degradation, analyze samples at early time points (e.g., 0, 1, 2, 4 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and store at room temperature. Protect from light. Analyze samples at various time points.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a temperature-controlled oven. Analyze samples at various time points.
-
Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the histamine H2 receptor. In the parietal cells of the stomach lining, histamine binding to the H2 receptor initiates a signaling cascade that results in the secretion of gastric acid. This compound blocks this initial step, thereby preventing the downstream signaling that leads to acid production.
The histamine H2 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it couples to the Gs alpha subunit of a heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation of the H+/K+-ATPase (proton pump) to the cell membrane and the secretion of H+ ions into the gastric lumen.
Histamine H2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H2 receptor and the inhibitory action of BMY-25368 HCl.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 4. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
The Discovery and Development of BMY-25368 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, emerged as a promising candidate for the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of BMY-25368. While detailed information on its synthesis, full pharmacokinetic profile, and extensive structure-activity relationships remains limited in publicly accessible literature, this document consolidates the available data from preclinical studies in canine and equine models, as well as a key clinical trial in healthy human subjects. The experimental protocols for pivotal preclinical assessments are detailed, and the underlying signaling pathway is visually represented to facilitate a deeper understanding of its pharmacological function.
Introduction
The regulation of gastric acid secretion is a complex physiological process primarily mediated by histamine, acetylcholine, and gastrin. Histamine, through its interaction with H2 receptors on parietal cells, plays a crucial role in stimulating the proton pump, H+/K+-ATPase, leading to the secretion of hydrochloric acid into the stomach lumen. The development of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcers and other conditions characterized by excessive gastric acid. BMY-25368, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, was developed as a next-generation H2-receptor antagonist with the potential for enhanced potency and a longer duration of action compared to existing therapies like ranitidine (B14927).
Chemical Properties
| Property | Value |
| Chemical Name | 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride |
| Molecular Formula | C₁₉H₂₅N₃O₃·HCl |
| Molecular Weight | 379.88 g/mol |
Mechanism of Action
BMY-25368 is a competitive antagonist of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By binding to this receptor, it blocks the binding of histamine and thereby inhibits the downstream signaling cascade that leads to gastric acid secretion.
Signaling Pathway
The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which is believed to phosphorylate proteins involved in the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. BMY-25368 competitively inhibits the initial step of this pathway, the binding of histamine to its receptor.
Preclinical Pharmacology
In Vivo Studies in Dogs
Preclinical evaluation of BMY-25368 was conducted in Heidenhain pouch dogs, a well-established model for studying gastric acid secretion.
BMY-25368 demonstrated significantly higher potency and a longer duration of action compared to ranitidine.[1]
| Parameter | BMY-25368 | Ranitidine |
| Intravenous Potency (vs. Ranitidine) | 9 times more potent[1] | - |
| Oral Potency (vs. Ranitidine, 1-3h post-dose) | 3.2 times more potent[1] | - |
| Oral Potency (vs. Ranitidine, 10-12h post-dose) | 28 times more potent[1] | - |
BMY-25368 effectively antagonized gastric acid secretion stimulated by various secretagogues in a competitive manner.[1]
| Secretagogue | Effect of BMY-25368 |
| Histamine | Competitive antagonism[1] |
| Pentagastrin | Antagonized secretion[1] |
| Bethanechol | Antagonized secretion[1] |
| Food | Antagonized secretion[1] |
In a canine model of aspirin-induced gastric lesions, orally administered BMY-25368 was found to be nine times more potent than ranitidine in preventing lesion formation.[1]
In Vivo Studies in Horses
The effects of BMY-25368 on gastric acid secretion were also investigated in foals.
Intramuscular administration of BMY-25368 resulted in a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH.[2]
| Dose (mg/kg, IM) | Effect on Gastric pH |
| 0.02 | Dose-dependent increase in pH[2] |
| 0.11 | Dose-dependent increase in pH[2] |
| 0.22 | Sustained high pH for >4 hours[2] |
| 1.10 | Sustained high pH for >4 hours[2] |
Clinical Pharmacology
A double-blind, placebo-controlled study was conducted in 11 healthy human subjects to evaluate the effect of BMY-25368 (also referred to as SK&F 94482) on 24-hour intragastric acidity and plasma gastrin concentration.[3]
| Parameter | BMY-25368 (400 mg daily for 7 days) | Placebo |
| Median 24-h Integrated Intragastric Acidity (mmol h/L) | 218 (75% decrease) | 883 |
| Median 24-h Integrated Plasma Gastrin (pmol h/L) | 364 (80% increase) | 202 |
The study demonstrated that a single daily oral dose of 400 mg of BMY-25368 effectively controlled intragastric acidity over a 24-hour period. The decrease in acidity was associated with a statistically significant, though modest, elevation in plasma gastrin levels.
Experimental Protocols
Heidenhain Pouch Dog Model for Gastric Secretion Studies
This model involves the surgical creation of a vagally denervated pouch from the fundic portion of the stomach, which is isolated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
Protocol Steps:
-
Animal Preparation: Healthy mongrel dogs are surgically prepared with a Heidenhain pouch and allowed a full recovery period.
-
Fasting: Dogs are fasted overnight but allowed free access to water before the experiment.
-
Basal Secretion: A baseline period of gastric juice collection is performed to determine basal acid output.
-
Stimulation: A continuous intravenous infusion of a secretagogue, such as histamine, is initiated to achieve a steady state of stimulated acid secretion.
-
Drug Administration: this compound or a comparator drug (e.g., ranitidine) is administered either intravenously or orally at various doses.
-
Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15 or 30 minutes).
-
Analysis: The volume of the collected gastric juice is measured, and the pH and hydrogen ion concentration are determined by titration with a standardized base to a pH of 7.0.
Measurement of Gastric Acid Secretion in Horses
This protocol outlines the methodology used to assess the effect of BMY-25368 on gastric pH in foals.
Protocol Steps:
-
Animal Selection: Healthy foals are selected for the study.
-
Food Withholding: Food is withheld for a specified period before the experiment to ensure a basal gastric state.
-
Baseline Measurement: Baseline gastric fluid samples are collected to determine the initial pH and hydrogen ion concentration.
-
Drug Administration: this compound is administered intramuscularly at different doses in a randomized sequence.
-
Sample Collection: Gastric fluid is collected at predetermined time points following drug administration.
-
Analysis: The pH of the collected gastric fluid is measured using a calibrated pH meter, and the hydrogen ion concentration is calculated.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent and long-acting histamine H2-receptor antagonist with significant potential for the treatment of acid-related disorders. Its superior potency and duration of action compared to ranitidine in preclinical models, and its effective 24-hour acid control in humans, underscore its therapeutic promise.
However, a comprehensive understanding of the drug's profile is limited by the lack of publicly available information on its discovery, synthesis, detailed pharmacokinetics, and structure-activity relationships. Further research and disclosure of this information would be invaluable for the scientific community. Specifically, elucidation of the synthetic pathway would be crucial for any future development or analog synthesis. A complete ADME profile is necessary to fully assess its safety and dosing regimen. Furthermore, SAR studies would provide critical insights into the chemical features responsible for its high potency and long duration of action, guiding the design of future H2-receptor antagonists.
Conclusion
This compound represents a significant advancement in the development of histamine H2-receptor antagonists. The preclinical and clinical data highlighted in this guide demonstrate its robust efficacy in inhibiting gastric acid secretion. While the full development history and detailed chemical and metabolic profiles are not entirely clear from the available literature, the existing evidence positions BMY-25368 as a noteworthy compound in the field of gastroenterology drug discovery. Further disclosure of its developmental data would be highly beneficial for the advancement of research in this area.
References
- 1. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Gastric pH and Gastrin Concentrations in Horses Subjected to General Inhalation Anesthesia in Dorsal Recumbency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
An In-depth Technical Guide to BMY-25368 Hydrochloride for Veterinary Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has been investigated for its role in modulating gastric acid secretion in veterinary medicine.[1][2][3] As a competitive antagonist of the histamine H2 receptor on gastric parietal cells, BMY-25368 effectively reduces gastric acid output, a key factor in the pathophysiology of gastric ulcer disease.[1][2] This technical guide provides a comprehensive overview of the available research on BMY-25368, with a focus on its mechanism of action, experimental protocols, and quantitative data from key veterinary studies.
Mechanism of Action: Histamine H2-Receptor Antagonism
BMY-25368 exerts its pharmacological effect by selectively binding to and blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[1] In the physiological regulation of gastric acid secretion, histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant. The binding of histamine to the H2 receptor initiates a signaling cascade that results in the secretion of hydrochloric acid into the gastric lumen.
The signaling pathway is initiated by the activation of a Gs protein coupled to the H2 receptor. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen in exchange for potassium ions.
By competitively inhibiting the binding of histamine to the H2 receptor, BMY-25368 effectively interrupts this signaling cascade, leading to a reduction in cAMP production and a subsequent decrease in proton pump activity and gastric acid secretion.
Signaling Pathway of Histamine H2 Receptor in Gastric Parietal Cells and the Inhibitory Action of BMY-25368
Caption: BMY-25368 blocks the histamine H2 receptor, inhibiting acid secretion.
Quantitative Data from Veterinary Studies
Canine Studies: Potency and Duration of Action
Research in Heidenhain pouch dogs has demonstrated the potent and prolonged antisecretory effects of BMY-25368, particularly in comparison to the well-established H2-receptor antagonist, ranitidine (B14927).[1]
| Parameter | BMY-25368 vs. Ranitidine | Notes | Reference |
| Intravenous Potency (Histamine-stimulated) | 9 times more potent | Bolus administration. | [1] |
| Oral Potency (Secretagogue-dependent) | 2.8 to 4.4 times more potent | Dependent on the secretagogue used (e.g., pentagastrin, bethanechol, food). | [1] |
| Oral Potency (Histamine-stimulated, 1-3h post-dose) | 3.2 times more potent | Demonstrates a longer duration of action. | [1] |
| Oral Potency (Histamine-stimulated, 10-12h post-dose) | 28 times more potent | Highlights the significantly longer duration of action compared to ranitidine. | [1] |
| Oral Potency (Aspirin-induced lesions) | 9 times more potent | In preventing gastric lesions induced by aspirin. | [1] |
Equine Studies: Dose-Dependent Effects on Gastric pH
Studies in fasted foals have shown that BMY-25368 produces a dose-dependent increase in gastric pH and a corresponding decrease in hydrogen ion concentration.[2][3]
| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Reference |
| 0.02 | Increased pH and decreased H+ concentration | - | [2][3] |
| 0.11 | Dose-dependent increase in pH and decrease in H+ concentration | - | [2][3] |
| 0.22 | Sustained high pH | > 4 hours | [2][3] |
| 1.10 | Sustained high pH | > 4 hours | [2][3] |
Experimental Protocols
Canine Heidenhain Pouch Model
This model is a classic approach for studying gastric acid secretion. A portion of the stomach's fundus, which is rich in parietal cells, is surgically isolated from the main stomach but retains its blood supply. This "pouch" drains to the exterior of the body, allowing for the collection and measurement of pure gastric secretions.
Experimental Workflow:
Caption: Workflow for evaluating BMY-25368 in the canine Heidenhain pouch model.
Equine Gastric Secretion Model
In this model, fasted foals are used to assess the effects of BMY-25368 on basal gastric acid secretion. Gastric fluid is collected to measure changes in pH and hydrogen ion concentration following drug administration.
Experimental Workflow:
Caption: Workflow for assessing BMY-25368's effect on gastric pH in foals.
Conclusion
This compound is a highly potent and long-acting histamine H2-receptor antagonist with demonstrated efficacy in reducing gastric acid secretion in both canine and equine models. Its superior potency and duration of action compared to ranitidine suggest its potential as a valuable tool in veterinary gastrointestinal research and for the management of conditions associated with excessive gastric acidity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of BMY-25368.
References
An In-Depth Technical Guide to the Pharmacodynamics of BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has demonstrated significant efficacy in the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative potency, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a competitive antagonist of the histamine H2 receptor, a G-protein coupled receptor primarily responsible for mediating the secretion of gastric acid in the stomach's parietal cells. Its development was aimed at providing a more potent and longer-lasting therapeutic option for acid-related gastrointestinal disorders compared to earlier H2 antagonists like cimetidine (B194882) and ranitidine. This document synthesizes the available pharmacodynamic data to serve as a technical resource for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells. This binding is competitive in nature, meaning it directly competes with histamine for the same receptor binding sites.[1] By blocking the histamine H2 receptor, this compound inhibits the Gs alpha subunit-mediated activation of adenylyl cyclase. This, in turn, prevents the conversion of ATP to cyclic AMP (cAMP), a key second messenger in the acid secretion cascade. The reduction in intracellular cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequently, reduced phosphorylation and activation of the H+/K+ ATPase (proton pump), the final step in gastric acid secretion. This targeted antagonism effectively reduces the volume and acidity of gastric juice.
Quantitative Pharmacodynamic Data
The potency of this compound has been characterized in various preclinical models, primarily through comparison with the well-established H2-receptor antagonist, ranitidine.
Table 1: In Vivo Potency of this compound in Dogs
| Administration Route | Secretagogue | Potency Relative to Ranitidine | Reference |
| Intravenous (bolus) | Histamine | 9 times more potent | [1] |
| Oral | Histamine | 3.2 to 28 times more potent (depending on time post-dose) | [1] |
| Oral | Pentagastrin, Bethanechol, Food | 2.8 to 4.4 times more potent | [1] |
| Oral (Aspirin-induced lesions) | Aspirin | 9 times more potent | [1] |
Table 2: Estimated In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | Ranitidine (Reported Values) | This compound (Estimated Values) | Description | Reference |
| pA2 | 6.95 - 7.2 | ~8.15 - 8.4 | A measure of the potency of an antagonist in functional assays. A higher pA2 indicates greater potency. | [2] |
Experimental Protocols
The pharmacodynamic profile of this compound has been established through a series of key in vivo and in vitro experiments.
In Vivo Inhibition of Gastric Acid Secretion in the Heidenhain Pouch Dog Model
This model is a classic method for studying gastric acid secretion in a conscious animal.
-
Animal Preparation: A Heidenhain pouch, a surgically created, vagally denervated portion of the stomach, is prepared in dogs. This pouch retains its blood supply and secretory capabilities but is isolated from the main stomach, allowing for the collection of pure gastric juice.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine, pentagastrin, or bethanechol.
-
Drug Administration: this compound or a reference compound (e.g., ranitidine) is administered intravenously or orally at various doses.
-
Sample Collection and Analysis: Gastric juice from the pouch is collected at regular intervals, and the volume and acid concentration are measured by titration.
-
Data Analysis: The inhibitory effect of the drug is determined by comparing the acid output before and after drug administration and against a placebo control. Dose-response curves are generated to calculate relative potencies.
In Vitro Histamine H2 Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block histamine-induced intracellular signaling.
-
Cell Culture: A cell line stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound or a reference antagonist.
-
Histamine is then added to stimulate the H2 receptors.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA or TR-FRET).
-
-
Data Analysis: The ability of this compound to inhibit the histamine-induced increase in cAMP is quantified. IC50 values (the concentration of antagonist that inhibits 50% of the maximal response to histamine) can be determined from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of histamine H2 receptor and its inhibition by this compound.
Experimental Workflow: In Vivo Gastric Acid Secretion Study
References
The Inhibitory Effect of BMY-25368 Hydrochloride on Histamine-Stimulated Gastric Acid Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological effects of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, on histamine-stimulated gastric acid secretion. This document summarizes key findings from preclinical studies, outlines the experimental methodologies employed, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
BMY-25368 is a competitive antagonist of the histamine H2-receptor.[1] In the parietal cells of the gastric mucosa, histamine binding to H2-receptors is a primary stimulus for gastric acid secretion. This interaction initiates a signaling cascade that results in the activation of the H+/K+-ATPase proton pump, which is responsible for the final step of acid secretion into the gastric lumen. By competitively blocking the H2-receptor, BMY-25368 effectively inhibits this signaling pathway, leading to a reduction in both basal and stimulated gastric acid secretion.[1][2]
Signaling Pathway of Histamine-Stimulated Acid Secretion and BMY-25368 Inhibition
Caption: BMY-25368 competitively inhibits histamine binding to the H2-receptor, preventing the downstream signaling cascade that leads to gastric acid secretion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on BMY-25368.
Table 1: Potency of BMY-25368 in Heidenhain Pouch Dogs
| Parameter | BMY-25368 Relative Potency (vs. Ranitidine) | Administration Route | Stimulus | Reference |
| Potency | 9 times more potent | Bolus Intravenous | Histamine | [1] |
| Oral Potency | 2.8 to 4.4 times more potent | Oral | Various Secretagogues | [1] |
| Oral Potency (1-3h post-dose) | 3.2 times more potent | Oral | Histamine | [1] |
| Oral Potency (10-12h post-dose) | 28 times more potent | Oral | Histamine | [1] |
Table 2: Dose-Response Effect of BMY-25368 on Gastric pH in Horses
| Dose (mg/kg) | Effect on Gastric pH and H+ Concentration | Duration of Action | Reference |
| 0.02 | Dose-related increase in pH and decrease in H+ concentration | Not specified | [3] |
| 0.11 | Dose-related increase in pH and decrease in H+ concentration | Not specified | [3] |
| 0.22 | Sustained high pH | > 4 hours | [3] |
| 1.10 | Sustained high pH | > 4 hours | [3] |
Experimental Protocols
The primary preclinical data for BMY-25368's effect on histamine-stimulated acid secretion comes from studies in two key animal models: the Heidenhain pouch dog and the gastric cannulated horse.
Heidenhain Pouch Dog Model
This model is a classic in vivo preparation for studying gastric acid secretion. A portion of the fundic (acid-secreting) region of the stomach is surgically isolated to form a pouch, which is vagally denervated but retains its blood supply. This pouch opens to the exterior of the abdomen, allowing for the collection of pure gastric juice, free from contamination by food or saliva.
General Experimental Workflow:
Caption: General workflow for assessing BMY-25368's effect on histamine-stimulated acid secretion in the Heidenhain pouch dog model.
Methodological Details (based on available information):
-
Animal Model: Dogs surgically prepared with a Heidenhain pouch.
-
Stimulation: Continuous intravenous infusion of histamine to induce a steady state of gastric acid secretion.
-
Drug Administration: BMY-25368 was administered either as a bolus intravenous injection or orally.
-
Data Collection: Gastric juice was collected from the pouch at regular intervals.
-
Analysis: The volume of gastric juice was measured, and the hydrogen ion concentration was determined by titration to calculate the total acid output.
Gastric Cannulated Horse Model
In this model, a cannula is surgically implanted into the stomach of a horse, allowing for direct access to the gastric contents. This enables the repeated sampling of gastric fluid to measure pH and hydrogen ion concentration.
General Experimental Workflow:
Caption: General workflow for assessing the dose-response effect of BMY-25368 on gastric acid secretion in the gastric cannulated horse model.
Methodological Details (based on available information):
-
Animal Model: Horses with a surgically implanted gastric cannula.[3][4]
-
Drug Administration: BMY-25368 was administered as an intramuscular injection at varying doses (0.02, 0.11, 0.22, and 1.10 mg/kg).[3][4]
-
Data Collection: Gastric fluid samples were collected through the cannula at predetermined time points.[3][4]
-
Analysis: The pH of the gastric fluid was measured, and the hydrogen ion concentration was determined to assess the effect of the drug on gastric acidity.[3][4]
Conclusion
This compound is a potent histamine H2-receptor antagonist with a long duration of action. Preclinical studies in dogs and horses have demonstrated its efficacy in inhibiting histamine-stimulated gastric acid secretion. In dogs, it is significantly more potent than ranitidine, a widely used H2-receptor antagonist.[1] In horses, BMY-25368 produces a dose-dependent increase in gastric pH and a decrease in hydrogen ion concentration, with higher doses providing a sustained effect.[3][4] These findings highlight the potential of BMY-25368 as a therapeutic agent for conditions associated with excessive gastric acid secretion. Further research to determine its clinical efficacy and safety profile in target species is warranted.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
Methodological & Application
BMY-25368 Hydrochloride: Experimental Protocol for Canines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the investigation of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, in canine models. The protocols outlined below are based on established methodologies for evaluating gastric acid secretion and the prevention of aspirin-induced gastric lesions.
Mechanism of Action
BMY-25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, is a competitive antagonist of the histamine H2-receptor.[1] By blocking this receptor on parietal cells in the stomach, it inhibits the secretion of gastric acid stimulated by histamine.[1] This mechanism is central to its therapeutic potential in acid-related gastrointestinal disorders.
Figure 1: Simplified signaling pathway of BMY-25368 action.
Quantitative Data Summary
The following tables summarize the known quantitative data for BMY-25368 in canine and equine models.
Table 1: Potency of BMY-25368 in Histamine-Stimulated Heidenhain Pouch Dogs
| Administration Route | Potency Relative to Ranitidine | Reference |
| Intravenous (bolus) | 9 times more potent | [1] |
| Oral (1-3 hours post-dose) | 3.2 times more potent | [1] |
| Oral (10-12 hours post-dose) | 28 times more potent | [1] |
Table 2: Efficacy of BMY-25368 Against Aspirin-Induced Gastric Lesions in Dogs
| Parameter | Potency Relative to Ranitidine | Reference |
| Antagonism of aspirin-induced gastric lesions (oral) | 9 times more potent | [1] |
Table 3: Dose-Response of Intramuscular BMY-25368 on Gastric pH in Fasted Foals
| Dose (mg/kg) | Effect on Gastric pH | Duration of Action | Reference |
| 0.02 | Increased pH | Not specified | [2][3] |
| 0.11 | Increased pH in a dose-response pattern | Not specified | [2][3] |
| 0.22 | Sustained high pH | > 4 hours | [2][3] |
| 1.10 | Sustained high pH | > 4 hours | [2][3] |
Experimental Protocols
Protocol 1: Inhibition of Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs
This protocol is designed to evaluate the antisecretory effects of BMY-25368 following intravenous and oral administration in a well-established canine model of gastric acid secretion.
3.1.1. Animal Model:
-
Species: Canine (Beagle or mongrel dogs)
-
Model: Surgically prepared Heidenhain pouch dogs. This involves creating a vagally denervated pouch from the greater curvature of the stomach, which allows for the collection of pure gastric juice.
3.1.2. Materials:
-
This compound
-
Ranitidine (for comparison)
-
Histamine dihydrochloride
-
Pentagastrin
-
Bethanechol
-
Sterile saline for injection
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Gastric collection tubes
-
pH meter and titrator
3.1.3. Experimental Workflow:
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Application Notes and Protocols for Intramuscular Administration of BMY-25368 Hydrochloride in Equines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramuscular (IM) use of BMY-25368 hydrochloride in equines, based on available research. The information is intended to guide further investigation and development of this potent histamine (B1213489) H2-receptor antagonist for potential therapeutic applications in horses, such as the treatment of gastric ulcer disease.
Introduction
BMY-25368 is a potent histamine type-2 (H2) receptor antagonist.[1][2][3][4] In equine medicine, it has been investigated for its effects on gastric acid secretion.[1][2][3][4] By blocking H2 receptors on parietal cells in the stomach, BMY-25368 inhibits the secretion of gastric acid, leading to a decrease in hydrogen ion concentration and an increase in gastric pH.[1][2] This mechanism of action suggests its potential utility in the management of conditions exacerbated by gastric acidity, most notably gastric ulcer disease.[1][2][3][4]
Quantitative Data Summary
The intramuscular administration of BMY-25368 in foals has demonstrated a clear dose-dependent effect on gastric acid secretion.[1][2][3] The following tables summarize the key quantitative findings from a study involving five foals.[1][2]
Table 1: Dosage and Administration of BMY-25368
| Parameter | Value |
| Drug | This compound |
| Formulation | Injectable Solution (5 mg/mL) |
| Route of Administration | Intramuscular (IM) |
| Doses Administered | 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight |
| Control | Placebo (formulation ingredients minus active BMY-25368) |
Table 2: Pharmacodynamic Effects on Gastric pH and Acidity
| Dose (mg/kg) | Primary Outcome | Duration of Effect |
| 0.02 | Decrease in hydrogen ion concentration, increase in mean pH | Not specified |
| 0.11 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH | Not specified |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
No adverse reactions were observed during or after the intramuscular administration of BMY-25368 in the studied foals.[2]
Signaling Pathway and Experimental Workflow
Diagram 1: Signaling Pathway of BMY-25368 in Gastric Parietal Cells
Caption: Mechanism of BMY-25368 action on gastric acid secretion.
Diagram 2: Experimental Workflow for BMY-25368 Administration in Equines
Caption: Workflow for evaluating BMY-25368 effects in foals.
Experimental Protocols
The following protocols are based on the methodology described in the available literature.[2]
Animal Model and Housing
-
Subjects: Five healthy foals.
-
Housing: Maintained in an appropriate environment with free access to water.
-
Diet: Food was withheld for a specified period before and during the gastric secretion studies to ensure a baseline state.
Experimental Design
-
A 5x5 Latin square design was utilized to minimize the effects of individual variation among the horses and the order of treatments.
-
Each horse received all four doses of BMY-25368 (0.02, 0.11, 0.22, and 1.10 mg/kg) and a placebo in a randomly assigned sequence.[2]
-
A minimum washout period of 14 days was allowed between each trial for an individual horse to ensure complete clearance of the drug and return to baseline physiological conditions.[2]
Drug Preparation and Administration
-
Drug Substance: this compound was supplied as an injectable solution at a concentration of 5 mg/mL.[2]
-
Placebo: A placebo solution containing all formulation ingredients except the active drug was used as a control.
-
Administration: The calculated dose based on the horse's body weight was administered via intramuscular injection into the superficial and middle gluteal muscles.[2] The volume of the placebo administered was equal to that of the 1.10 mg/kg dose of BMY-25368.[2]
Gastric Fluid Sampling and Analysis
-
Gastric Fluid Collection: Gastric contents were collected at specified time intervals post-administration. While the exact timing is not detailed in the abstract, a baseline sample prior to administration and multiple samples post-administration (e.g., every 15 or 30 minutes for at least 4 hours) would be typical for such a study.
-
Measurement of Gastric Acidity:
-
The collected gastric fluid was analyzed for hydrogen ion concentration ([H+]).
-
The pH of the gastric fluid was measured using a calibrated pH meter.
-
-
Data Analysis: The changes in [H+] and pH from baseline were calculated for each dose and the placebo. A dose-response relationship was then evaluated.
Safety and Monitoring
-
Throughout the study, horses were continuously monitored for any adverse reactions, both at the injection site and systemically.[2]
-
Any observed adverse events were to be recorded and reported.
Potential Applications and Future Research
The findings suggest that intramuscular administration of BMY-25368 at doses of 0.22 mg/kg and 1.10 mg/kg can effectively suppress gastric acid secretion for over four hours in foals.[1][2][3] This indicates a potential therapeutic role for BMY-25368 in the prophylaxis and treatment of equine gastric ulcer disease.[2]
Further research is warranted to:
-
Establish the full pharmacokinetic profile of intramuscularly administered BMY-25368 in adult horses.
-
Determine the optimal dosing frequency to maintain a therapeutic gastric pH throughout a 24-hour period.
-
Evaluate the efficacy of BMY-25368 in clinical cases of equine gastric ulcer syndrome.
-
Investigate the potential for oral administration to provide a more convenient long-term treatment option.[2]
References
Application Notes and Protocols for BMY-25368 Hydrochloride in Gastric Ulcer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMY-25368 hydrochloride in preclinical animal models of gastric ulcers. The information is compiled from foundational studies to guide researchers in designing and executing their own investigations.
Introduction
BMY-25368 is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] By competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, BMY-25368 effectively reduces gastric acid secretion, a key factor in the pathogenesis of gastric ulcers.[1][2] Preclinical studies in animal models have demonstrated its efficacy in reducing gastric acidity and protecting against experimentally induced gastric lesions.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the effects of this compound on gastric acid secretion and ulcer prevention.
Table 1: Effect of Intramuscular this compound on Gastric pH in Foals [2][3][4]
| Dosage (mg/kg IM) | Animal Model | Key Findings | Duration of Action |
| 0.02 | Food-deprived foals | Dose-dependent decrease in hydrogen ion concentration and increase in gastric pH. | - |
| 0.11 | Food-deprived foals | Dose-dependent decrease in hydrogen ion concentration and increase in gastric pH. | - |
| 0.22 | Food-deprived foals | Dose-dependent decrease in hydrogen ion concentration and increase in gastric pH. | Sustained high pH for > 4 hours. |
| 1.10 | Food-deprived foals | Dose-dependent decrease in hydrogen ion concentration and increase in gastric pH. | Sustained high pH for > 4 hours. |
Table 2: Relative Potency of this compound in a Canine Gastric Ulcer Model [1]
| Administration Route | Experimental Model | Comparison Drug | Relative Potency of BMY-25368 |
| Intravenous (bolus) | Histamine-stimulated gastric secretion in Heidenhain pouch dogs | Ranitidine (B14927) | 9 times more potent |
| Oral | Histamine-stimulated gastric secretion in Heidenhain pouch dogs | Ranitidine | 3.2 to 28 times more potent (potency increased with time post-dose) |
| Oral | Pentagastrin, bethanechol (B1168659), or food-stimulated gastric secretion in Heidenhain pouch dogs | Ranitidine | 2.8 to 4.4 times more potent |
| Oral | Aspirin-induced gastric lesions in dogs | Ranitidine | 9 times more potent |
Note: Specific dosages for the canine study were not available in the reviewed literature; results are presented as potency relative to ranitidine.[1]
Experimental Protocols
Assessment of Gastric Acid Secretion in Foals
This protocol is based on the study by Orsini et al. (1991).[2][3][4]
Objective: To determine the dose-response effect of this compound on gastric acid secretion in foals.
Animals: Five healthy foals.
Materials:
-
This compound injectable solution
-
Placebo solution
-
Nasogastric tube
-
pH meter
-
Apparatus for titration to determine hydrogen ion concentration
Procedure:
-
Animal Preparation: Food is withheld from the foals for a specified period before the experiment to establish baseline gastric acid secretion.
-
Experimental Design: A 5x5 Latin square design is used. Each foal receives four different doses of this compound (0.02, 0.11, 0.22, and 1.10 mg/kg) and a placebo in a randomized sequence. A washout period of at least 14 days is allowed between treatments.
-
Drug Administration: this compound or placebo is administered via intramuscular (IM) injection into the superficial and middle gluteal muscles.
-
Gastric Fluid Collection: A nasogastric tube is passed into the stomach of the foal. Gastric fluid samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Data Analysis: The pH of each gastric fluid sample is measured using a pH meter. The hydrogen ion concentration is determined by titration. The mean pH and hydrogen ion concentration are calculated for each time point and dose.
Workflow for Gastric Acid Secretion Study in Foals
Caption: Workflow for assessing BMY-25368's effect on foal gastric secretion.
Evaluation of BMY-25368 in a Canine Model of Stimulated Gastric Secretion (Heidenhain Pouch)
This protocol is a generalized procedure based on the study by Cavanagh et al. (1989).[1]
Objective: To assess the inhibitory effect of this compound on gastric acid secretion stimulated by various secretagogues.
Animals: Dogs surgically fitted with a Heidenhain pouch (a denervated pouch of the gastric fundus).
Materials:
-
This compound (for intravenous and oral administration)
-
Ranitidine (as a comparator)
-
Histamine, pentagastrin, bethanechol (secretagogues)
-
Standard meal
-
Cannula for pouch collection
-
Analytical equipment for measuring acid output
Procedure:
-
Animal Preparation: Dogs with healed Heidenhain pouches are fasted overnight but allowed free access to water.
-
Drug Administration:
-
Intravenous: BMY-25368 or ranitidine is administered as an intravenous bolus or infusion.
-
Oral: BMY-25368 or ranitidine is administered orally.
-
-
Stimulation of Gastric Secretion: Following drug administration, gastric acid secretion is stimulated using one of the following methods:
-
Continuous intravenous infusion of histamine, pentagastrin, or bethanechol.
-
Feeding a standard meal.
-
-
Gastric Juice Collection: Gastric juice is collected from the Heidenhain pouch via a cannula at regular intervals.
-
Data Analysis: The volume and acidity of the gastric juice are measured to determine the total acid output. The inhibitory effect of BMY-25368 is calculated and compared to that of ranitidine.
Prevention of Aspirin-Induced Gastric Lesions in Dogs
This protocol is a generalized procedure based on the study by Cavanagh et al. (1989).[1]
Objective: To evaluate the protective effect of orally administered this compound against aspirin-induced gastric ulcers.
Animals: Healthy dogs.
Materials:
-
This compound (for oral administration)
-
Ranitidine (as a comparator)
-
Endoscope
Procedure:
-
Animal Preparation: Dogs are fasted prior to the experiment.
-
Pre-treatment: Dogs are orally administered BMY-25368, ranitidine, or a placebo.
-
Ulcer Induction: After a set period following pre-treatment, a high dose of aspirin is administered orally to induce gastric lesions.
-
Lesion Assessment: Several hours after aspirin administration, the dogs are sedated, and an endoscopic examination of the gastric mucosa is performed. The number and severity of gastric lesions (e.g., hemorrhages, erosions, ulcers) are scored by a blinded observer.
-
Data Analysis: The mean lesion scores for each treatment group are calculated and compared to determine the protective effect of BMY-25368.
Signaling Pathway
Mechanism of Action of this compound
BMY-25368 acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. The binding of histamine to this Gs protein-coupled receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets that ultimately promote the translocation of the H+/K+-ATPase (proton pump) to the apical membrane, resulting in gastric acid secretion. By blocking the H2 receptor, BMY-25368 prevents this signaling cascade, thereby reducing the secretion of gastric acid.[5][6][7]
Caption: BMY-25368 inhibits gastric acid secretion by blocking the H2 receptor.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 7. Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BMY-25368 Hydrochloride Injectable Solution for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and selective histamine (B1213489) H2 receptor antagonist. As a research compound, its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors, which are predominantly found on the parietal cells of the gastric mucosa. This action leads to a reduction in gastric acid secretion. These application notes provide detailed protocols for the preparation, sterilization, and quality control of this compound injectable solutions for preclinical research, ensuring solution stability, sterility, and accurate dosing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆ClN₃O₃ | |
| Molecular Weight | 379.88 g/mol | |
| Appearance | Solid powder | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Solubility Data
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): Suitable for preparing concentrated stock solutions (e.g., 5 mM, 10 mM, or 20 mM).
-
Water: May be suitable for direct dissolution, particularly for compounds with high aqueous solubility.
-
Ethanol: Can be tested as an alternative solvent.
It is crucial for researchers to perform small-scale solubility tests to determine the exact solubility in their chosen solvent and desired concentration before preparing a large batch of injectable solution.
Signaling Pathway of this compound
This compound acts as an antagonist at the histamine H2 receptor. The binding of histamine to the H2 receptor typically activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a physiological response, such as gastric acid secretion. By blocking the H2 receptor, BMY-25368 prevents this signaling cascade.
Application Notes and Protocols for Long-Term Administration of BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration studies of BMY-25368 hydrochloride, a potent histamine (B1213489) H2-receptor antagonist. The following sections detail its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a competitive histamine H2-receptor antagonist.[1] Histamine H2 receptors are found on parietal cells in the stomach lining and play a crucial role in the stimulation of gastric acid secretion. By blocking these receptors, this compound inhibits the binding of histamine and subsequently reduces the production of gastric acid, leading to an increase in gastric pH.[1][2][3] This mechanism makes it a potential therapeutic agent for conditions associated with excessive gastric acidity, such as gastric ulcers.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from long-term administration studies of this compound in various species.
Table 1: Dose-Response Effects of Intramuscular BMY-25368 in Horses [2][3][4]
| Dose (mg/kg) | Peak Effect on Gastric pH | Duration of Elevated pH (> baseline) |
| 0.02 | Dose-related increase | < 4 hours |
| 0.11 | Dose-related increase | < 4 hours |
| 0.22 | Dose-related increase | > 4 hours |
| 1.10 | Dose-related increase | > 4 hours |
Table 2: Comparative Potency and Duration of Oral BMY-25368 and Ranitidine (B14927) in Dogs [1]
| Parameter | BMY-25368 | Ranitidine | Relative Potency (BMY-25368 vs. Ranitidine) |
| Inhibition of Histamine-Stimulated Gastric Secretion (IV Bolus) | - | - | 9x more potent |
| Inhibition of Secretagogue-Stimulated Gastric Secretion (Oral) | - | - | 2.8 - 4.4x more potent |
| Duration of Action (Oral, Histamine-Stimulated) | |||
| 1-3 hours post-dose | - | - | 3.2x more potent |
| 10-12 hours post-dose | - | - | 28x more potent |
| Antagonism of Aspirin-Induced Gastric Lesions (Oral) | - | - | 9x more potent |
Table 3: Effects of a Single Daily Oral Dose of BMY-25368 (400 mg) in Healthy Human Subjects (7-day study) [5]
| Parameter | Placebo | BMY-25368 | Percentage Change | P-value |
| Median 24-h Integrated Intragastric Acidity (mmol h/L) | 883 | 218 | 75% decrease | 0.003 |
| Median 24-h Integrated Plasma Gastrin (pmol h/L) | 202 | 364 | 80% increase | 0.003 |
Experimental Protocols
Protocol 1: Evaluation of Gastric Acid Secretion in Horses
This protocol is adapted from studies evaluating the effect of BMY-25368 on gastric secretion in foals.[2][3][4]
1. Animal Model:
-
Use healthy foals (n=5) with surgically implanted gastric cannulas for long-term studies.
-
House animals individually and withhold food for a specified period before each trial.
2. Drug Preparation and Administration:
-
Prepare this compound in an injectable solution (e.g., 5 mg/mL).[2]
-
Administer intramuscularly (IM) at doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight.[2][3][4]
-
Include a placebo control group receiving the vehicle solution.[2]
-
Employ a randomized treatment sequence (e.g., 5x5 Latin square design) with a washout period of at least 14 days between trials for each animal.[2]
3. Sample Collection and Analysis:
-
Collect gastric fluid samples at baseline and at regular intervals (e.g., every 15 or 30 minutes) post-administration for up to 4-8 hours.
-
Measure the volume of each gastric fluid sample.
-
Determine the pH and hydrogen ion concentration [H+] of each sample.
-
Calculate the total acid output by multiplying the gastric juice volume by the acid concentration.
Protocol 2: Evaluation of Oral Efficacy in Dogs
This protocol is based on a study comparing BMY-25368 to ranitidine in dogs with Heidenhain pouches.[1]
1. Animal Model:
-
Use female dogs with surgically prepared Heidenhain pouches.
2. Induction of Gastric Secretion:
-
Stimulate gastric acid secretion using a continuous intravenous infusion of histamine, pentagastrin, or bethanechol, or by providing a food stimulus.[1]
3. Drug Administration:
-
Administer this compound or ranitidine orally (p.o.) or as an intravenous (IV) bolus.
-
For oral administration, test a range of doses to determine the relative potency.
4. Sample Collection and Analysis:
-
Collect gastric juice from the Heidenhain pouch at regular intervals.
-
Measure the volume and titrate for acid concentration to determine acid output.
5. Aspirin-Induced Gastric Lesion Model:
-
Administer aspirin (B1665792) orally to induce gastric lesions.
-
Treat groups of dogs with either vehicle, BMY-25368, or ranitidine prior to aspirin administration.
-
Euthanize the animals after a set period and score the gastric lesions.
Protocol 3: Human 24-Hour Intragastric Acidity Study
This protocol is modeled after a study in healthy human subjects.[5]
1. Study Design:
-
Conduct a double-blind, placebo-controlled, crossover study.
-
Recruit healthy male subjects (n=11).
2. Dosing Regimen:
-
Administer a single daily oral dose of 400 mg this compound or a matching placebo post-evening meal for 7 consecutive days.[5]
-
Include a washout period between treatment arms.
3. 24-Hour Intragastric Acidity Measurement:
-
On day 7 of each treatment period, perform continuous 24-hour intragastric pH monitoring using a pH electrode.
4. Plasma Gastrin Measurement:
-
Collect blood samples at regular intervals over the 24-hour period.
-
Measure plasma gastrin concentrations using a radioimmunoassay.
5. Data Analysis:
-
Calculate the 24-hour integrated intragastric acidity and plasma gastrin concentrations.
-
Compare the results between the BMY-25368 and placebo groups using appropriate statistical tests (e.g., Wilcoxon signed-rank test).
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMY-25368 Hydrochloride in the Heidenhain Pouch Dog Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, in the Heidenhain pouch dog model for studying gastric acid secretion. The protocols are based on established experimental models and aim to guide researchers in designing and executing similar preclinical studies.
Introduction
BMY-25368 is a competitive antagonist of the histamine H2-receptor, a key component in the stimulation of gastric acid secretion.[1][2] The Heidenhain pouch dog model is a well-established preclinical model for evaluating the efficacy of anti-secretory agents. This model utilizes a surgically created, vagally denervated pouch of the stomach, which allows for the direct measurement of gastric acid output in response to various secretagogues.[3][4][5] Studies in this model have demonstrated that BMY-25368 effectively inhibits gastric acid secretion stimulated by histamine, pentagastrin (B549294), bethanechol (B1168659), and food.[1]
Mechanism of Action: H2-Receptor Antagonism
BMY-25368 exerts its pharmacological effect by blocking the binding of histamine to H2-receptors on parietal cells in the gastric mucosa. This action inhibits the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump) and subsequent acid secretion. The competitive nature of this antagonism has been demonstrated in studies where intravenous infusion of BMY-25368 competitively inhibited histamine-stimulated gastric secretion.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and duration of action of this compound in the Heidenhain pouch dog model, with ranitidine (B14927) as a comparator.
Table 1: Potency of BMY-25368 Compared to Ranitidine on Inhibition of Histamine-Stimulated Gastric Acid Secretion
| Administration Route | Potency Ratio (BMY-25368 vs. Ranitidine) |
| Bolus Intravenous | 9 times more potent |
| Oral (1-3 hours post-dose) | 3.2 times more potent |
| Oral (10-12 hours post-dose) | 28 times more potent |
Data sourced from a study on the effect of BMY-25368 on gastric secretion in the dog.[1]
Table 2: Oral Potency of BMY-25368 Compared to Ranitidine Against Various Secretagogues
| Secretagogue | Oral Potency Ratio (BMY-25368 vs. Ranitidine) |
| Pentagastrin | 2.8 - 4.4 |
| Bethanechol | 2.8 - 4.4 |
| Food | 2.8 - 4.4 |
Data sourced from a study on the effect of BMY-25368 on gastric secretion in the dog.[1]
Table 3: Efficacy of BMY-25368 in Preventing Aspirin-Induced Gastric Lesions
| Parameter | Potency Ratio (BMY-25368 vs. Ranitidine) |
| Oral Antagonism of Aspirin-Induced Lesions | 9 times more potent |
Data sourced from a study on the effect of BMY-25368 on gastric secretion and aspirin-induced gastric lesions in the dog.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the Heidenhain pouch dog model.
Protocol 1: Inhibition of Histamine-Stimulated Gastric Acid Secretion
Objective: To determine the potency and duration of action of intravenously and orally administered BMY-25368 against histamine-stimulated gastric acid secretion.
Animal Model: Female beagle dogs with chronic Heidenhain pouches.
Procedure:
-
Fasting: Dogs are fasted for 18 hours with free access to water.
-
Histamine Infusion: A continuous intravenous infusion of histamine is administered to induce a steady state of gastric acid secretion.
-
Drug Administration (Intravenous):
-
A bolus intravenous injection of BMY-25368 or ranitidine is administered.
-
Gastric juice samples are collected from the Heidenhain pouch at regular intervals.
-
-
Drug Administration (Oral):
-
BMY-25368 or ranitidine is administered orally.
-
Gastric juice samples are collected at specified time points post-dosing (e.g., 1-3 hours and 10-12 hours) to assess the duration of action.[1]
-
-
Sample Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base.
-
Data Analysis: The inhibitory effect of the drugs is calculated as a percentage reduction in acid output compared to the pre-drug baseline.
Protocol 2: Inhibition of Gastric Acid Secretion Stimulated by Other Secretagogues
Objective: To evaluate the efficacy of orally administered BMY-25368 against gastric acid secretion stimulated by pentagastrin, bethanechol, or a meal.
Animal Model: Female beagle dogs with chronic Heidenhain pouches.
Procedure:
-
Fasting: Dogs are fasted for 18 hours with free access to water.
-
Drug Administration: BMY-25368 or ranitidine is administered orally at various doses.
-
Stimulation:
-
Pentagastrin/Bethanechol: A subcutaneous injection of pentagastrin or bethanechol is administered.
-
Food: A standard meal is provided to the dogs.
-
-
Gastric Juice Collection: Gastric secretions from the pouch are collected for a defined period following stimulation.
-
Sample Analysis: The volume and acid concentration of the collected gastric juice are determined.
-
Data Analysis: The inhibitory effect is expressed as the percentage reduction in total acid output compared to a control group receiving a placebo.
Protocol 3: Prevention of Aspirin-Induced Gastric Lesions
Objective: To assess the protective effect of orally administered BMY-25368 against gastric mucosal damage induced by aspirin (B1665792).
Animal Model: Beagle dogs.
Procedure:
-
Fasting: Dogs are fasted overnight.
-
Drug Administration: BMY-25368 or ranitidine is administered orally.
-
Aspirin Administration: A single oral dose of aspirin is given to induce gastric lesions.
-
Lesion Assessment: After a specified time, the stomach is examined for the presence and severity of lesions. This can be done via endoscopy or post-mortem examination.
-
Data Analysis: The potency of BMY-25368 is compared to ranitidine based on the dose required to achieve a significant reduction in lesion formation.[1]
Conclusion
This compound is a highly potent and long-acting histamine H2-receptor antagonist. The Heidenhain pouch dog model has been instrumental in demonstrating its superior efficacy and duration of action compared to ranitidine in inhibiting gastric acid secretion stimulated by various secretagogues. These findings underscore the utility of this preclinical model in the development and evaluation of novel anti-ulcer agents.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing acid response to a meal in the chronic Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological stimulation of pepsin secretion. The role of vagal innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gastric pH Changes with BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] It functions by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, a key step in the stimulation of gastric acid secretion.[1] This action leads to a significant reduction in gastric acid output and a corresponding increase in intragastric pH. These characteristics make BMY-25368 a valuable tool for researchers studying gastric acid physiology and for professionals in drug development investigating novel anti-secretory agents.
These application notes provide a comprehensive overview of the use of this compound for measuring changes in gastric pH, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for in vivo assessment in a rat model.
Mechanism of Action
BMY-25368 acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. The binding of histamine to this G-protein coupled receptor normally initiates a signaling cascade that results in the activation of the H+/K+ ATPase (proton pump) and the secretion of hydrochloric acid into the stomach lumen. By blocking this interaction, BMY-25368 effectively curtails acid secretion stimulated by histamine, as well as by other secretagogues like gastrin and acetylcholine, which can indirectly lead to histamine release.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gastric acid secretion and pH from various studies.
Table 1: Potency and Duration of Action of BMY-25368 in Dogs [1]
| Parameter | BMY-25368 | Ranitidine |
| Intravenous Potency (vs. Histamine) | 9 times more potent | - |
| Oral Potency (vs. various secretagogues) | 2.8 to 4.4 times more potent | - |
| Oral Potency (vs. Histamine, 1-3h post-dose) | 3.2 times more potent | - |
| Oral Potency (vs. Histamine, 10-12h post-dose) | 28 times more potent | - |
| Oral Potency (vs. Aspirin-induced lesions) | 9 times more potent | - |
Table 2: Effect of Intramuscular BMY-25368 on Gastric pH in Foals [2][3]
| Dose (mg/kg) | Outcome |
| 0.02 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH. |
| 0.11 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH. |
| 0.22 | Sustained high pH for > 4 hours. |
| 1.10 | Sustained high pH for > 4 hours. |
Table 3: Effect of Oral BMY-25368 on 24-Hour Intragastric Acidity in Healthy Humans
| Treatment | Median Integrated 24-h Intragastric Acidity (mmol h/L) | Percentage Decrease |
| Placebo | 883 | - |
| BMY-25368 (400 mg) | 218 | 75% |
Experimental Protocols
The following protocol is a detailed methodology for measuring the effect of this compound on gastric pH in an anesthetized rat model. This protocol can be adapted for other H2 receptor antagonists. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Gastric pH Measurement in Anesthetized Rats
This protocol is designed for a terminal experiment to measure a single time-point of gastric pH after drug administration.
Materials:
-
This compound
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl)
-
pH meter with a microelectrode
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast rats for 18-24 hours with free access to water to ensure an empty stomach.
-
Anesthetize the rat via intraperitoneal injection of the chosen anesthetic. Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline incision through the abdominal wall to expose the stomach.
-
Carefully ligate the pylorus at the junction of the stomach and the small intestine to prevent gastric emptying.
-
Ligate the esophagus at the cardiac sphincter to prevent reflux.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the BMY-25368 solution or vehicle (for the control group) via a suitable route (e.g., intraduodenal or intravenous injection). The choice of route and dose will depend on the specific experimental design.
-
-
Gastric Juice Collection and pH Measurement:
-
After a predetermined time following drug administration (e.g., 1, 2, or 4 hours), carefully collect the gastric contents by making a small incision in the stomach wall and aspirating the fluid with a syringe.
-
Measure the pH of the collected gastric juice immediately using a calibrated pH meter and microelectrode.
-
-
Euthanasia:
-
Following the collection of gastric contents, euthanize the animal using an approved method without allowing it to recover from anesthesia.
-
Data Presentation and Interpretation
The collected data should be organized into tables for clear comparison between different treatment groups (e.g., vehicle control vs. various doses of BMY-25368). Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences in gastric pH. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect) of this compound on gastric pH.
Logical Relationships in Experimental Design
The design of experiments to measure gastric pH changes with this compound should consider several key relationships to ensure valid and reproducible results.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Application Notes and Protocols for BMY-25368 Hydrochloride in Aspirin-Induced Gastric Lesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has demonstrated significant efficacy in preclinical models of gastric acid secretion and ulceration.[1] Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. This property makes BMY-25368 a valuable research tool for investigating the pathophysiology of gastric lesions, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin (B1665792). Aspirin-induced gastric damage is a major clinical concern, and understanding the protective mechanisms of compounds like BMY-25368 is crucial for the development of novel gastroprotective therapies.
These application notes provide detailed protocols for utilizing this compound in the study of aspirin-induced gastric lesions in a rat model, including methods for lesion induction, quantification, and the assessment of relevant biochemical markers.
Data Presentation
The following tables summarize representative quantitative data on the effects of H2-receptor antagonists on aspirin-induced gastric lesions in rats. While specific data for BMY-25368 in rats is limited in publicly available literature, the data for other H2-receptor antagonists like famotidine (B1672045) and ranitidine (B14927) can serve as a reference. Given that BMY-25368 has been reported to be nine times more potent than ranitidine in antagonizing aspirin-induced gastric lesions in dogs, it is expected to show significant efficacy at lower doses.[1]
Table 1: Effect of H2-Receptor Antagonists on Aspirin-Induced Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (mm) ± SE | Percentage Inhibition (%) |
| Aspirin Control | 100 | 30.3 ± 3.99 | - |
| Aspirin + Famotidine | 12 | 5.1 ± 0.59 | 83.2% |
Data is representative and compiled from a study on famotidine.[2] The ulcer index is a measure of the severity of gastric lesions.
Table 2: Potency of H2-Receptor Antagonists in Inhibiting Aspirin-Induced Gastric Lesions in Rats
| Compound | ED50 (mg/kg, p.o.) |
| Ranitidine | 0.8 |
| Cimetidine | 3.9 |
ED50 represents the dose required to produce a 50% inhibition of lesion formation. Data is from a study comparing ranitidine and cimetidine.[3]
Table 3: Effect of H2-Receptor Antagonists on Gastric Secretory Parameters in Aspirin-Treated Rats
| Treatment Group | Total Acidity (mEq/L) | Gastric Volume (mL) | Total Acid Output (mEq/4h) |
| Aspirin Control | 85.6 ± 5.4 | 4.2 ± 0.3 | 0.36 ± 0.03 |
| Aspirin + H2-Receptor Antagonist | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table provides a qualitative summary of the expected effects of H2-receptor antagonists based on their mechanism of action. Specific values would need to be determined experimentally for BMY-25368.
Experimental Protocols
Protocol 1: Induction of Gastric Lesions with Aspirin in Rats
This protocol describes a common method for inducing acute gastric lesions in rats using a high dose of aspirin.
Materials:
-
Male Wistar rats (180-220 g)
-
Aspirin (Acetylsalicylic Acid)
-
1% Carboxymethyl cellulose (B213188) (CMC) solution
-
Oral gavage needles
-
Animal balance
Procedure:
-
House the rats in cages with wire mesh bottoms to prevent coprophagy and fast them for 18-24 hours before the experiment. Allow free access to water.
-
Prepare a suspension of aspirin in 1% CMC. A commonly used dose for inducing significant lesions is 150 mg/kg.[4]
-
Weigh each rat and calculate the volume of the aspirin suspension to be administered.
-
Administer the aspirin suspension orally to each rat using a gavage needle.
-
Four to six hours after aspirin administration, euthanize the rats by cervical dislocation or CO2 asphyxiation.[5]
-
Immediately dissect the abdomen and excise the stomach.
-
Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.
Protocol 2: Administration of this compound
This compound can be administered prior to the induction of gastric lesions to evaluate its protective effects.
Materials:
-
This compound
-
Distilled water or appropriate vehicle
-
Oral gavage needles or injection supplies (if administered parenterally)
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Based on its high potency, a suggested oral dose range for BMY-25368 in rats would be 0.1 - 1 mg/kg. This is an estimation derived from its nine-fold higher potency compared to ranitidine (ED50 of 0.8 mg/kg in rats).[1][3]
-
Administer the BMY-25368 solution/suspension to the rats (e.g., orally or intraperitoneally) 30-60 minutes before the administration of aspirin.
-
Proceed with the aspirin-induced gastric lesion protocol as described in Protocol 1.
Protocol 3: Assessment of Gastric Lesions (Ulcer Index)
This protocol outlines the method for quantifying the extent of gastric mucosal damage.
Materials:
-
Dissecting board
-
Pins
-
Ruler with millimeter scale or a digital caliper
-
Magnifying glass or dissecting microscope
Procedure:
-
Pin the excised and opened stomach flat on the dissecting board with the mucosal surface facing up.
-
Examine the gastric mucosa for the presence of lesions, which typically appear as elongated hemorrhagic bands.
-
Measure the length (in mm) of each lesion.
-
The ulcer index for each stomach is calculated as the sum of the lengths of all lesions.
-
The percentage of inhibition of ulceration by a treatment can be calculated using the following formula: % Inhibition = [ (Ulcer Index of Control Group - Ulcer Index of Treated Group) / Ulcer Index of Control Group ] x 100
Protocol 4: Measurement of Biochemical Markers
This protocol provides an overview of methods to assess key biochemical markers involved in aspirin-induced gastric injury.
1. Prostaglandin E2 (PGE2) Levels:
-
Sample: Gastric mucosal tissue.
-
Method: Homogenize the tissue in a suitable buffer and measure PGE2 levels using a commercially available ELISA kit. A significant decrease in PGE2 is expected after aspirin administration.
2. Cyclooxygenase-1 (COX-1) Activity:
-
Sample: Gastric mucosal tissue.
-
Method: Assess COX-1 activity using a COX activity assay kit, which measures the peroxidase activity of COX. Aspirin irreversibly inhibits COX-1.
3. Inflammatory Markers (TNF-α, IL-1β, NF-κB):
-
Sample: Gastric mucosal tissue.
-
Method: Measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits. The activation of the transcription factor NF-κB can be assessed by Western blotting or an electrophoretic mobility shift assay (EMSA).
Visualization of Pathways and Workflows
Signaling Pathway of Histamine H2 Receptor and BMY-25368 Action
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H2-receptor antagonists protect against aspirin-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose effects of aspirin on gastric prostaglandins and stomach mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of BMY-25368 Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] This document provides a comprehensive overview of the in vivo dose-response relationship of BMY-25368, its mechanism of action, and detailed protocols for its evaluation in preclinical models. The information presented is intended to guide researchers in designing and conducting experiments to assess the pharmacological properties of this compound.
Mechanism of Action
BMY-25368 acts as a competitive antagonist at the histamine H2-receptor.[1] The histamine H2-receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to an increase in adenylyl cyclase activity, resulting in the production of cyclic AMP (cAMP).[2][3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the stimulation of gastric acid secretion by parietal cells in the stomach.[2][3][5] By blocking the H2-receptor, BMY-25368 inhibits this signaling cascade, thereby reducing gastric acid production.
Histamine H2-Receptor Signaling Pathway
Caption: BMY-25368 blocks the histamine H2-receptor signaling cascade.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound.
Table 1: Dose-Response of BMY-25368 on Gastric pH in Horses
| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action |
| 0.02 | Increased mean pH above baseline | Not specified |
| 0.11 | Dose-dependent increase in mean pH above baseline | Not specified |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
Data sourced from a study on gastric secretion in foals.[6][7]
Table 2: Comparative Potency of BMY-25368 and Ranitidine in Dogs
| Administration Route | Parameter | Relative Potency (BMY-25368 vs. Ranitidine) |
| Intravenous (bolus) | Inhibition of histamine-stimulated gastric secretion | 9 times more potent |
| Oral | Inhibition of secretagogue-stimulated gastric secretion | 2.8 to 4.4 times more potent |
| Oral | Antagonism of aspirin-induced gastric lesions | 9 times more potent |
Data from a study in Heidenhain pouch dogs.[1]
Table 3: Duration of Action of BMY-25368 Compared to Ranitidine in Dogs (Oral Administration)
| Time Post-Dose | Relative Potency (BMY-25368 vs. Ranitidine) |
| 1-3 hours | 3.2 times more potent |
| 10-12 hours | 28 times more potent |
Data indicates a significantly longer duration of action for BMY-25368.[1]
Experimental Protocols
Protocol 1: Inhibition of Gastric Acid Secretion in the Heidenhain Pouch Dog Model
This protocol is designed to evaluate the effect of BMY-25368 on gastric acid secretion stimulated by various secretagogues.
Materials:
-
This compound
-
Ranitidine (for comparison)
-
Histamine, pentagastrin, or bethanechol (B1168659) as secretagogues
-
Saline solution (0.9% NaCl)
-
Heidenhain pouch dogs
-
Gastric cannula and collection apparatus
-
pH meter and titrator
Procedure:
-
Animal Preparation: Healthy dogs with surgically prepared Heidenhain pouches are used. The animals should be fasted overnight with free access to water.
-
Basal Secretion: Collect basal gastric secretions from the pouch for a control period (e.g., four 15-minute intervals) to establish a baseline.
-
Stimulation: Infuse a secretagogue (e.g., histamine) intravenously at a dose sufficient to produce a stable, submaximal acid secretory response.
-
Drug Administration: Once a steady-state of acid secretion is achieved, administer BMY-25368 or a comparator drug (e.g., ranitidine) intravenously or orally.
-
Data Collection: Continue to collect gastric juice from the pouch in 15-minute intervals for several hours post-administration.
-
Analysis: Measure the volume of gastric juice for each sample. Determine the acid concentration by titration with 0.1 N NaOH to a pH of 7.0. Calculate the acid output (mEq/15 min).
-
Dose-Response: Repeat the procedure with multiple doses of BMY-25368 to generate a dose-response curve and determine the ID50 (the dose required to inhibit the stimulated acid secretion by 50%).
Experimental Workflow for Gastric Secretion Inhibition Assay
Caption: Workflow for assessing gastric secretion inhibition in vivo.
Protocol 2: Antagonism of Aspirin-Induced Gastric Lesions in Dogs
This protocol evaluates the protective effect of BMY-25368 against gastric mucosal damage induced by aspirin (B1665792).
Materials:
-
This compound
-
Aspirin
-
Vehicle for drug administration (e.g., water, methylcellulose (B11928114) solution)
-
Endoscope
-
Scoring system for gastric lesions
Procedure:
-
Animal Preparation: Use healthy dogs, fasted overnight with free access to water.
-
Drug Administration: Administer BMY-25368 or vehicle orally. The dose range should be selected based on prior dose-response studies.
-
Aspirin Challenge: After a predetermined time following drug administration (e.g., 1 hour), administer a high dose of aspirin orally (e.g., 650 mg).[8]
-
Lesion Assessment: After a set period (e.g., 2-4 hours) following aspirin administration, perform an endoscopy to visualize and score the gastric mucosa for lesions (e.g., hemorrhages, erosions, ulcers).[8] A standardized scoring system should be used to quantify the extent of damage.
-
Data Analysis: Compare the lesion scores between the BMY-25368-treated groups and the vehicle-control group to determine the protective effect of the compound.
-
Dose-Response: Utilize several dose levels of BMY-25368 to establish a dose-response relationship for the antagonism of aspirin-induced gastric lesions.
Logical Flow for Aspirin-Induced Gastric Lesion Model
Caption: Logical flow for evaluating gastroprotective effects.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin-induced gastric mucosal damage in dogs: protection by the prostanoid Ro 22-1327 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical oral administration of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist. The information is compiled from available preclinical data, primarily from studies conducted in canine models.
Introduction
This compound is a competitive histamine H2-receptor antagonist that has demonstrated significant efficacy in inhibiting gastric acid secretion.[1] Preclinical studies have highlighted its potential as a therapeutic agent for conditions associated with excessive gastric acid, such as peptic ulcers.[1] Notably, BMY-25368 has shown greater potency and a longer duration of action compared to ranitidine (B14927) in canine models.[1] This document outlines the protocols for the oral administration of this compound for research purposes, based on published findings.
Mechanism of Action
BMY-25368 acts by competitively blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the stimulatory effect of histamine on gastric acid secretion. The blockade of the H2 receptor reduces the production of cyclic AMP (cAMP) within the parietal cell, which in turn decreases the activity of the H+/K+-ATPase pump (the proton pump), the final step in acid secretion. This mechanism effectively reduces the volume and acidity of gastric juice.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound administered orally in dogs.
Table 1: Potency of Orally Administered this compound Relative to Ranitidine in Dogs
| Secretagogue | Potency Ratio (BMY-25368 : Ranitidine) |
| Histamine | 3.2 (1-3 hours post-dose) |
| Histamine | 28 (10-12 hours post-dose) |
| Pentagastrin | 2.8 - 4.4 |
| Bethanechol | 2.8 - 4.4 |
| Food | 2.8 - 4.4 |
Data extracted from a study in Heidenhain pouch dogs.[1]
Table 2: Efficacy of Orally Administered this compound in Preventing Aspirin-Induced Gastric Lesions in Dogs
| Compound | Relative Potency vs. Ranitidine |
| BMY-25368 | 9 times more potent |
Data from a study on aspirin-induced gastric lesions in dogs.[1]
Experimental Protocols
The following are representative protocols for the oral administration of this compound to canines for research purposes. It is important to note that the specific vehicle used in the original key study was not detailed; therefore, a standard vehicle is proposed.
Protocol 1: Preparation of this compound Oral Suspension
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Mortar and pestle
-
Spatula
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder using a calibrated balance.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while continuously stirring with a magnetic stir bar until fully dissolved.
-
Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating until a uniform suspension is achieved.
-
Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.
-
Stir the final suspension thoroughly before each administration to ensure homogeneity.
Protocol 2: Oral Administration to Canines via Gavage
Personnel:
-
This procedure should be performed by trained personnel experienced in animal handling and oral gavage techniques.
Materials:
-
Prepared this compound oral suspension
-
Appropriately sized oral gavage tube for the dog's weight and size
-
Syringe corresponding to the calculated dose volume
-
Animal scale
Procedure:
-
Accurately weigh the dog to determine the correct dosage.
-
Calculate the required volume of the this compound suspension to be administered based on the dog's weight and the suspension's concentration.
-
Draw the calculated volume of the suspension into the syringe.
-
Attach the oral gavage tube to the syringe.
-
Gently restrain the dog in a standing or sitting position.
-
Carefully insert the gavage tube into the dog's mouth, passing it over the tongue to the back of the throat.
-
Allow the dog to swallow the tube. The tube should pass easily down the esophagus. Caution: Ensure the tube is in the esophagus and not the trachea before administering the dose.
-
Once the tube is correctly positioned, slowly administer the contents of the syringe.
-
Gently remove the gavage tube.
-
Observe the animal for a short period post-administration to ensure there are no adverse reactions.
Disclaimer
The information provided in these application notes is intended for research purposes only and is based on limited publicly available preclinical data. The oral formulation and administration protocols are representative examples and may require optimization for specific experimental conditions. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and in compliance with all applicable regulations and guidelines.
References
Application Notes and Protocols for Monitoring the Duration of Action of BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] As a competitive inhibitor of histamine at the H2 receptor, it effectively suppresses gastric acid secretion.[1] This document provides detailed application notes and protocols for monitoring the duration of its action, intended for use by researchers, scientists, and professionals in drug development. The protocols outlined below focus on pharmacodynamic assessments, which are crucial for determining the efficacy and duration of action of BMY-25368.
Mechanism of Action
BMY-25368 exerts its effect by blocking the histamine H2 receptor on gastric parietal cells. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.
Histamine H2 Receptor Signaling Pathway
The binding of histamine to the H2 receptor on parietal cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates target proteins that ultimately lead to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion. BMY-25368 competitively blocks the initial step of this pathway, the binding of histamine to the H2 receptor.
Caption: Histamine H2 Receptor Signaling Pathway for Gastric Acid Secretion.
Data Presentation
Table 1: Comparative Potency and Duration of Action of BMY-25368
| Parameter | BMY-25368 | Ranitidine | Species | Study Details | Citation |
| Intravenous Potency | 9 times more potent | - | Dog | Bolus intravenous administration in histamine-stimulated Heidenhain pouch dogs. | [1] |
| Oral Potency (1-3 h post-dose) | 3.2 times more potent | - | Dog | Oral administration in histamine-stimulated dogs. | [1] |
| Oral Potency (10-12 h post-dose) | 28 times more potent | - | Dog | Oral administration in histamine-stimulated dogs, demonstrating a longer duration of action. | [1] |
| Potency against Aspirin-induced Lesions | 9 times more potent | - | Dog | Oral administration. | [1] |
Table 2: In Vivo Pharmacodynamic Effects of BMY-25368 in Horses
| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Citation |
| 0.02 | Dose-dependent increase | Not specified | [2] |
| 0.11 | Dose-dependent increase | Not specified | [2] |
| 0.22 | Sustained high pH | > 4 hours | [2] |
| 1.10 | Sustained high pH | > 4 hours | [2] |
Experimental Protocols
The primary method for monitoring the duration of action of BMY-25368 is through the assessment of its pharmacodynamic effect on gastric acid secretion in vivo.
Protocol 1: In Vivo Measurement of Gastric Acid Secretion in a Canine Model
This protocol is adapted from studies on H2 receptor antagonists in dogs.[1]
Objective: To determine the onset and duration of the inhibitory effect of BMY-25368 on histamine-stimulated gastric acid secretion.
Materials:
-
Beagle dogs with chronic gastric fistulas (Heidenhain pouch).
-
This compound.
-
Histamine dihydrochloride (B599025).
-
Saline solution (0.9% NaCl).
-
pH meter and titration equipment.
-
Collection tubes.
Procedure:
-
Animal Preparation: Fast dogs for 18-24 hours with free access to water.
-
Basal Secretion: Collect gastric juice from the Heidenhain pouch for a 1-hour basal period to establish a baseline.
-
Histamine Stimulation: Infuse histamine dihydrochloride intravenously at a dose sufficient to produce a submaximal acid secretory response.
-
Drug Administration: Once a steady state of acid secretion is achieved, administer this compound intravenously or orally at the desired dose.
-
Sample Collection: Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Analysis: Measure the volume of each sample and determine the acid concentration by titration with 0.1 N NaOH to a pH of 7.0.
-
Data Calculation: Express acid output as milliequivalents per unit of time. The duration of action is the time taken for acid secretion to return to a predetermined percentage of the pre-drug stimulated level.
Protocol 2: In Vivo Gastric pH Monitoring in an Equine Model
This protocol is based on studies evaluating the effects of H2 receptor antagonists on gastric pH in horses.[2]
Objective: To assess the dose-dependent effect and duration of action of BMY-25368 on gastric fluid pH.
Materials:
-
Healthy adult horses or foals.
-
This compound for injection.
-
Nasogastric tube.
-
pH meter.
-
Syringes for sample collection.
Procedure:
-
Animal Preparation: Withhold food from the animals for a specified period (e.g., 12 hours) while allowing access to water.
-
Baseline Measurement: Collect a baseline gastric fluid sample via a nasogastric tube and measure the pH.
-
Drug Administration: Administer this compound via intramuscular (IM) injection at various doses (e.g., 0.02, 0.11, 0.22, and 1.10 mg/kg).[2]
-
Post-Dose Monitoring: Collect gastric fluid samples at predetermined time points (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.
-
pH Measurement: Immediately measure the pH of each collected sample.
-
Data Analysis: Plot the mean gastric pH over time for each dose group to determine the peak effect and the duration for which the pH remains above a certain threshold (e.g., pH > 4).
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the duration of action of BMY-25368.
Caption: General workflow for in vivo monitoring of this compound.
Concluding Remarks
The protocols and data presented provide a framework for monitoring the duration of action of this compound. The key pharmacodynamic endpoint is the inhibition of gastric acid secretion, which can be monitored directly by measuring acid output or indirectly by measuring gastric pH. The available data indicates that BMY-25368 is a potent, long-acting H2 receptor antagonist. For a comprehensive understanding of its duration of action, these pharmacodynamic studies should ideally be complemented with pharmacokinetic analyses to establish a clear relationship between drug concentration and effect. However, specific, validated analytical methods for the quantification of BMY-25368 in biological matrices are not described in the currently available literature. Researchers may need to develop and validate such methods based on the chemical structure of the compound and general analytical approaches for similar molecules.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMY-25368 Hydrochloride in Combination with Other Secretagogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] Contrary to being an insulin (B600854) secretagogue, its primary pharmacological effect is the competitive inhibition of histamine H2 receptors, leading to a reduction in gastric acid secretion.[1] This document provides detailed application notes and protocols for studying the effects of this compound, particularly in the context of its interaction with gastric acid secretagogues such as histamine, pentagastrin (B549294), and bethanechol (B1168659).
Mechanism of Action
BMY-25368 acts as a competitive antagonist at the histamine H2 receptors on the basolateral membrane of gastric parietal cells. By blocking these receptors, it prevents histamine-induced stimulation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion. This mechanism makes it effective in reducing gastric acid produced by various stimuli.[1] Studies have shown that BMY-25368 is significantly more potent and has a longer duration of action than other H2-receptor antagonists like ranitidine (B14927).[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of BMY-25368 on gastric acid secretion stimulated by different secretagogues.
Table 1: In Vivo Potency of BMY-25368 in Dogs [1]
| Secretagogue | Administration Route | Potency Relative to Ranitidine |
| Histamine | Intravenous (bolus) | 9 times more potent |
| Histamine | Oral | 3.2 to 28 times more potent (depending on time post-dose) |
| Pentagastrin | Oral | 2.8 to 4.4 times more potent |
| Bethanechol | Oral | 2.8 to 4.4 times more potent |
| Food | Oral | 2.8 to 4.4 times more potent |
| Aspirin-induced lesions | Oral | 9 times more potent |
Table 2: Effect of Intramuscular BMY-25368 on Gastric pH in Foals [2][3][4]
| Dose (mg/kg) | Effect on Hydrogen Ion Concentration | Duration of Elevated pH |
| 0.02 | Dose-dependent decrease | - |
| 0.11 | Dose-dependent decrease | - |
| 0.22 | Dose-dependent decrease | > 4 hours |
| 1.10 | Dose-dependent decrease | > 4 hours |
Signaling Pathways
The following diagram illustrates the signaling pathway of gastric acid secretion and the point of inhibition by BMY-25368.
Experimental Protocols
Protocol 1: In Vivo Measurement of Gastric Acid Secretion in a Heidenhain Pouch Dog Model
This protocol is adapted from studies evaluating the efficacy of H2-receptor antagonists.[1]
Objective: To determine the in vivo potency and duration of action of this compound in inhibiting gastric acid secretion stimulated by various secretagogues.
Materials:
-
This compound
-
Ranitidine (as a comparator)
-
Histamine dihydrochloride (B599025)
-
Pentagastrin
-
Bethanechol chloride
-
Saline solution (0.9% NaCl)
-
Heidenhain pouch dogs (surgically prepared)
-
Gastric collection tubes
-
pH meter and titrator
Procedure:
-
Animal Preparation: Use adult dogs with surgically created Heidenhain pouches. The animals should be fasted for at least 18 hours before the experiment but allowed free access to water.
-
Basal Secretion: Collect gastric juice from the pouch for a basal period (e.g., four 15-minute intervals) to determine the basal acid output.
-
Stimulation of Acid Secretion:
-
Histamine: Infuse histamine dihydrochloride intravenously at a dose that produces a submaximal acid secretory response.
-
Pentagastrin/Bethanechol: Administer pentagastrin or bethanechol intravenously or subcutaneously at appropriate doses.
-
-
Drug Administration:
-
Intravenous: Once a steady state of acid secretion is achieved, administer this compound or ranitidine as an intravenous bolus or infusion.
-
Oral: Administer the compounds orally via gavage and begin stimulation with the secretagogue at a predetermined time post-dosing.
-
-
Sample Collection: Continue to collect gastric juice in 15-minute fractions for several hours after drug administration.
-
Analysis:
-
Measure the volume of each gastric juice sample.
-
Determine the acid concentration by titration with 0.1 N NaOH to a pH of 7.0.
-
Calculate the acid output (mEq/15 min).
-
-
Data Analysis: Calculate the percentage inhibition of acid secretion at different doses and time points compared to the control (secretagogue alone). Determine the ED50 (the dose required to produce 50% of the maximal inhibitory effect).
Protocol 2: In Vitro Isolated Gastric Gland Assay
This protocol provides a method to study the direct effects of BMY-25368 on parietal cell acid secretion.
Objective: To assess the direct inhibitory effect of BMY-25368 on acid secretion from isolated rabbit gastric glands.
Materials:
-
New Zealand White rabbits
-
Collagenase
-
Culture medium (e.g., DMEM/F12)
-
This compound
-
Histamine
-
[14C]Aminopyrine (a weak base that accumulates in acidic spaces)
-
Scintillation counter
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and remove the stomach.
-
Isolate the gastric mucosa and digest it with collagenase to obtain a suspension of gastric glands.
-
-
Incubation:
-
Wash and resuspend the glands in the culture medium.
-
Aliquot the gland suspension into tubes.
-
Pre-incubate the glands with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
-
Stimulation:
-
Add histamine to the tubes to stimulate acid secretion.
-
Simultaneously add [14C]aminopyrine.
-
-
Termination and Measurement:
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the tubes to pellet the glands.
-
Remove the supernatant and lyse the glands.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis: The accumulation of [14C]aminopyrine is proportional to acid secretion. Calculate the inhibition of aminopyrine (B3395922) uptake by BMY-25368 compared to the histamine-stimulated control.
Conclusion
This compound is a powerful inhibitor of gastric acid secretion, acting as a competitive histamine H2-receptor antagonist. The provided protocols offer frameworks for researchers to investigate its pharmacological properties and its interactions with various gastric secretagogues in both in vivo and in vitro settings. These studies are crucial for understanding its therapeutic potential in conditions characterized by excessive gastric acid production.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing BMY-25368 Hydrochloride Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine (B1213489) H2 receptor.[1][2] Primarily recognized for its role in the inhibition of gastric acid secretion, it has demonstrated significantly greater potency and a longer duration of action compared to earlier H2 receptor antagonists such as ranitidine (B14927).[1] In preclinical studies involving canine models, BMY-25368 was found to be nine times more potent than ranitidine when administered intravenously.[1] Its oral potency was observed to be 2.8 to 4.4 times that of ranitidine, with its relative potency increasing over time post-administration.[1] Furthermore, in antagonizing aspirin-induced gastric lesions in dogs, BMY-25368 was nine times more potent than ranitidine.[1] Studies in equine models have also confirmed its dose-dependent efficacy in reducing gastric acid, as evidenced by decreased hydrogen ion concentration and increased gastric pH.[3][4]
These application notes provide detailed protocols for the in vitro assessment of this compound potency, targeting researchers and professionals involved in drug development and pharmacological research. The described methods focus on quantifying the antagonist's activity at the molecular and cellular levels.
Mechanism of Action & Signaling Pathway
This compound functions as a competitive antagonist at the histamine H2 receptor, a Gs protein-coupled receptor (GPCR). The binding of an agonist, such as histamine, to the H2 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, culminating in a physiological response. In the parietal cells of the stomach, this pathway stimulates the proton pump (H+/K+ ATPase), resulting in gastric acid secretion.
As a competitive antagonist, BMY-25368 binds to the H2 receptor but does not elicit a response. Instead, it blocks the binding of histamine and other agonists, thereby inhibiting the downstream signaling pathway and the subsequent physiological effects.
Experimental Protocols for Potency Assessment
The potency of this compound can be determined using a variety of in vitro assays. The following protocols describe two primary methods: a competitive radioligand binding assay to determine the affinity of the compound for the H2 receptor (Ki), and a cell-based functional assay to measure its ability to antagonize agonist-induced cAMP production (IC50).
Experimental Workflow
Histamine H2 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H2 receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H2 receptor (e.g., CHO-H2R or HEK293-H2R).
-
[3H]-Tiotidine (radioligand).
-
This compound.
-
Unlabeled tiotidine (B1662263) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of unlabeled tiotidine (10 µM final concentration, for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
-
Add 50 µL of [3H]-Tiotidine (at a concentration near its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of BMY-25368 that displaces 50% of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based cAMP Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced production of cAMP in cells expressing the histamine H2 receptor.
Materials:
-
A cell line stably expressing the human histamine H2 receptor (e.g., CHO-H2R or HEK293-H2R).
-
This compound.
-
A histamine H2 receptor agonist (e.g., histamine or amthamine).
-
Cell culture medium.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Preparation: Culture the H2 receptor-expressing cells to confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer (e.g., HBSS with a PDE inhibitor) at a predetermined density.
-
Compound Plating: Add a small volume (e.g., 5 µL) of the this compound serial dilutions to the wells of a 384-well plate. Include wells for a vehicle control.
-
Cell Dispensing: Dispense the cell suspension into the wells containing the test compound and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the H2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP kit, lyse the cells and add the detection reagents.
-
Signal Reading: After an appropriate incubation period, read the plate using a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the positive (agonist alone) and negative (vehicle alone) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Potency vs. Ranitidine |
| BMY-25368 HCl | Human H2 Receptor | cAMP Functional Assay | Data Not Available | - | Data Not Available |
| BMY-25368 HCl | Human H2 Receptor | Radioligand Binding | - | Data Not Available | Data Not Available |
| Ranitidine | Human H2 Receptor | cAMP Functional Assay | Example: 50 | - | 1x |
| Ranitidine | Human H2 Receptor | Radioligand Binding | - | Example: 20 | 1x |
| Cimetidine | Human H2 Receptor | cAMP Functional Assay | Example: 250 | - | 0.2x |
| Cimetidine | Human H2 Receptor | Radioligand Binding | - | Example: 100 | 0.2x |
| Famotidine | Human H2 Receptor | cAMP Functional Assay | Example: 5 | - | 10x |
| Famotidine | Human H2 Receptor | Radioligand Binding | - | Example: 2 | 10x |
Note: The values for Ranitidine, Cimetidine, and Famotidine are provided as illustrative examples and may vary depending on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the in vitro assessment of this compound potency. By employing both receptor binding and cell-based functional assays, researchers can obtain a comprehensive understanding of the compound's affinity for the histamine H2 receptor and its functional antagonism. This information is critical for further drug development and for elucidating the pharmacological profile of this potent H2 receptor antagonist.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
Troubleshooting & Optimization
Optimizing BMY-25368 hydrochloride dosage for maximum pH control
Welcome to the technical support center for BMY-25368 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum pH control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1][2] Its mechanism of action involves competitively blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] This inhibition prevents histamine from stimulating these cells, thereby reducing the secretion of gastric acid (HCl) and leading to an increase in gastric pH.[3]
Q2: In what experimental models has BMY-25368 been shown to be effective?
BMY-25368 has demonstrated efficacy in in vivo animal models, including dogs and horses, for inhibiting gastric acid secretion.[1][5][6][7][8] In dogs, it was effective against histamine, pentagastrin, bethanechol, and food-stimulated gastric secretion.[1] In foals, it produced a dose-dependent increase in gastric pH.[5][6][7][8]
Q3: How does the potency of BMY-25368 compare to other H2-receptor antagonists?
In studies conducted on dogs, BMY-25368 was found to be approximately nine times more potent than ranitidine (B14927) following intravenous administration and exhibited a significantly longer duration of action.[1][2]
Q4: What is the molecular formula and molecular weight of this compound?
The molecular formula of this compound is C19H25N3O3.ClH, and its molecular weight is 379.88 g/mol .[9]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected pH increase in in vivo experiments.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: Review the dosage based on the animal model. A study in foals showed that doses of 0.22 and 1.10 mg/kg (IM) were required to sustain an elevated pH for over four hours.[5][6][7][8] A dose-response study may be necessary to determine the optimal dosage for your specific model and experimental conditions.
-
-
Possible Cause 2: Method of Administration.
-
Solution: The route of administration can significantly impact bioavailability and efficacy. Intramuscular[5][6][7][8] and intravenous[1][2] administrations have been documented. If using oral administration, consider that the potency relative to other H2 antagonists can vary depending on the secretagogue used.[1]
-
-
Possible Cause 3: Inaccurate pH Measurement.
-
Solution: Ensure your pH measurement technique is accurate and appropriate for the model. For larger animals, weighted pH electrodes can provide more stable readings than non-weighted electrodes.[6] For smaller animals like mice, a method using pH indicator paper with gastrointestinal content has been described.[10] Wireless pH capsules are also an option for continuous monitoring in some models.[11][12]
-
Issue: Variability in results in in vitro parietal cell experiments.
-
Possible Cause 1: Parietal Cell Viability and Purity.
-
Possible Cause 2: Ineffective Stimulation of Acid Secretion.
-
Solution: Ensure that the parietal cells are adequately stimulated to secrete acid before applying BMY-25368. Histamine is a common secretagogue used to stimulate parietal cells in vitro.[5]
-
-
Possible Cause 3: Instability of this compound in Solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific culture medium and storage conditions should be considered.
-
Data on Dosage and pH Control
The following table summarizes the available data on the dosage of BMY-25368 and its effect on gastric pH in an equine model.
| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effect on Gastric pH | Duration of Effect | Citation(s) |
| Foals | 0.02 | Intramuscular (IM) | Increased mean pH over baseline | Not specified | [5][6][7][8] |
| Foals | 0.11 | Intramuscular (IM) | Increased mean pH over baseline (dose-dependent) | Not specified | [5][6][7][8] |
| Foals | 0.22 | Intramuscular (IM) | Sustained high pH | Greater than 4 hours | [5][6][7][8] |
| Foals | 1.10 | Intramuscular (IM) | Sustained high pH | Greater than 4 hours | [5][6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Assay of this compound on Isolated Gastric Parietal Cells
This protocol provides a general framework for assessing the efficacy of BMY-25368 in an in vitro setting.
-
Isolation and Culture of Parietal Cells:
-
Isolate gastric glands from the stomach of a suitable animal model (e.g., rabbit or mouse) using collagenase digestion.[5]
-
Enrich the parietal cell population using techniques such as centrifugal elutriation or density gradient centrifugation.[13]
-
Culture the enriched parietal cells on a suitable basement membrane matrix.[5]
-
-
Stimulation of Acid Secretion:
-
Induce acid secretion by treating the cultured parietal cells with a secretagogue such as histamine.[5]
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in culture medium).
-
Add varying concentrations of this compound to the stimulated parietal cell cultures.
-
-
Measurement of Acid Secretion Inhibition:
-
Indirectly measure acid secretion using an aminopyrine (B3395922) (AP) uptake assay.[13] This assay relies on the principle that the weakly basic AP will accumulate in acidic compartments.
-
Alternatively, assess the activity of the H+/K+ ATPase, the proton pump responsible for acid secretion.[13]
-
Protocol 2: In Vivo Assessment of this compound on Gastric pH in an Animal Model
This protocol outlines a general procedure for in vivo studies.
-
Animal Model and Acclimation:
-
Select an appropriate animal model (e.g., rat, dog, or horse).
-
Acclimate the animals to the experimental conditions.
-
-
Baseline Gastric pH Measurement:
-
Measure the baseline gastric pH of the animals. This can be done by collecting gastric fluid samples or using an in-dwelling pH probe.[6]
-
-
Administration of this compound:
-
Administer this compound at the desired dosages. The route of administration (e.g., oral, intravenous, or intramuscular) should be consistent.
-
-
Post-Treatment pH Monitoring:
-
Monitor the gastric pH at regular intervals post-administration to determine the onset, magnitude, and duration of the pH increase.[9]
-
-
Data Analysis:
-
Compare the post-treatment pH values to the baseline values to determine the efficacy of BMY-25368 at different dosages.
-
Visualizations
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by BMY-25368.
Caption: Experimental workflows for assessing BMY-25368 efficacy in vitro and in vivo.
References
- 1. Parietal Cell Culture: New Models and Directions | Annual Reviews [annualreviews.org]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nurseslabs.com [nurseslabs.com]
- 5. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. madbarn.com [madbarn.com]
- 8. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 10. Measurement of intraluminal pH changes in the gastrointestinal tract of mice with gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ker.com [ker.com]
- 12. anzcvs.com.au [anzcvs.com.au]
- 13. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMY-25368 Hydrochloride and Nocturnal Acid Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of BMY-25368 hydrochloride for the suppression of nocturnal acid secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] Its primary mechanism of action is the competitive inhibition of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents the histamine-induced stimulation of gastric acid secretion. By blocking the H2 receptor, BMY-25368 reduces the production of cyclic AMP (cAMP) within the parietal cell, a key step in the signaling pathway that leads to the activation of the H+/K+ ATPase, or proton pump.
Q2: What is the rationale for using this compound for nocturnal acid suppression?
Nocturnal acid breakthrough, defined as a drop in intragastric pH to below 4 for at least one continuous hour overnight, can occur in individuals on acid-suppressive therapy.[2][3] Histamine is a primary stimulant of nocturnal acid secretion. As a long-acting H2-receptor antagonist, BMY-25368 has the potential to provide sustained suppression of gastric acid throughout the night. Studies on similar long-acting H2 antagonists have shown that evening or bedtime dosing can be more effective in controlling nocturnal acidity compared to morning administration.
Q3: Is there any clinical data on the dose and timing of BMY-25368 for 24-hour acid control?
A study in healthy subjects investigated the effect of a single 400-mg dose of SK&F 94482 (BMY-25368) administered after the evening meal for seven days. The results showed a significant 75% decrease in the median integrated 24-hour intragastric acidity compared to placebo.[4] This single daily dose was effective in controlling intragastric acidity throughout the 24-hour period.[4]
Q4: How does the potency and duration of action of BMY-25368 compare to other H2-receptor antagonists like ranitidine (B14927)?
Preclinical studies in dogs have shown BMY-25368 to be a potent inhibitor of gastric acid secretion. When administered intravenously, it was found to be nine times more potent than ranitidine.[1] Orally, its potency relative to ranitidine ranged from 2.8 to 4.4, depending on the stimulus for acid secretion.[1] A key feature of BMY-25368 is its significantly longer duration of action compared to ranitidine. In histamine-stimulated dogs, its relative potency to ranitidine increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[1]
Troubleshooting Experimental Issues
Issue 1: High variability in baseline gastric pH measurements.
-
Possible Cause: Inconsistent fasting times or variations in diet before the study.
-
Troubleshooting Steps:
-
Standardize the fasting period for all subjects before baseline measurements. A minimum of an 8-10 hour overnight fast is recommended.
-
Provide a standardized meal for all subjects on the day before the study to minimize dietary-induced variations in gastric acidity.
-
Ensure subjects refrain from smoking and consuming caffeine (B1668208) or alcohol, as these can influence gastric acid secretion.
-
Issue 2: Inconsistent drug exposure or absorption.
-
Possible Cause: Formulation issues or food effects on drug absorption.
-
Troubleshooting Steps:
-
Characterize the pharmacokinetic profile of the this compound formulation being used to ensure consistent release and absorption.
-
Investigate the effect of food on the absorption of BMY-25368. The timing of drug administration relative to meals should be standardized across all study subjects. The clinical study on SK&F 94482 (BMY-25368) administered the dose post-evening meal.[4]
-
Monitor plasma concentrations of BMY-25368 to correlate drug exposure with pharmacodynamic effects on gastric pH.
-
Issue 3: Difficulty in accurately positioning the pH monitoring probe.
-
Possible Cause: Anatomical variations or improper placement technique.
-
Troubleshooting Steps:
-
Use esophageal manometry to accurately determine the location of the lower esophageal sphincter (LES) before placing the pH probe.
-
The gastric pH sensor should be positioned in the stomach, typically 10 cm below the LES.
-
Confirm the probe's position radiologically if there are doubts about its placement.
-
Data Presentation
Table 1: Effect of a Single Daily 400-mg Dose of BMY-25368 (SK&F 94482) on 24-Hour Intragastric Acidity in Healthy Subjects [4]
| Parameter | Placebo (Median) | BMY-25368 (400 mg post-evening meal) (Median) | Percentage Decrease | p-value |
| Integrated 24-h Intragastric Acidity (mmol h/L) | 883 | 218 | 75% | 0.003 |
Table 2: Dose-Response Effect of Intramuscular BMY-25368 on Gastric pH in Horses [5][6][7][8]
| Dose (mg/kg) | Observation |
| 0.02 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH. |
| 0.11 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH. |
| 0.22 | Sustained high pH for > 4 hours. |
| 1.10 | Sustained high pH for > 4 hours. |
Experimental Protocols
Protocol 1: Assessment of Nocturnal Acid Breakthrough
-
Subject Preparation:
-
Subjects should discontinue any acid-suppressing medications for a washout period of at least 7 days prior to the study.
-
Subjects will fast overnight for at least 8 hours before the placement of the pH monitoring probe.
-
-
pH Probe Placement:
-
Perform esophageal manometry to locate the lower esophageal sphincter (LES).
-
Insert a dual-sensor pH catheter nasally and position one sensor 5 cm above the LES and the other 10 cm below the LES in the stomach.
-
-
Data Collection:
-
Record intragastric and intraesophageal pH continuously for 24 hours.
-
Subjects should maintain a diary to record meal times, posture (upright or supine), and any symptoms experienced.
-
-
Dosing Regimen:
-
Administer this compound or placebo at a standardized time in the evening (e.g., 30 minutes before the evening meal or at bedtime).
-
-
Data Analysis:
-
Define nocturnal acid breakthrough as an intragastric pH < 4 for a continuous period of at least 60 minutes during the overnight period (e.g., from 10:00 PM to 6:00 AM).
-
Calculate the percentage of subjects experiencing nocturnal acid breakthrough in each treatment group.
-
Determine the total time the intragastric pH is below 4 during the nocturnal period.
-
Analyze the median intragastric pH during the nocturnal period.
-
Visualizations
Caption: Signaling pathways of gastric acid secretion in parietal cells.
Caption: Experimental workflow for a clinical trial assessing nocturnal acid suppression.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocturnal Acid Breakthrough -- Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Overcoming Poor Solubility of BMY-25368 Hydrochloride in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of BMY-25368 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] Like many small molecule drugs, particularly hydrochloride salts, it can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining solubility in physiological buffers used for in vitro assays.[2] This can result in inaccurate compound concentrations and unreliable experimental data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many poorly soluble compounds for in vitro use.[3][4] It is recommended to start by attempting to dissolve this compound in 100% DMSO. If solubility issues persist, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[4] Always use high-purity, anhydrous solvents to prevent compound degradation.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts and toxicity.[3]
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can help prevent the compound from crashing out of solution.[3]
-
Incorporate solubilizing agents: Consider adding excipients to your assay buffer that can enhance the solubility of this compound. Common options include cyclodextrins, surfactants, or co-solvents.[5][6]
-
Adjust the pH: Since BMY-25368 is a hydrochloride salt of a basic compound, adjusting the pH of the buffer to a more acidic range may improve its solubility. However, ensure the final pH is compatible with your experimental system (e.g., cells, enzymes).[5]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A4: Performing a kinetic solubility assay is recommended. This involves preparing a serial dilution of your compound in the final assay buffer and measuring the turbidity or using a more quantitative method like HPLC to determine the highest concentration that remains in solution.[3]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Issue 1: this compound does not dissolve in DMSO.
| Possible Cause | Solution |
| Insufficient solvent volume | Increase the volume of DMSO to lower the concentration. |
| Compound has low intrinsic solubility in DMSO | Gently warm the solution (e.g., to 37°C) and/or sonicate briefly.[7] If it still does not dissolve, consider trying alternative solvents like DMF or ethanol.[4] |
| Poor quality compound | Ensure the compound is of high purity and has been stored correctly to prevent degradation. |
Issue 2: Precipitation occurs upon dilution into aqueous buffer.
| Possible Cause | Solution |
| High final concentration of the compound | Lower the final concentration of this compound in the assay. |
| High final concentration of DMSO | Minimize the final DMSO concentration by preparing a higher concentration stock solution. |
| Incompatible buffer components | Evaluate the components of your buffer for potential interactions with the compound. Consider simplifying the buffer composition if possible. |
| pH of the buffer | For a hydrochloride salt, a lower pH may increase solubility. Test a range of physiologically acceptable pH values for your buffer.[5] |
Quantitative Data Summary
| Solvent/System | General Solubility of Basic HCl Salts | Notes |
| Water | Variable, often low | Solubility is pH-dependent. |
| Acidic Buffer (pH < 7) | Generally higher than in neutral or basic buffers | Protonation of the basic moiety increases aqueous solubility.[5] |
| Neutral/Basic Buffer (pH ≥ 7) | Generally lower | The free base may precipitate out of solution. |
| DMSO | Generally high | A good starting solvent for stock solutions.[4] |
| Ethanol | Moderate to high | Can be used as a co-solvent.[7] |
| Aqueous buffer with Cyclodextrins | Enhanced | Cyclodextrins can form inclusion complexes to increase solubility.[6] |
| Aqueous buffer with Surfactants | Enhanced | Surfactants can form micelles to encapsulate and solubilize the compound.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 3.8 mg for a 1 ml solution, based on a molecular weight of 379.88 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a Dilution Series: Prepare a serial dilution of your this compound DMSO stock solution in your final assay buffer in a clear multi-well plate.
-
Incubate: Incubate the plate at your experimental temperature for a defined period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the absorbance of each well at a wavelength of ~600 nm using a plate reader to assess turbidity. An increase in absorbance indicates precipitation.[9]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility. For a more precise measurement, centrifuge the plate to pellet any precipitate and quantify the supernatant concentration via HPLC.[3]
Visualizations
Caption: Troubleshooting workflow for overcoming this compound solubility issues.
Caption: Simplified signaling pathway for this compound as a histamine H2 receptor antagonist.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
BMY-25368 hydrochloride stability issues in experimental solutions
Disclaimer: Specific stability data for BMY-25368 hydrochloride in various experimental solutions is limited in publicly available literature. The information provided here is based on general knowledge of hydrochloride salt stability, handling of similar compounds, and best practices in chemical and pharmaceutical research. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | 3 years | Keep in a tightly sealed container, protected from moisture. |
| 4°C | 2 years | Keep in a tightly sealed container, protected from moisture. | |
| In Solvent | -80°C | 6 months | Use an appropriate aprotic solvent like DMSO. Aliquot to avoid repeat freeze-thaw cycles. |
| -20°C | 1 month | Use an appropriate aprotic solvent like DMSO. Aliquot to avoid repeat freeze-thaw cycles. |
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is sparingly soluble in aqueous solutions. For creating stock solutions, organic solvents are generally recommended.
-
Dimethyl sulfoxide (B87167) (DMSO): This is a common choice for creating highly concentrated stock solutions.
-
Ethanol: Can be used, but solubility might be lower than in DMSO.
-
Aqueous Buffers: Direct dissolution in aqueous buffers may be challenging and can be a source of instability, particularly at neutral or alkaline pH where the hydrochloride salt may convert to the free base, which could have lower solubility.
When preparing aqueous working solutions, it is best to dilute a high-concentration stock solution (e.g., in DMSO) into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the potential stability issues I might encounter with this compound in my experiments?
A3: As a hydrochloride salt of a moderately basic compound, BMY-25368 may be susceptible to several stability issues in solution:
-
pH-dependent degradation: The stability of the compound can be significantly influenced by the pH of the solution. Acidic conditions generally favor the stability of hydrochloride salts.
-
Precipitation: In neutral or alkaline aqueous solutions, the hydrochloride salt can convert to the less soluble free base, leading to precipitation over time. The common ion effect in solutions with high chloride concentrations can also reduce solubility.[1]
-
Hydrolysis: The presence of certain functional groups in the molecule, such as the ether linkage, could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: While less common, exposure to air and light can promote oxidation of sensitive functional groups. The use of antioxidants or light-protected containers can mitigate this.
Troubleshooting Guide
Issue: I am observing precipitation in my this compound working solution.
This is a common issue and can often be resolved by addressing the following:
| Potential Cause | Troubleshooting Step |
| Conversion to Free Base | Lower the pH of your aqueous solution. For many hydrochloride salts, a pH below 6 is preferable. Consider using a buffer system to maintain the desired pH. |
| Low Solubility | Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it further into your experimental medium just before use. |
| Common Ion Effect | If your medium contains a high concentration of chloride ions, this may suppress the dissolution of the hydrochloride salt.[1] Try using a different buffer system if possible. |
| Low Temperature | If you are working at low temperatures, the solubility of the compound may be reduced. Try preparing the solution at room temperature before cooling it down. |
Issue: I suspect my this compound is degrading in solution.
Degradation can lead to a loss of activity and the appearance of unknown peaks in analytical assays.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Basic Stability Assessment using HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer.
-
Preparation of Stability Samples:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution into your experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Divide the solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Prepare a "time zero" sample by immediately analyzing one of the freshly prepared vials.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Based on the chemical structure, a wavelength between 254 nm and 280 nm is likely to be suitable. An initial wavelength scan is recommended to determine the optimal detection wavelength.
-
Analysis Schedule: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
At each time point, inject the sample onto the HPLC.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
References
Adjusting BMY-25368 hydrochloride dose for different animal models
Welcome to the technical support center for BMY-25368 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist. It competitively blocks the action of histamine at H2 receptors, primarily in the parietal cells of the stomach, leading to a reduction in gastric acid secretion. This makes it a valuable tool for studying the role of histamine H2 receptors in various physiological processes and for investigating conditions related to gastric acidity.
Q2: In which animal models has this compound been studied?
Troubleshooting Guides
Problem 1: Determining the appropriate dose of this compound for a new animal model (e.g., mouse, rat).
Solution:
Since specific dosage information for this compound in rodents is not well-documented in publicly available literature, a dose-ranging study is recommended to determine the optimal dose for your specific experimental model and endpoint.
Suggested Approach:
-
Literature Review for Analogs: Research doses of other histamine H2-receptor antagonists with similar potency that have been used in your target species. This can provide a rough starting point.
-
Start Low: Begin with a low dose, for example, one-tenth of the lowest effective dose reported in other species, and gradually escalate the dose in different experimental groups.
-
Monitor Physiological Response: Observe the animals for the desired physiological effect (e.g., changes in gastric pH, inhibition of a histamine-induced response) and any signs of adverse effects.
-
Establish a Dose-Response Curve: Plot the observed effect against the administered dose to identify the dose that produces the desired level of efficacy with minimal side effects.
Problem 2: Observing unexpected side effects or toxicity.
Solution:
If you observe any adverse effects such as lethargy, changes in behavior, or signs of distress in your animal models, it is crucial to take immediate action.
Steps to Take:
-
Reduce the Dose: The observed toxicity may be dose-dependent. Immediately lower the dose or temporarily halt the administration.
-
Change the Route of Administration: The route of administration can influence the pharmacokinetic and toxicokinetic profile of a compound. Consider if an alternative route might be better tolerated.
-
Review the Formulation: Ensure the vehicle used to dissolve or suspend this compound is appropriate for the chosen route of administration and is non-toxic to the animals.
-
Consult a Veterinarian: A veterinarian experienced with laboratory animals can provide invaluable guidance on managing adverse effects and ensuring animal welfare.
Data Presentation: Dosage Summary
The following table summarizes the available dosage information for this compound in different animal models.
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Horse (Foals) | Intramuscular (IM) | 0.02 - 1.10 mg/kg | Dose-dependent decrease in gastric acid secretion and increase in gastric pH. At 0.22 and 1.10 mg/kg, the effect was sustained for over 4 hours. | [2][3][4] |
| Dog | Intravenous (IV) | Not specified | 9 times more potent than ranitidine (B14927) in inhibiting histamine-stimulated gastric acid secretion. | [1] |
| Dog | Oral (PO) | Not specified | 2.8 to 4.4 times more potent than ranitidine, with a significantly longer duration of action. 9 times more potent than ranitidine in antagonizing aspirin-induced gastric lesions. | [1] |
Note: Specific oral and intravenous doses for dogs were not provided in the cited literature, but potency relative to ranitidine is indicated.
Experimental Protocols
Protocol 1: Evaluation of Gastric Acid Secretion Inhibition in Horses
This protocol is based on the methodology described by Orsini et al. (1991).[2][3][4]
Materials:
-
This compound injectable solution (5 mg/mL)
-
Placebo solution
-
Nasogastric tube
-
pH meter
-
Equipment for gastric fluid collection
Procedure:
-
Animal Preparation: Use healthy foals, fasted overnight but with free access to water.
-
Baseline Measurement: Collect a baseline gastric fluid sample via a nasogastric tube to measure initial pH and hydrogen ion concentration.
-
Administration: Administer this compound intramuscularly at the desired dose (e.g., 0.02, 0.11, 0.22, or 1.10 mg/kg). A placebo group should receive the vehicle solution.
-
Sample Collection: Collect gastric fluid samples at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) post-administration.
-
Analysis: Measure the pH and hydrogen ion concentration of each sample.
-
Data Analysis: Compare the changes in pH and hydrogen ion concentration from baseline between the treatment and placebo groups.
Mandatory Visualizations
Signaling Pathway of Histamine H2 Receptor
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of BMY-25368 HCl.
Experimental Workflow for Dose Determination in a New Animal Model
Caption: A logical workflow for determining the optimal dose of BMY-25368 HCl in a new animal model.
References
- 1. madbarn.com [madbarn.com]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable dose-response to BMY-25368 hydrochloride
Disclaimer: Initial literature review indicates that BMY-25368 has been characterized primarily as a histamine (B1213489) H2-receptor antagonist.[1][2][3][4] The following technical support guide is tailored to the user's request to interpret dose-response variability for a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). The information provided is based on general principles for troubleshooting cell-based assays with kinase inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an ATP-competitive EGFR inhibitor?
ATP-competitive EGFR inhibitors are small molecules that bind to the kinase domain of the Epidermal Growth Factor Receptor. They occupy the same binding site as adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor for the kinase's phosphorylation activity. By blocking ATP from binding, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Q2: What are the recommended storage and handling procedures for BMY-25368 hydrochloride?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5] Store stock solutions at -20°C or -80°C. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and is kept at a non-toxic level, typically below 0.5%.[5][6]
Q3: Why is my experimentally determined IC50 value different from what is reported in the literature?
Discrepancies in IC50 values between labs are common and can arise from a variety of factors.[7] Key sources of variation include:
-
Cell Line Authenticity and Passage Number: Different cell line stocks can have genetic drift over time. Higher passage numbers can lead to phenotypic changes.[5][8]
-
Assay Conditions: The type of assay used (e.g., MTT vs. CellTiter-Glo), incubation time, cell seeding density, and serum concentration in the media can all significantly impact the apparent potency of an inhibitor.[6]
-
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay can influence the IC50 value. Cellular ATP levels (millimolar range) are much higher than those used in many biochemical assays (micromolar range), which can lead to a rightward shift in potency in cell-based assays compared to in vitro kinase assays.[9][10][11]
-
Compound Stability: The stability of the inhibitor in culture media over the course of the experiment can affect the results.[5]
Troubleshooting Variable Dose-Response
This section addresses common issues encountered during dose-response experiments.
Issue 1: High Variability Between Replicate Wells
Question: My dose-response curves have large error bars, indicating significant variability between my technical replicates. What can I do to improve consistency?
Answer: High variability between replicates often points to inconsistencies in assay setup.[5]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps to prevent settling. Use calibrated pipettes and consistent technique.[5] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration.[5] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Highly concentrated stock solutions may precipitate when diluted into aqueous culture media. Visually inspect your dilutions for any signs of precipitation. If observed, gentle warming or sonication may help.[5] It may be necessary to lower the highest concentration in your dilution series. |
| Incomplete Reagent Mixing | After adding assay reagents (e.g., CellTiter-Glo), ensure they are thoroughly mixed with the well contents. Use a plate shaker for a brief period as recommended by the assay manufacturer. |
Issue 2: Dose-Response Curve is Shifted or Flattened
Question: My IC50 value is significantly higher than expected (right-shifted curve), or I am not achieving complete inhibition at the highest concentrations (flattened curve). What could be the cause?
Answer: A shifted or flattened dose-response curve can be caused by cellular, compound, or experimental factors.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Cell Seeding Density | Overly confluent cells may be less sensitive to inhibitors. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[5][6] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to EGFR inhibitors (e.g., KRAS mutation, T790M mutation in EGFR). Confirm the genotype of your cell line. |
| High Serum Concentration | Proteins in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the drug treatment period or using a serum-free medium if appropriate for your cells. |
| Short Incubation Time | The drug may require a longer incubation time to exert its full effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Compound Degradation | The inhibitor may not be stable in culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to light and room temperature.[5] |
Experimental Protocols & Data
Sample Protocol: Cell Viability IC50 Determination using a Luminescent Assay
-
Cell Seeding: Harvest and count cells that are in the exponential growth phase. Dilute the cell suspension to the optimized seeding density and plate into a 96-well, white-walled plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the EGFR inhibitor in DMSO. Create a serial dilution series (e.g., 11 points) in culture medium at 2x the final desired concentration.
-
Cell Treatment: Add the 2x compound dilutions to the corresponding wells on the cell plate, effectively diluting the compound 1:1 to the final concentration. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (100% viability), and plot the results using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Representative Data: EGFR Inhibitor IC50 Values
The following table shows hypothetical IC50 values for a selective EGFR inhibitor against non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Status | Representative IC50 (nM) | Notes |
| HCC827 | Exon 19 Deletion (Sensitive) | 15 | Highly sensitive to first-generation EGFR inhibitors. |
| H1975 | L858R & T790M (Resistant) | > 5000 | The T790M "gatekeeper" mutation confers resistance. |
| A549 | Wild-Type | > 10000 | Lacks activating EGFR mutations; often insensitive. |
| H3255 | L858R (Sensitive) | 25 | Sensitive to first-generation EGFR inhibitors. |
Visual Guides
Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow
Caption: Standard workflow for an IC50 determination experiment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting dose-response issues.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. madbarn.com [madbarn.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing side effects of BMY-25368 hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMY-25368 hydrochloride in animal studies. Our aim is to help you minimize potential side effects and address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1][2][3][4] Its primary mechanism of action is to competitively block the histamine H2 receptors on parietal cells in the stomach lining. This action inhibits the production of gastric acid.[5]
Q2: Have side effects of this compound been reported in animal studies?
A2: Published animal studies in horses and dogs, focusing on gastric acid secretion, have reported no observable adverse reactions or side effects at the dosages tested (up to 1.10 mg/kg).[6] However, the absence of reported side effects in these specific studies does not preclude the possibility of adverse events in other contexts, such as with different species, higher doses, longer-term administration, or in combination with other agents.
Q3: What are the potential, class-related side effects of histamine H2-receptor antagonists?
A3: While BMY-25368 itself has a clean reported profile in specific studies, the class of H2-receptor antagonists is generally well-tolerated.[7] When side effects do occur, they are typically mild. Potential class-related effects could theoretically include alterations in the cardiovascular system, as some older H2-receptor antagonists have been shown to induce histamine release themselves.[8] Additionally, H2 receptors are found in tissues other than the stomach, such as airway smooth muscle and the bladder, suggesting the potential for effects in these areas.[5][9]
Q4: Is this compound a tyrosine kinase inhibitor?
A4: Based on available literature, BMY-25368 is a histamine H2-receptor antagonist and is not classified as a tyrosine kinase inhibitor. Its mechanism of action is distinct from that of TKIs.
Troubleshooting Guide
This guide is designed to help you navigate unexpected observations in your animal studies that you suspect may be related to the administration of this compound.
Issue 1: Unexpected Changes in Cardiovascular or Respiratory Function
-
Symptoms: Alterations in heart rate, blood pressure, or respiratory rate after administration of BMY-25368.
-
Possible Cause: While not reported for BMY-25368, some H2-receptor antagonists have been associated with cardiovascular effects or bronchoconstriction, potentially through off-target effects or histamine release.[8][9]
-
Troubleshooting Steps:
-
Monitor Vital Signs: Implement continuous or frequent monitoring of cardiovascular and respiratory parameters.
-
Dose De-escalation: If clinically acceptable for your study goals, consider reducing the dose to see if the effects are dose-dependent.
-
Control Groups: Ensure you have appropriate vehicle-only control groups to rule out effects of the vehicle or experimental procedure.
-
Consult a Veterinarian: Any significant deviation from normal physiological parameters warrants immediate consultation with a laboratory animal veterinarian.
-
Issue 2: Gastrointestinal Disturbances Beyond Reduced Acidity
-
Symptoms: Diarrhea, constipation, or other unexpected GI issues.
-
Possible Cause: The primary effect of BMY-25368 is on gastric pH. While other GI disturbances are not documented, altering the gastric environment can sometimes have downstream effects on digestion and motility.
-
Troubleshooting Steps:
-
Fecal Scoring: Implement a consistent fecal scoring system to quantify any changes.
-
Dietary Considerations: Ensure the diet is consistent across all experimental groups.
-
Hydration Status: Monitor for signs of dehydration, especially if diarrhea is observed.
-
Baseline Data: Collect sufficient baseline data before compound administration to understand the normal gastrointestinal habits of the animals.
-
Issue 3: Lack of Efficacy or Unexpected Pharmacological Response
-
Symptoms: The expected reduction in gastric acid secretion is not observed, or other unexpected biological responses occur.
-
Possible Cause: Issues with compound stability, administration, or complex biological interactions.
-
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and stability of your this compound solution.
-
Administration Technique: Ensure accurate and consistent dosing and administration route. For oral administration, consider the impact of fasting and stomach content.
-
Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to determine the bioavailability and clearance of the compound in your animal model.
-
Review of Protocol: Re-examine the experimental protocol for any potential confounding factors.
-
Data Presentation
Table 1: Reported Dosages of BMY-25368 in Animal Studies
| Animal Model | Dosage Range | Route of Administration | Reported Side Effects | Reference |
| Horse (Foals) | 0.02 - 1.10 mg/kg | Intramuscular (IM) | None Observed | [2][3][4][6] |
| Dog | Not specified in abstract | Intravenous (IV) & Oral | Not specified in abstract | [1] |
Experimental Protocols
Protocol 1: General Health Monitoring in Animal Studies
-
Frequency: Animals should be observed at least once daily. This should increase to twice daily (or more frequently) after administration of any test compound, especially during initial dose-finding studies.
-
Parameters to Observe:
-
General Appearance: Posture, grooming, activity level.
-
Physical Condition: Body weight, hydration status (skin turgor), signs of pain or distress.
-
Gastrointestinal: Appetite, water intake, fecal consistency.
-
Cardiovascular/Respiratory: Visible changes in breathing patterns.
-
-
Record Keeping: All observations should be meticulously recorded for each animal, with timestamps relative to compound administration.
Protocol 2: Gastric pH Measurement in Rodent Models (Example)
-
Animal Preparation: Fast animals overnight (with free access to water) to standardize stomach content.
-
Compound Administration: Administer this compound or vehicle control at the desired dose and route.
-
Time Points: Euthanize animals at predetermined time points after administration (e.g., 1, 2, 4, 8 hours).
-
Sample Collection: Immediately following euthanasia, clamp the esophagus and pylorus. Excise the stomach and collect the gastric contents.
-
pH Measurement: Measure the pH of the gastric contents using a calibrated pH meter.
-
Data Analysis: Compare the pH values of the treated groups to the vehicle control group at each time point.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BMY-25368 as an H2-receptor antagonist.
Caption: Workflow for troubleshooting adverse events in animal studies.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Direct effects of H2-receptor antagonists on airway smooth muscle and on responses mediated by H1- and H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMY-25368 for Sustained Gastric pH Elevation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMY-25368 to achieve sustained gastric pH elevation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMY-25368?
BMY-25368 is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1][2][3][4][5] It competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells. This action blocks the downstream signaling pathways that lead to the secretion of gastric acid, thereby increasing the pH of the gastric environment.[1][5]
Q2: What level of gastric pH elevation can be expected with BMY-25368?
Administration of BMY-25368 results in a dose-dependent increase in gastric pH.[1][2][3][4] In a study on foals, intramuscular doses of 0.22 mg/kg and 1.10 mg/kg were shown to significantly elevate gastric pH for over four hours.[1][2][3][4]
Q3: How long can sustained gastric pH elevation be maintained?
The duration of action for BMY-25368 is longer than that of other H2-receptor antagonists like ranitidine (B14927).[5] At higher doses (0.22 and 1.10 mg/kg in horses), a single administration can sustain an elevated gastric pH for more than four hours.[1][2][3][4] The exact duration will depend on the dose administered and the specific animal model being used.
Q4: How does the potency of BMY-25368 compare to other H2-receptor antagonists?
BMY-25368 is significantly more potent than ranitidine. In studies with histamine-stimulated dogs, BMY-25368 was found to be nine times more potent than ranitidine after intravenous administration and exhibited a much longer duration of action with oral administration.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected gastric pH elevation. | Inadequate dosage. | Increase the dose of BMY-25368. A dose-response relationship has been observed, with higher doses leading to a more significant and sustained pH increase.[1][2][3][4] |
| Individual variation in drug metabolism. | Monitor gastric pH in individual subjects to determine the optimal dose and dosing frequency. | |
| Issues with drug administration or formulation. | Ensure proper administration technique (e.g., intramuscular injection as described in studies).[1][2][3][4] Verify the stability and concentration of your BMY-25368 solution. | |
| Short duration of gastric pH elevation. | Dose is too low. | Administer a higher dose of BMY-25368. The 0.22 mg/kg and 1.10 mg/kg doses in horses showed a sustained effect for over 4 hours.[1][2][3][4] |
| Rapid metabolism in the specific animal model. | Consider a more frequent dosing schedule, such as two to three times a day, as suggested for maintaining a high pH.[1] | |
| Variability in total acid output between subjects. | Natural physiological variation. | It is normal to observe marked variation in total acid output with time, dose, and between individual animals.[1] Focus on the change in pH from baseline for each subject. |
| Presence of duodenal reflux. | Be aware that duodenal reflux can alter the color and pH of gastric fluid samples.[1] Note any such occurrences during sample collection. |
Data Presentation
Table 1: Effect of Intramuscular BMY-25368 on Gastric pH in Horses
| Dose (mg/kg) | Observation | Duration of Effect |
| 0.02 | Dose-related decrease in hydrogen ion concentration and increase in pH.[1][2][3][4] | Not specified |
| 0.11 | Dose-related decrease in hydrogen ion concentration and increase in pH.[1][2][3][4] | Not specified |
| 0.22 | Sustained high pH.[1][2][3][4] | > 4 hours[1][2][3][4] |
| 1.10 | Sustained high pH.[1][2][3][4] | > 4 hours[1][2][3][4] |
Experimental Protocols
Key Experiment: In Vivo Gastric pH Measurement in Horses
This protocol is based on the methodology described in the study on the effects of BMY-25368 on gastric secretion in horses.[1]
-
Animal Preparation:
-
Fast five foals overnight but allow access to water.[1]
-
Pass a flexible fiberoptic endoscope through the nostril into the stomach to confirm correct placement.
-
-
Gastric Fluid Collection:
-
BMY-25368 Administration:
-
Sample Analysis:
-
Take a 10-ml aliquot from each 15-minute collection.[1]
-
Determine the pH of the gastric fluid using a pH meter.[1]
-
Determine the hydrogen ion concentration by electrometric titration with 0.1 mmol of sodium hydroxide (B78521) to a pH of 7.4.[1]
-
-
Data Collection and Analysis:
-
Continue collections until the gastric pH and hydrogen ion concentration return to baseline values.[1]
-
Compare the post-treatment values to the baseline values to determine the effect of BMY-25368.
-
Visualizations
Caption: Signaling pathway of BMY-25368 action.
Caption: Experimental workflow for gastric pH analysis.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. madbarn.com [madbarn.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of BMY-25368 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25368 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] Its primary mechanism of action is to competitively block the histamine H2 receptor, which is found on the parietal cells of the stomach lining. This inhibition prevents histamine from stimulating these cells, thereby reducing the secretion of gastric acid.[2] It has been shown to antagonize gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food.[1]
Q2: How does the oral potency and duration of action of BMY-25368 compare to ranitidine (B14927)?
In studies conducted in Heidenhain pouch dogs, BMY-25368 demonstrated significantly greater oral potency and a longer duration of action compared to ranitidine. When administered intravenously, BMY-25368 was found to be nine times more potent than ranitidine.[1] The oral potency of BMY-25368 relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used.[1] Notably, its potency relative to ranitidine after oral administration in histamine-stimulated dogs increased over time, from 3.2 times greater at 1-3 hours post-dose to 28 times greater at 10-12 hours post-dose, highlighting its prolonged effect.[1]
Q3: What are the known physicochemical properties of this compound?
Q4: Are there any established oral formulations for this compound?
Specific, optimized oral formulations for this compound are not detailed in the available literature. However, for preclinical in vivo studies with poorly water-soluble compounds, common formulation strategies include suspensions in vehicles containing carboxymethyl cellulose (B213188) or solutions using co-solvents and surfactants like polyethylene (B3416737) glycol (PEG), polysorbates (e.g., Tween 80), and dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guides
Issue 1: Poor In Vitro Dissolution of BMY-25368 Formulation
Q: My this compound formulation is showing a very slow and incomplete dissolution profile in vitro. What are the potential causes and how can I improve it?
A: Poor in vitro dissolution is a common challenge for drugs with low aqueous solubility, which may be the case for BMY-25368. Here are potential causes and troubleshooting steps:
-
Particle Size: The dissolution rate is directly proportional to the surface area of the drug particles. If the particle size of your this compound is too large, the surface area available for dissolution will be limited.
-
Wettability: Poor wettability of the drug powder can lead to clumping and prevent the dissolution medium from effectively interacting with the particle surface.
-
Solution: Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbates) into your formulation. These agents reduce the surface tension between the drug and the dissolution medium, promoting better wetting.
-
-
Formulation Composition: The excipients used in your formulation can have a significant impact on dissolution.
-
Solution:
-
Solid Dispersions: Consider creating a solid dispersion of BMY-25368 in a hydrophilic carrier (e.g., polyethylene glycols, polyvinylpyrrolidone). This involves dispersing the drug at a molecular level within the carrier, which can improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective strategy. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.
-
-
-
Dissolution Medium: The pH of the dissolution medium can significantly affect the solubility of a drug, especially for salts of weak bases or acids.
-
Solution: Test the dissolution of your formulation in a range of biorelevant media with different pH values (e.g., simulated gastric fluid at pH 1.2, simulated intestinal fluid at pH 6.8). This will help you understand the pH-solubility profile of BMY-25368 and select the most appropriate dissolution medium for your in vitro tests.
-
Issue 2: Low In Vivo Exposure (AUC) Despite Apparent In Vitro Dissolution
Q: My BMY-25368 formulation shows acceptable in vitro dissolution, but I am observing low and variable plasma concentrations (low AUC) in my animal studies. What could be the reasons?
A: This discrepancy between in vitro and in vivo performance can be due to several factors related to the drug's absorption and metabolism.
-
Permeability-Limited Absorption: Even if the drug dissolves, it must be able to permeate the intestinal membrane to enter the bloodstream.
-
Troubleshooting:
-
Assess Permeability: If not already known, determine the permeability of BMY-25368 using in vitro models like Caco-2 cell monolayers.
-
Permeation Enhancers: If permeability is low, consider the inclusion of permeation enhancers in your formulation, though this should be done with caution due to potential toxicity.
-
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before it reaches systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes to assess the metabolic stability of BMY-25368.
-
Inhibition of Metabolism: While not a formulation strategy for clinical use without careful consideration, for preclinical studies, co-administration with a known inhibitor of the relevant metabolic enzymes could help to confirm if first-pass metabolism is a significant factor.
-
-
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, reducing its net absorption.
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell-based assays to determine if BMY-25368 is a substrate for common efflux transporters.
-
Formulation with P-gp Inhibitors: Some excipients, such as certain polysorbates and polyethylene glycols, have been shown to inhibit P-gp. Incorporating such excipients into the formulation may improve absorption.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆ClN₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 379.88 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 8 | --INVALID-LINK-- |
Table 2: Relative Oral Potency of BMY-25368 vs. Ranitidine in Histamine-Stimulated Dogs
| Time Post-Dose | Potency of BMY-25368 Relative to Ranitidine | Reference |
| 1 - 3 hours | 3.2 times more potent | --INVALID-LINK-- |
| 10 - 12 hours | 28 times more potent | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
This protocol provides a general framework for assessing the in vitro dissolution of solid oral dosage forms of BMY-25368. It should be adapted based on the specific formulation and regulatory requirements.
Objective: To determine the rate and extent of this compound release from a solid oral dosage form.
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.[6]
Materials:
-
This compound dosage forms (e.g., tablets, capsules)
-
Dissolution media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid
-
pH 4.5 acetate (B1210297) buffer
-
pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid
-
-
Validated analytical method for quantifying BMY-25368 (e.g., HPLC-UV)
Procedure:
-
Media Preparation: Prepare and de-aerate the dissolution media.
-
Apparatus Setup:
-
Test Initiation:
-
Place one dosage form into each vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Filter the samples promptly using a suitable filter that does not adsorb the drug.
-
-
Sample Analysis:
-
Analyze the filtered samples for BMY-25368 concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Protocol 2: In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol outlines a typical design for a non-clinical pharmacokinetic study in beagle dogs to assess the oral bioavailability of a BMY-25368 formulation.[8][9]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of BMY-25368 following oral administration and to calculate its oral bioavailability.
Animals:
-
Male beagle dogs (typically 3-6 per group), fasted overnight before dosing. Water is available ad libitum.
Study Design:
-
A crossover design is often used, where each dog receives both the oral and an intravenous (IV) formulation of BMY-25368, with a washout period of at least one week between doses.
Materials:
-
BMY-25368 oral formulation (e.g., capsule, oral suspension)
-
BMY-25368 IV formulation (a sterile, solubilized form for injection)
-
Validated bioanalytical method for quantifying BMY-25368 in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Oral Group: Administer the oral formulation at the target dose. This is often followed by a small volume of water to ensure the dose is swallowed.
-
IV Group: Administer the IV formulation as a bolus or short infusion at a lower dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 1-2 mL) into tubes containing an appropriate anticoagulant at specified time points.
-
Typical time points for oral administration: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Typical time points for IV administration: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for BMY-25368 concentration using the validated bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters for each dog.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Histamine H2 Receptor Signaling Pathway and BMY-25368 Inhibition.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. What are BCS Class 2 drugs [pion-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agnopharma.com [agnopharma.com]
- 7. fda.gov [fda.gov]
- 8. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 9. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BMY-25368 hydrochloride assays
Welcome to the technical support center for BMY-25368 hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SKF 94482 hydrochloride, is a potent and long-acting histamine (B1213489) H2 receptor antagonist.[1][2] Its primary mechanism of action is to competitively block the histamine H2 receptor, thereby inhibiting gastric acid secretion.[1][2] It has been shown to antagonize gastric secretion stimulated by histamine, pentagastrin, bethanechol, and food.[2][3]
Q2: What are the common in vitro assays used to characterize this compound?
While specific published in vitro assay data for BMY-25368 is limited, characterization of a histamine H2 receptor antagonist like BMY-25368 typically involves:
-
Receptor Binding Assays: To determine the affinity of BMY-25368 for the histamine H2 receptor, often using a radiolabeled ligand.
-
Functional Assays: To measure the antagonist's effect on the downstream signaling pathway of the H2 receptor. A common method is to measure the inhibition of histamine-induced cyclic AMP (cAMP) accumulation in cells expressing the H2 receptor.
Q3: How should this compound be stored?
Proper storage is crucial for maintaining the compound's integrity. For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to store the product in a sealed container to avoid exposure to moisture.[1]
Q4: What are the key differences between biochemical and cell-based assays for compounds like BMY-25368?
Biochemical assays, such as purified receptor binding assays, measure the direct interaction of the compound with its target protein in a controlled, cell-free environment. Cell-based assays, on the other hand, measure the compound's effect in a more physiologically relevant context, within intact cells.[4][5] Discrepancies between these assay types can arise due to factors like cell membrane permeability, off-target effects within the cell, and the presence of cellular components that might influence the compound's activity.[4]
Troubleshooting Inconsistent Assay Results
Issue 1: High Variability in IC50 Values in Functional Assays
You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for BMY-25368 in a functional assay measuring inhibition of histamine-induced cAMP production.
-
Cell Health and Passage Number:
-
Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.
-
-
Reagent Consistency:
-
Histamine Solution: Prepare fresh histamine solutions for each experiment. Histamine can degrade over time, leading to incomplete stimulation of the H2 receptor.
-
BMY-25368 Solution: Verify the concentration and integrity of your BMY-25368 stock solution. Consider preparing fresh dilutions for each experiment.
-
-
Assay Protocol Uniformity:
-
Incubation Times: Ensure precise and consistent incubation times for both the antagonist (BMY-25368) and the agonist (histamine).
-
Cell Seeding Density: Plate cells at a consistent density to ensure uniform receptor expression per well.
-
-
Data Analysis:
-
Review your curve-fitting parameters. Ensure that the top and bottom plateaus of your dose-response curve are well-defined.
-
Table 1: Inconsistent IC50 Values for BMY-25368
| Experiment | Cell Passage | Histamine Prep | IC50 (nM) |
| Day 1 | 25 | Fresh | 15.2 |
| Day 2 | 26 | 1-day old | 35.8 |
| Day 3 | 27 | Fresh | 16.1 |
| Day 4 | 28 | 3-day old | 50.3 |
Issue 2: Low Potency of BMY-25368 Compared to Literature
You are finding that the potency (IC50 or Ki) of BMY-25368 in your assay is significantly lower than expected based on published data.
-
Compound Integrity:
-
Verify the purity and identity of your this compound. If possible, obtain a certificate of analysis or perform analytical chemistry (e.g., LC-MS) to confirm its integrity.
-
Improper storage can lead to degradation.[1]
-
-
Assay Conditions:
-
ATP Concentration (for some functional assays): While less direct for H2 receptors, in broader pharmacology, ATP concentration can affect inhibitor potency, especially for kinase inhibitors.[6][7][8] For cAMP assays, ensure the cellular ATP levels are not limiting for adenylyl cyclase activity.
-
Receptor Density: Overexpression of the H2 receptor in your cell line can sometimes lead to an apparent decrease in antagonist potency.
-
-
Solvent Effects:
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or enzyme activity.
-
Caption: Troubleshooting workflow for low compound potency.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general framework for determining the binding affinity of BMY-25368 for the histamine H2 receptor.
-
Cell Membrane Preparation:
-
Culture cells expressing the human histamine H2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-tiotidine), and varying concentrations of BMY-25368.
-
For non-specific binding determination, use a high concentration of a known H2 antagonist.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Detection:
-
Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of BMY-25368.
-
Perform a non-linear regression analysis to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Histamine H2 Receptor Signaling Pathway
BMY-25368 acts by blocking the initial step in this pathway.
Caption: Simplified histamine H2 receptor signaling pathway.
References
- 1. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. inits.at [inits.at]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Refinement of BMY-25368 hydrochloride administration techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25368 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1][2] It competitively blocks the histamine H2 receptor, which is primarily found on the parietal cells of the gastric mucosa. This action inhibits the production of gastric acid.[3]
Q2: What is the primary application of this compound in research?
This compound is primarily used in preclinical research to study the effects of histamine H2-receptor antagonism. This includes investigating its potential as a therapeutic agent for conditions related to excessive gastric acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2][4]
Q3: What are the recommended solvents for dissolving this compound?
For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[5] For in vivo formulations, various vehicles can be used depending on the route of administration, including sterile water for injection, or suspensions in vehicles like carboxymethylcellulose.[5]
Q4: How should this compound be stored?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous solution | Low aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, ensuring the final concentration of the co-solvent is compatible with your experimental system.- Prepare a suspension using a suitable vehicle such as 0.5% carboxymethylcellulose.[5]- Gentle warming and sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures. |
| Inconsistent or lower-than-expected efficacy in vivo | - Improper formulation or administration.- Degradation of the compound.- Incorrect dosage. | - Ensure the compound is fully dissolved or uniformly suspended before administration.- Prepare fresh solutions for each experiment to avoid degradation.- Review the literature for effective dosage ranges in similar animal models. Dosages in studies on horses ranged from 0.02 to 1.10 mg/kg administered intramuscularly.[4][6]- Consider the route of administration; oral potency may differ from parenteral administration. |
| Variability in in vitro assay results | - Cell line variability.- Inconsistent compound concentration.- Assay conditions. | - Ensure consistent cell passage number and health.- Prepare fresh serial dilutions from a validated stock solution for each experiment.- Optimize assay parameters such as incubation time and temperature. |
| Unexpected off-target effects | - Non-specific binding.- Interaction with other receptors at high concentrations. | - Use the lowest effective concentration of this compound.- Include appropriate controls to assess off-target effects, such as a structurally related but inactive compound if available. |
Data Presentation
Table 1: In Vivo Administration of this compound
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Horse (Foals) | Intramuscular (IM) | 0.02 - 1.10 mg/kg | Dose-dependent decrease in gastric acid secretion and increase in gastric pH.[4][6] | Orsini JA, et al. (1991) |
| Dog | Intravenous (IV) | Not specified | 9 times more potent than ranitidine (B14927) in inhibiting histamine-stimulated gastric secretion.[1][2] | Contrepois M, et al. (1989) |
| Dog | Oral | Not specified | 2.8 to 4.4 times more potent than ranitidine, with a longer duration of action.[1][2] | Contrepois M, et al. (1989) |
Table 2: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₅N₃O₃ · HCl | [7] |
| Molecular Weight | 379.88 g/mol | [7] |
| Receptor Binding Affinity (pKi) | 7.80 (for human H2 receptor) | [1] |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
1. In Vitro Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the histamine H2 receptor.
-
Radioligand (e.g., [³H]-tiotidine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or a dilution of this compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for this compound.
-
2. In Vivo Administration Protocol (General Guidance for Rodent Models)
This protocol provides a general framework for oral administration.
-
Materials:
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Gavage needles.
-
Appropriate animal model (e.g., rats or mice).
-
-
Procedure:
-
Accurately weigh the animals to determine the correct dosage volume.
-
Prepare a suspension of this compound in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Administer the suspension to the animals via oral gavage using a suitable gavage needle.
-
For control animals, administer the vehicle alone.
-
Monitor the animals for any adverse effects.
-
At the desired time points post-administration, proceed with the planned experimental measurements (e.g., gastric pH measurement, tissue collection).
-
Mandatory Visualizations
References
- 1. Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 6. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
Factors affecting the efficacy of BMY-25368 hydrochloride
Technical Support Center: BMY-25368 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-acting competitive histamine (B1213489) H2-receptor antagonist.[1][2] Its primary function is to inhibit gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. This action prevents the stimulation of the proton pump (H+/K+ ATPase), which is responsible for secreting hydrochloric acid into the gastric lumen.[3] It has been studied for its potential use in treating gastric ulcer disease.[4][5]
Q2: How does the potency and duration of action of BMY-25368 compare to ranitidine (B14927)?
A2: In studies conducted on Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent and have a longer duration of action than ranitidine.[1] After intravenous administration, it was nine times more potent than ranitidine.[1] Its oral potency was 2.8 to 4.4 times that of ranitidine, depending on the secretagogue used.[1] Notably, its relative potency increased over time, being 28 times more potent than ranitidine when measured 10-12 hours after oral administration.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: For in vitro applications, this compound may be dissolved in DMSO, water, or ethanol.[6] For in vivo formulations where water solubility may be low, common vehicles include PEG400, or suspension in carboxymethyl cellulose (B213188) with or without Tween 80.[6] It is always recommended to test solubility with a small amount of the product first.[6]
Q4: Can BMY-25368 antagonize gastric secretion stimulated by agents other than histamine?
A4: Yes. Experimental evidence shows that BMY-25368 effectively antagonizes gastric acid secretion stimulated not only by histamine but also by pentagastrin (B549294), bethanechol, and food.[1]
Q5: What are the recommended storage conditions for this compound?
A5: As a solid powder, the compound is stable for up to 3 years at -20°C or 2 years at 4°C.[6] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] It is crucial to store the product in a sealed container and protect it from moisture.[6]
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of Gastric Acid Secretion Observed
If you are not observing the expected decrease in gastric acid volume or an increase in gastric pH, consider the following factors:
-
Dosage: The effect of BMY-25368 is dose-dependent.[4][5] Low doses may not be sufficient to achieve significant inhibition. Review the literature for dose-response studies in your specific model.
-
Drug Preparation and Stability: Ensure the compound was dissolved properly and the stock solution is not expired. Improper storage can lead to degradation.[6]
-
Administration Route: The bioavailability and potency can differ between oral and parenteral (e.g., intravenous, intramuscular) administration.[1] Ensure the chosen route is appropriate for your experimental design.
-
Animal Model Variability: Baseline gastric acid secretion can be highly variable between individual animals.[5] Ensure you have proper baseline measurements for each subject before drug administration to accurately assess the effect.
-
Secretagogue Potency: If you are using a secretagogue (e.g., histamine, pentagastrin) to induce acid secretion, ensure it is potent and administered at the correct dose to elicit a measurable response that can then be inhibited.
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced to variations in experimental conditions:
-
Fasting State of Animals: The presence of food can act as a stimulant for gastric secretion.[1] Ensure a consistent fasting period for all animals across all experimental groups. Studies have often utilized fasted animals to establish a clear baseline.[2][4]
-
Timing of Measurements: BMY-25368 has a long duration of action, with effects lasting for several hours.[1][4][5] Measurements should be taken at consistent time points post-administration to ensure comparability.
-
pH Measurement Technique: Ensure that the method for collecting gastric fluid and measuring pH is consistent and calibrated. Duodenal reflux can sometimes alter the pH of gastric samples, leading to inaccurate readings.[5]
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of BMY-25368 from animal studies.
Table 1: Potency of BMY-25368 Compared to Ranitidine in Dogs [1]
| Administration Route | Potency Relative to Ranitidine | Notes |
| Intravenous (Bolus) | 9x more potent | In histamine-stimulated Heidenhain pouch dogs. |
| Oral | 2.8 - 4.4x more potent | Potency depends on the secretagogue used (histamine, pentagastrin, etc.). |
| Oral (10-12h post) | 28x more potent | Demonstrates the significantly longer duration of action compared to ranitidine. |
| Oral (vs. Aspirin) | 9x more potent | In antagonizing aspirin-induced gastric lesions. |
Table 2: Effect of Intramuscular BMY-25368 on Gastric pH in Fasted Foals [2][4][5]
| Dose (mg/kg) | Duration of Sustained High Gastric pH | Observation |
| 0.02 | Not specified | Dose-response pattern observed; hydrogen ion concentration decreased. |
| 0.11 | Not specified | Dose-response pattern observed; hydrogen ion concentration decreased. |
| 0.22 | > 4 hours | Significant and sustained elevation of gastric pH. |
| 1.10 | > 4 hours | Significant and sustained elevation of gastric pH. |
Key Experimental Protocols
Protocol: In Vivo Assessment of Gastric Acid Secretion Inhibition in a Fasted Animal Model
This protocol is a generalized methodology based on principles from published studies.[1][4][5] Researchers must adapt it to their specific animal model and institutional (IACUC) guidelines.
-
Animal Preparation:
-
Select healthy adult animals (e.g., dogs, horses).
-
Fast the animals for a standardized period (e.g., 18-24 hours) with free access to water to ensure a basal gastric state.
-
If required, surgically prepare animals with a gastric fistula or Heidenhain pouch for sample collection. For non-invasive studies, a nasogastric tube can be used.[5]
-
-
Baseline Measurement:
-
Collect gastric fluid for a predetermined baseline period (e.g., 60-90 minutes) in timed intervals (e.g., every 15 minutes).
-
Measure the volume of each sample.
-
Determine the pH and hydrogen ion concentration (e.g., by titration with 0.1 N NaOH) for each sample.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle at the desired concentration.
-
Administer the drug via the chosen route (e.g., intramuscular injection, oral gavage, or intravenous infusion).
-
Administer a placebo/vehicle control to a separate group of animals.
-
-
Stimulation of Gastric Secretion (Optional but Recommended):
-
After a suitable period for drug absorption, begin a continuous intravenous infusion of a secretagogue like histamine or pentagastrin at a dose known to produce a submaximal steady-state acid output.[1]
-
-
Post-Treatment Sample Collection and Analysis:
-
Continue collecting gastric fluid at regular intervals for several hours (e.g., 4-12 hours) to assess the onset, magnitude, and duration of the inhibitory effect.
-
Analyze each sample for volume, pH, and hydrogen ion concentration as done for the baseline measurements.
-
-
Data Analysis:
-
Calculate the total acid output (volume × concentration) for each collection interval.
-
Compare the post-treatment values to the baseline values for each animal.
-
Statistically compare the results from the BMY-25368-treated group to the placebo control group.
-
Visual Guides and Pathways
Caption: Mechanism of BMY-25368 as a competitive H2-receptor antagonist.
Caption: Troubleshooting decision tree for suboptimal efficacy results.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of H 2 Receptor Antagonist in Acid Inhibition and Its Clinical Efficacy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. madbarn.com [madbarn.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
Optimizing experimental duration for BMY-25368 hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experimental protocols involving BMY-25368 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1][2] It competitively blocks the histamine H2 receptor, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion and other cellular responses.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro assays, this compound can be dissolved in DMSO for stock solutions. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo formulations, various methods have been described, including dissolving in PEG400 or suspending in carboxymethyl cellulose.
Q3: How do I determine the optimal concentration of this compound for my cell-based assay?
A3: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the EC50 or IC50 value. A preliminary study with a wide range of concentrations (e.g., 1 nM to 100 µM using 10-fold dilutions) can help identify an approximate effective range. Subsequent experiments can then use a narrower range of concentrations to precisely determine the optimal dose.
Q4: What is a typical incubation time for this compound in cellular assays?
A4: The ideal incubation time depends on the specific cell type, the concentration of the compound, and the biological endpoint being measured. For receptor binding and downstream signaling events like cAMP production, shorter incubation times (e.g., 30 minutes to a few hours) are often sufficient. For cellular responses further downstream, such as changes in gene expression or cell viability, longer incubation times (e.g., 24 to 72 hours) may be necessary. A time-course experiment is the best approach to determine the optimal incubation duration for your specific experimental setup.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low activity observed in cell-based assay. | 1. Suboptimal concentration: The concentration of BMY-25368 may be too low to elicit a response. 2. Incorrect incubation time: The incubation period may be too short for the desired cellular response to manifest. 3. Low receptor expression: The cell line used may not express the histamine H2 receptor or expresses it at very low levels. 4. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Conduct a time-course experiment to determine the optimal incubation time. 3. Verify the expression of the histamine H2 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider using a cell line with known high expression. 4. Ensure proper storage of the compound (aliquoted at -20°C or -80°C) and use freshly prepared dilutions for experiments. |
| High background or off-target effects. | 1. High compound concentration: Excessive concentrations can lead to non-specific binding and off-target effects. 2. Cytotoxicity: The compound may be toxic to the cells at the concentrations used. 3. Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of BMY-25368 in your cell line. 3. Ensure the final concentration of the solvent in your assay is low (typically ≤ 0.1%) and include a solvent-only control. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. 2. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 3. Inconsistent incubation conditions: Fluctuations in temperature, CO2, and humidity can affect cell health and response. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure accurate and consistent cell counting and seeding for each experiment. 3. Maintain consistent and optimal cell culture conditions. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of a known histamine H2 receptor agonist (e.g., histamine) to stimulate cAMP production.
-
Pre-treatment with BMY-25368: Remove the culture medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes).
-
Stimulation: Add the histamine H2 receptor agonist to the wells (except for the negative control) and incubate for a short period (e.g., 15-30 minutes) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.
General Protocol for a PKA Activity Assay
This protocol outlines a general method to assess the activity of Protein Kinase A (PKA), a downstream effector of the histamine H2 receptor signaling pathway.
-
Cell Treatment and Lysis: Treat cells with this compound and/or a histamine H2 receptor agonist as described in the cAMP assay protocol. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
PKA Activity Measurement: Measure the PKA activity in the cell lysates using a commercially available PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate.
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in treated cells to that in control cells.
General Protocol for a Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Potency of BMY-25368 in In Vivo Models
| Animal Model | Administration Route | Stimulant | Potency Relative to Ranitidine |
| Dog | Intravenous (bolus) | Histamine | 9 times more potent[1] |
| Dog | Oral | Histamine | 3.2 to 28 times more potent (depending on time post-dose)[1] |
| Dog | Oral | Aspirin-induced lesions | 9 times more potent[1] |
Table 2: Effective Doses of BMY-25368 in Horses
| Dose (mg/kg) | Effect on Gastric pH | Duration of Action |
| 0.22 | Increased pH | > 4 hours[3][4] |
| 1.10 | Increased pH | > 4 hours[3][4] |
Visualizations
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 4. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]
Challenges in long-term BMY-25368 hydrochloride treatment protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25368 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental protocols involving this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. Inconsistent or lower-than-expected inhibitory activity on gastric acid secretion. | a. Compound Degradation: this compound solution may have degraded over time or due to improper storage. b. Tachyphylaxis: Repeated or prolonged exposure to H2-receptor antagonists can lead to a rapid decrease in drug response. c. Suboptimal pH of the solution: The pH of the experimental medium can influence the compound's activity. d. Incorrect Dosage: The concentration of this compound may be insufficient to elicit the desired effect. | a. Solution Preparation and Storage: Prepare fresh solutions for each experiment. For stock solutions, store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. b. Experimental Design: In long-term studies, consider intermittent dosing schedules to mitigate tachyphylaxis. Include appropriate washout periods between treatments. c. pH Optimization: Ensure the pH of the buffer or medium is within the optimal range for H2-receptor antagonist activity. d. Dose-Response Analysis: Perform a dose-response study to determine the optimal effective concentration for your specific experimental model. |
| 2. Precipitation of this compound in aqueous solutions. | a. Low Aqueous Solubility: As a hydrochloride salt, solubility in neutral or alkaline aqueous solutions may be limited. b. Buffer Incompatibility: Certain buffer components may interact with the compound, leading to precipitation. | a. Solvent Selection: For stock solutions, consider using organic solvents like DMSO.[1] For in vivo formulations, solubilizing agents such as PEG400, Tween 80, or carboxymethyl cellulose (B213188) can be used.[1] b. Buffer Screening: Test the solubility of this compound in various physiological buffers to identify the most compatible one for your assay. |
| 3. Variability in in vivo experimental results. | a. Animal Model Differences: The pharmacokinetics and pharmacodynamics of BMY-25368 can vary between species. b. Route of Administration: The bioavailability and onset of action are dependent on the administration route (e.g., intravenous vs. oral). | a. Model Selection: Choose an animal model that has been previously characterized for gastric acid secretion studies. Be aware of species-specific differences in H2-receptor pharmacology. b. Consistent Administration: Maintain a consistent route and method of administration throughout the study to ensure reproducible results. |
| 4. Unexpected off-target effects observed. | a. Non-specific Binding: At high concentrations, BMY-25368 may interact with other receptors or cellular targets. b. Impurities in the compound: The presence of impurities could lead to unforeseen biological activities. | a. Concentration Control: Use the lowest effective concentration of BMY-25368 as determined by dose-response studies. Include appropriate negative controls to assess non-specific effects. b. Purity Verification: Ensure the purity of the this compound used in your experiments through analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[2] It acts as a competitive antagonist at the histamine H2 receptors on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine to these receptors, it inhibits the secretion of gastric acid.[2]
Q2: What are the key advantages of BMY-25368 compared to other H2-receptor antagonists like ranitidine (B14927)?
A2: Preclinical studies have shown that BMY-25368 is significantly more potent and has a longer duration of action than ranitidine.[2] In studies with dogs, intravenous BMY-25368 was nine times more potent than ranitidine in inhibiting histamine-stimulated gastric acid secretion.[2] Orally, its potency relative to ranitidine increased over time, being up to 28 times more potent 10-12 hours after administration.[2]
Q3: What are the potential challenges in long-term this compound treatment protocols?
A3: While specific long-term studies on BMY-25368 are limited, challenges associated with the long-term use of H2-receptor antagonists in general may apply. These can include:
-
Tachyphylaxis: A decrease in the drug's effectiveness with continuous use.
-
Rebound Acid Hypersecretion: Upon withdrawal of the drug, there can be a temporary increase in gastric acid production.
-
Potential for Drug Interactions: H2-receptor antagonists can potentially interact with other drugs that are metabolized by the cytochrome P450 system, although this is less of a concern with newer agents in this class.
Q4: How should I prepare and store this compound?
A4: this compound is a solid powder.[1] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvents like DMSO can be stored at -80°C for 6 months or at -20°C for 1 month.[1] It is advisable to protect the product from moisture.[1]
Q5: What are suitable in vivo models for studying the effects of this compound?
A5: The Heidenhain pouch dog model has been successfully used to evaluate the inhibitory effect of BMY-25368 on gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food.[2] Additionally, studies in foals have demonstrated its efficacy in reducing gastric acid secretion, suggesting its potential use in equine models of gastric ulcer disease.[3][4][5]
Quantitative Data
Table 1: Potency of this compound Compared to Ranitidine in Dogs[2]
| Administration Route | Parameter | Relative Potency (BMY-25368 vs. Ranitidine) |
| Intravenous (bolus) | Inhibition of histamine-stimulated gastric secretion | 9 times more potent |
| Oral | Inhibition of histamine-stimulated gastric secretion (1-3 h post-dose) | 3.2 times more potent |
| Oral | Inhibition of histamine-stimulated gastric secretion (10-12 h post-dose) | 28 times more potent |
| Oral | Antagonism of aspirin-induced gastric lesions | 9 times more potent |
Table 2: Effect of Intramuscular this compound on Gastric pH in Horses[3][5]
| Dosage (mg/kg) | Effect on Gastric pH | Duration of Action |
| 0.02 | Dose-dependent increase | - |
| 0.11 | Dose-dependent increase | - |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
Experimental Protocols
1. In Vitro Assay: Isolated Gastric Gland Acid Secretion
This protocol is a generalized method for assessing the direct effect of H2-receptor antagonists on acid secretion.
-
Gastric Gland Isolation:
-
Euthanize a rabbit and remove the stomach.
-
Isolate the gastric mucosa and digest it with collagenase to obtain isolated gastric glands.
-
Wash the glands and resuspend them in a suitable buffer (e.g., DMEM/F12).
-
-
Acid Secretion Assay (Aminopyrine Uptake):
-
Pre-incubate the gastric glands with this compound at various concentrations for a specified time (e.g., 30 minutes).
-
Add a stimulant of acid secretion (e.g., histamine) and ¹⁴C-labeled aminopyrine (B3395922).
-
Incubate for a further period (e.g., 45 minutes) to allow for acid production and aminopyrine accumulation.
-
Separate the glands from the medium by centrifugation.
-
Lyse the glands and measure the radioactivity using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio as an index of acid secretion.
-
-
Data Analysis:
-
Plot the aminopyrine accumulation ratio against the concentration of this compound to determine the IC₅₀ value.
-
2. In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in a Conscious Dog Model[2]
This protocol is based on the methodology described in the preclinical evaluation of BMY-25368.
-
Animal Preparation:
-
Use surgically prepared dogs with a Heidenhain pouch (a surgically created pouch of the stomach that is isolated from the main stomach but retains its vagal nerve supply).
-
Allow the animals to recover fully from surgery before the experiment.
-
-
Experimental Procedure:
-
Fast the dogs overnight but allow free access to water.
-
Collect basal gastric juice from the pouch for a defined period to establish a baseline.
-
Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.
-
Once a steady state of acid secretion is achieved, administer this compound either as an intravenous bolus or orally.
-
Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 minutes) for several hours.
-
-
Sample Analysis:
-
Measure the volume of each gastric juice sample.
-
Titrate the samples with a standardized NaOH solution to determine the acid concentration.
-
Calculate the total acid output (volume × concentration).
-
-
Data Analysis:
-
Express the post-treatment acid output as a percentage of the pre-treatment steady-state output.
-
Compare the inhibitory effect of BMY-25368 with that of a vehicle control and a reference compound (e.g., ranitidine).
-
Visualizations
Caption: BMY-25368 competitively blocks the histamine H2 receptor.
Caption: In vivo experimental workflow for assessing gastric acid inhibition.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
Technical Support Center: Enhancing the Potency of BMY-25368 Hydrochloride in Experiments
Welcome to the technical support center for BMY-25368 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
This compound is a potent and long-acting histamine (B1213489) H2-receptor antagonist.[1] It functions as a competitive inhibitor of histamine at H2 receptors, leading to a reduction in gastric acid secretion.[1] This document will guide you through common challenges and best practices for using this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the histamine H2 receptor.[1] By binding to H2 receptors, it blocks the binding of histamine, thereby inhibiting the downstream signaling pathways that lead to gastric acid secretion. Histamine H2 receptor antagonists are known to be inverse agonists rather than true neutral antagonists.
Q2: How should I prepare a stock solution of this compound?
A2: For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10 mM).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[2]
Q3: What are some common in vitro assays used to determine the potency of this compound?
A3: The potency of histamine H2-receptor antagonists like this compound can be assessed using several in vitro assays, including:
-
Radioligand Binding Assays: These assays measure the ability of the compound to displace a radiolabeled ligand (e.g., ³H-tiotidine) from the H2 receptor, allowing for the determination of its binding affinity (Ki).[3]
-
cAMP Accumulation Assays: Since H2 receptors are Gs-coupled, their activation by an agonist like histamine leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antagonists will inhibit this agonist-induced cAMP production.
-
Gastric Acid Secretion Assays: Using isolated gastric glands or cultured parietal cells, the inhibitory effect of the compound on histamine-stimulated acid secretion can be quantified.[4]
Q4: Are there any known off-target effects of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (High IC50 value) | Compound Degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, inappropriate pH). | - Prepare fresh working solutions from a frozen stock for each experiment.- Assess the stability of the compound in your specific cell culture medium under the experimental conditions. This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its concentration and purity via HPLC. |
| Suboptimal Assay Conditions: The concentration of the agonist (e.g., histamine) used to stimulate the cells may be too high, requiring a higher concentration of the antagonist to achieve inhibition. | - Perform an agonist dose-response curve to determine the EC50 and EC80 values for histamine in your assay system.- Use an agonist concentration at or near the EC80 for antagonist inhibition assays to ensure a robust assay window without being overly challenging for the antagonist. | |
| Cell Health and Receptor Expression: Low expression of the H2 receptor on the cell line used, or poor cell health, can lead to a diminished response and apparent low potency. | - Use a cell line known to express the histamine H2 receptor at sufficient levels.- Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase and not over-confluent when performing the assay. | |
| Precipitation of the compound in cell culture medium | Poor Aqueous Solubility: While the hydrochloride salt form generally improves aqueous solubility, high concentrations in physiological buffers or media can still lead to precipitation. | - Visually inspect the wells after adding the compound to the medium. If precipitation is observed, consider lowering the highest concentration in your dose-response curve.- Prepare the final dilutions of the compound in the assay medium just before adding to the cells. Avoid preparing and storing dilute aqueous solutions for extended periods. |
| Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility. | - If possible, perform the assay in a serum-free medium for the duration of the compound incubation. If serum is required, ensure the final DMSO concentration is low (typically <0.5%) to minimize solubility issues. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variability in the cellular response. | - Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling. |
| Pipetting Errors: Inaccurate pipetting of the compound or agonist can introduce significant variability. | - Use calibrated pipettes and ensure proper pipetting technique. For dose-response curves, perform serial dilutions carefully. | |
| Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. | - Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay to Determine IC50 of this compound
This protocol provides a general framework. Specific parameters such as cell number, incubation times, and reagent concentrations should be optimized for your specific cell line and assay system.
1. Cell Preparation:
- Seed a suitable cell line expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the receptor) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the cells at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in assay buffer or cell culture medium to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5%.
3. Assay Procedure:
- Wash the cells once with a pre-warmed assay buffer (e.g., HBSS).
- Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., medium with the same final DMSO concentration).
- Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
- Add the histamine agonist at a final concentration corresponding to its EC80 value to all wells except the negative control wells.
- Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
- Convert the raw data (e.g., fluorescence or luminescence units) to cAMP concentrations using a standard curve.
- Normalize the data to the control wells (agonist-stimulated and vehicle-treated).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
In Vivo Potency Comparison of BMY-25368 and Ranitidine
| Parameter | BMY-25368 | Ranitidine | Reference |
| Intravenous Potency (relative to Ranitidine) | 9 times more potent | 1 | [1] |
| Oral Potency (relative to Ranitidine, secretagogue dependent) | 2.8 to 4.4 times more potent | 1 | [1] |
| Oral Potency in antagonizing aspirin-induced gastric lesions (relative to Ranitidine) | 9 times more potent | 1 | [1] |
Note: The above data is from in vivo studies in dogs and may not directly translate to in vitro potency.
Visualizations
Signaling Pathway of Histamine H2 Receptor and its Antagonism
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 3. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BMY-25368 Hydrochloride and Ranitidine: Potency and Efficacy as H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties, specifically the potency and efficacy, of two histamine (B1213489) H2 receptor antagonists: BMY-25368 hydrochloride and the widely-recognized compound, ranitidine (B14927). The information presented herein is supported by available experimental data to assist researchers in understanding the comparative profiles of these two agents.
Executive Summary
Data Presentation: Potency and Efficacy
The following tables summarize the available quantitative data for this compound and ranitidine.
Table 1: In Vivo Potency and Duration of Action in a Canine Model
| Compound | Relative Potency (Intravenous) vs. Ranitidine | Duration of Action | Reference |
| This compound | 9 times more potent | Significantly longer than ranitidine | [1] |
| Ranitidine | - | - | [1] |
Table 2: In Vitro Potency of Ranitidine
| Parameter | Value | Tissue/Assay | Reference |
| pA2 | 7.2 | Guinea-pig isolated atrium | [2] |
| pA2 | 6.95 | Rat isolated uterine horn | [2] |
| IC50 | 3.3 ± 1.4 µM | - |
Note: Specific in vitro potency data (e.g., pA2, Ki, or IC50) for this compound is not available in the reviewed literature.
Experimental Protocols
In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion in the Heidenhain Pouch Dog Model
This experimental model is a cornerstone for evaluating the in vivo efficacy of gastric acid secretion inhibitors.
Objective: To determine and compare the potency and duration of action of this compound and ranitidine in inhibiting histamine-stimulated gastric acid secretion.
Animal Model: Beagle dogs surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the fundic portion of the stomach that allows for the collection of pure gastric juice.
Procedure:
-
Fasting: Dogs are fasted for a minimum of 18 hours prior to the experiment, with free access to water.
-
Pouch Cannulation: On the day of the experiment, the cannula of the Heidenhain pouch is opened to allow for drainage and cleaning.
-
Basal Secretion: A baseline period of gastric juice collection is established to measure basal acid output.
-
Histamine Stimulation: A continuous intravenous infusion of histamine is initiated to induce a steady state of submaximal gastric acid secretion.
-
Antagonist Administration: Once a stable plateau of acid secretion is achieved, either this compound, ranitidine, or a vehicle control is administered intravenously as a bolus injection.
-
Gastric Juice Collection: Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours following antagonist administration.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0. The total acid output is calculated for each collection period.
-
Data Evaluation: The inhibitory effect of the antagonists is expressed as the percentage reduction in acid secretion compared to the pre-treatment stimulated rate. Dose-response curves are constructed to determine the relative potency of the compounds. The duration of action is assessed by monitoring the time taken for acid secretion to return to pre-treatment levels.
In Vitro Determination of H2 Receptor Antagonist Potency (pA2 Value)
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Objective: To quantify the in vitro potency of ranitidine at the histamine H2 receptor.
Tissue Preparation:
-
Guinea-pig isolated right atrium: The right atrium is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2. The atrial contractions are recorded isometrically.
-
Rat isolated uterine horn: The uterine horn from an estrogen-primed rat is similarly mounted in an organ bath and its spontaneous contractions are recorded.
Procedure:
-
Stabilization: The isolated tissue is allowed to equilibrate in the organ bath for a defined period until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve to Histamine: Cumulative concentrations of histamine are added to the organ bath, and the response (increase in atrial rate or inhibition of uterine contractions) is recorded to establish a control concentration-response curve.
-
Antagonist Incubation: The tissue is washed, and a known concentration of the H2 receptor antagonist (ranitidine) is added to the organ bath and allowed to incubate for a specific period.
-
Second Cumulative Concentration-Response Curve to Histamine: In the presence of the antagonist, a second cumulative concentration-response curve to histamine is generated.
-
Schild Plot Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.
Mandatory Visualizations
Caption: Histamine H2 Receptor Signaling Pathway and Antagonist Action.
References
A Comparative Analysis of BMY-25368 Hydrochloride and Cimetidine as Histamine H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two histamine (B1213489) H2-receptor antagonists: BMY-25368 hydrochloride, a potent and long-acting investigational compound, and cimetidine (B194882), the prototypical H2-receptor antagonist. This analysis is based on available preclinical and pharmacological data to assist researchers in understanding their relative performance.
Mechanism of Action and Pharmacological Profile
Both this compound and cimetidine are competitive antagonists of the histamine H2-receptor.[1][2] This receptor is located on the basolateral membrane of gastric parietal cells and, upon activation by histamine, stimulates the production of gastric acid.[3][4] By blocking this receptor, both compounds effectively inhibit gastric acid secretion stimulated by histamine, as well as by other secretagogues like pentagastrin (B549294) and food.[1][5]
Cimetidine, an imidazole (B134444) derivative, was the first clinically successful H2-receptor antagonist.[4] However, its clinical utility is tempered by its inhibition of the cytochrome P450 enzyme system, leading to potential drug-drug interactions, and its weak antiandrogenic effects. BMY-25368, a 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, was developed as a more potent and longer-acting alternative with a potentially improved side-effect profile.[1]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the available quantitative data for this compound and cimetidine. It is important to note that direct comparative studies are limited, and some comparisons are inferred from studies against a common comparator, ranitidine.
| Parameter | This compound | Cimetidine | Reference(s) |
| Mechanism of Action | Competitive Histamine H2-Receptor Antagonist | Competitive Histamine H2-Receptor Antagonist | [1][2] |
| Chemical Class | Substituted cyclobutene-dione | Imidazole derivative | [1][4] |
Table 1: General Pharmacological Profile
| Parameter | This compound | Cimetidine | Reference(s) |
| Receptor Binding Affinity (Ki) | Not Reported in Searched Literature | 0.5 µM (human H2R), 0.8 µM (rat H2R) | [3] |
| Receptor Binding Affinity (KB) | Not Reported in Searched Literature | 7.9 x 10⁻⁷ M (guinea-pig atrium) | [4] |
| Relative Potency (vs. Ranitidine) | ~9 times more potent (intravenous, in dogs) | Less potent | [1] |
| Duration of Action | Significantly longer than ranitidine | Shorter than famotidine (B1672045) and ranitidine | [1] |
Table 2: Receptor Affinity and Potency
Experimental Protocols
Histamine H2-Receptor Binding Assay (In Vitro)
This protocol outlines a general method for determining the binding affinity of a compound to the histamine H2-receptor using a radioligand competition assay.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., BMY-25368, cimetidine) for the histamine H2-receptor.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H2-receptor (e.g., HEK-293 cells).
-
Radioligand: [³H]-Tiotidine or another suitable H2-receptor antagonist radioligand.
-
Test compounds: this compound, cimetidine.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Scintillation cocktail and liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with an excess of an unlabeled standard H2-receptor antagonist to determine non-specific binding.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Stimulated Gastric Acid Secretion Assay (In Vivo - Heidenhain Pouch Dog Model)
This protocol describes a method to evaluate the in vivo potency and duration of action of H2-receptor antagonists in a canine model.[1]
Objective: To assess the inhibitory effect of BMY-25368 and cimetidine on histamine-stimulated gastric acid secretion.
Model: Heidenhain pouch dogs (a surgically created pouch of the stomach that is isolated from the main stomach but retains its vagal nerve and blood supply).
Materials:
-
Heidenhain pouch dogs.
-
Histamine dihydrochloride (B599025) for infusion.
-
Test compounds: this compound, cimetidine, administered intravenously or orally.
-
Gastric juice collection apparatus.
-
pH meter and titrator.
Procedure:
-
Fasting: Fast the dogs for a minimum of 18 hours before the experiment, with free access to water.
-
Basal Secretion: Collect gastric juice from the pouch to establish a basal secretion rate.
-
Histamine Stimulation: Infuse histamine intravenously at a constant rate to induce a sustained plateau of gastric acid secretion.
-
Drug Administration: Once a stable acid secretion plateau is achieved, administer the test compound (BMY-25368 or cimetidine) as a single intravenous bolus or by oral gavage.
-
Gastric Juice Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15 minutes) for several hours after drug administration.
-
Analysis: Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Data Analysis: Calculate the acid output (volume × concentration) for each collection period. Express the inhibitory effect as the percentage reduction in acid output compared to the pre-drug administration plateau. Determine the potency (e.g., ID50, the dose required to inhibit acid secretion by 50%) and the duration of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of histamine H2-receptor antagonists and a general workflow for their pharmacological evaluation.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cimetidine | Histamine H2 Receptor inhibitor | CAS 51481-61-9 | treatment of heartburn and peptic ulcers| Tagamet; Cimetag; SKF-92334; Eureceptor; Ulcedine | InvivoChem [invivochem.com]
- 4. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Comparative Analysis of BMY-25368: A Potent H2-Receptor Antagonist
For Immediate Release
This guide provides a comprehensive comparison of the H2-receptor antagonist BMY-25368 with other established alternatives, including ranitidine, cimetidine, and famotidine. The following sections present experimental data on the relative potency and efficacy of these compounds, detailed experimental protocols for key validation assays, and visualizations of the underlying signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary: Potency and Efficacy of H2-Receptor Antagonists
The following table summarizes the available quantitative data on the potency of BMY-25368 and its competitors. While direct IC50 and Ki values for BMY-25368 are not publicly available, studies have established its high potency relative to ranitidine.
| Compound | IC50 (nM) | Ki (nM) | Relative Potency (to Ranitidine) | Notes |
| BMY-25368 | Not available | Not available | ~9x (in vivo, dog) | Exhibits a significantly longer duration of action compared to ranitidine.[1] |
| Ranitidine | 69 | Not available | 1 | A widely used H2-receptor antagonist serving as a benchmark.[2] |
| Cimetidine | 140 - 1000 | 70 - 5431 | 0.11 - 0.22x | The first clinically used H2-receptor antagonist.[3] |
| Famotidine | 33 | 14 | 2 - 3x | A highly potent H2-receptor antagonist.[4][5] |
Experimental Protocols
In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion
This protocol outlines a general procedure for evaluating the in vivo efficacy of H2-receptor antagonists in an animal model, such as the dog or rat.
Objective: To determine the dose-dependent inhibitory effect of a test compound on histamine-induced gastric acid secretion.
Materials:
-
Test compound (e.g., BMY-25368) and vehicle control.
-
Reference antagonist (e.g., ranitidine).
-
Histamine (B1213489) dihydrochloride.
-
Anesthetized animal model (e.g., dog with a Heidenhain pouch or rat).
-
Gastric perfusion pump and collection tubes.
-
pH meter and titrator.
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically prepare it for gastric acid collection (e.g., cannulation of the stomach or creation of a Heidenhain pouch).
-
Basal Secretion: Perfuse the stomach with saline and collect the gastric effluent for a baseline period to measure basal acid output.
-
Histamine Stimulation: Infuse histamine intravenously at a constant rate to induce a sustained level of gastric acid secretion.
-
Antagonist Administration: Once a stable plateau of acid secretion is achieved, administer the test compound or reference antagonist intravenously or orally at various doses.
-
Sample Collection: Continue to collect gastric effluent at regular intervals.
-
Acid Output Measurement: Determine the acid concentration in each sample by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: Calculate the percentage inhibition of histamine-stimulated acid secretion for each dose of the antagonist. Determine the ED50 value (the dose required to produce 50% of the maximal inhibitory effect).
In Vitro H2-Receptor Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the histamine H2 receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H2 receptor (e.g., CHO-K1 cells).[6]
-
Radioligand, such as [3H]-tiotidine.[7]
-
Test compound (e.g., BMY-25368) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled H2 antagonist like tiotidine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, radioligand at a fixed concentration, and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling cascade in gastric parietal cells.
Experimental Workflow for H2-Receptor Antagonist Validation
Caption: Workflow for validating H2-receptor antagonist activity.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Histamine H2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMY-25368 Hydrochloride and Other Long-Acting H2 Blockers in Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-acting histamine (B1213489) H2 receptor antagonist, BMY-25368 hydrochloride, with other established H2 blockers, namely ranitidine (B14927), famotidine (B1672045), and cimetidine (B194882). The information presented is based on available preclinical and clinical data to assist researchers and professionals in drug development in understanding the pharmacological profile of these compounds.
Mechanism of Action: Histamine H2 Receptor Antagonism
Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach. This action inhibits the production of gastric acid. The binding of histamine to these G-protein coupled receptors normally triggers a signaling cascade that results in the activation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion. By antagonizing the H2 receptor, these drugs effectively reduce the secretion of gastric acid, making them valuable in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[1][2]
Below is a diagram illustrating the signaling pathway of histamine H2 receptor-mediated gastric acid secretion and the point of intervention for H2 blockers.
Caption: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Comparative Efficacy and Potency
| Compound | Relative Potency (Oral) | Relative Potency (Intravenous) | Duration of Action | Animal Model/Species | Reference |
| BMY-25368 HCl | 2.8 to 4.4 times more potent than ranitidine (depending on secretagogue). Potency relative to ranitidine increases to 28 times when measured 10-12 hours post-dose. | 9 times more potent than ranitidine. | Significantly longer than ranitidine. | Dog (Heidenhain pouch) | [3] |
| Ranitidine | 4 to 10 times more potent than cimetidine. | - | Inhibition of basal acid output observed up to 10 hours. | Human | [4][5] |
| Famotidine | 20 to 50 times more potent than cimetidine and 8 times more potent than ranitidine on a weight basis. | About twice as potent as oral administration. | 10-12 hours. | Human | [3][6] |
| Cimetidine | Baseline for comparison. | - | Blood concentrations for 80% inhibition of basal acid secretion maintained for 4 to 5 hours. | Human | [7] |
Experimental Protocols
The data for this compound was primarily generated using the Heidenhain pouch dog model, a standard preclinical model for assessing gastric acid secretion.
Heidenhain Pouch Dog Model for Gastric Acid Secretion Assay
-
Animal Model: Adult beagle dogs of either sex, weighing between 10-15 kg, are surgically prepared with a Heidenhain pouch. This procedure involves creating a small, vagally denervated pouch from the fundic part of the stomach, which is isolated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
-
Experimental Workflow:
Caption: Workflow for Gastric Acid Secretion Inhibition Assay.
-
Detailed Methodology:
-
Animal Preparation: Dogs are fasted for 18-24 hours before the experiment but are allowed free access to water.
-
Baseline Secretion: On the day of the experiment, the pouch is washed with warm saline, and basal gastric secretions are collected for a period of 1 hour to establish a baseline.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, typically histamine dihydrochloride (B599025) (e.g., at a dose of 40-80 µg/kg/h), is initiated to induce a steady state of submaximal gastric acid secretion.
-
Drug Administration: Once a stable plateau of acid secretion is achieved, the H2 blocker being tested (e.g., BMY-25368 HCl, ranitidine) is administered either intravenously (IV) as a bolus or infusion, or orally (PO) via a gavage.
-
Sample Collection: Gastric juice from the pouch is collected continuously or at regular intervals (e.g., every 15 or 30 minutes) for several hours post-drug administration.
-
Sample Analysis: The volume of the collected gastric juice is measured. The pH of each sample is determined, and the total acid concentration is quantified by titration with a standardized solution of sodium hydroxide (B78521) (NaOH) to a pH of 7.0.
-
Data Analysis: The total acid output is calculated for each collection period (volume × acid concentration). The percentage inhibition of acid secretion is then determined by comparing the acid output after drug administration to the pre-drug stimulated level. Dose-response curves are often generated to determine the ED50 (the dose required to produce 50% of the maximal effect).
-
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates significant potential as a potent and long-acting histamine H2 receptor antagonist.[3] In the Heidenhain pouch dog model, it was found to be notably more potent and to have a longer duration of action compared to ranitidine.[3] When considering the relative potencies of other H2 blockers, where famotidine is more potent than ranitidine, and ranitidine is more potent than cimetidine, it can be inferred that BMY-25368 is a highly potent agent within this class.[5][6]
The extended duration of action of BMY-25368 is a particularly noteworthy characteristic, suggesting the potential for less frequent dosing intervals. However, it is crucial to acknowledge that a direct head-to-head comparison of BMY-25368 with famotidine and cimetidine under the same experimental conditions is not available in the reviewed literature. Such studies would be invaluable for a more definitive comparative assessment.
The information provided in this guide is intended to serve as a resource for researchers and professionals in the field of drug development. Further investigation, including clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
References
- 1. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary comparative serological evaluation of Histamine H2 receptors in dogs with an acute onset of vomiting treated with Ranitidine and healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Cimetidine vs Famotidine Comparison - Drugs.com [drugs.com]
Efficacy of BMY-25368 Hydrochloride in Ranitidine-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMY-25368 hydrochloride and ranitidine (B14927), with a focus on their potential efficacy in models where resistance to ranitidine has developed. While direct experimental data on BMY-25368 in ranitidine-resistant models is limited, this document synthesizes available preclinical data, examines the mechanisms of ranitidine resistance, and offers a scientifically grounded perspective on the potential utility of BMY-25368 in such contexts.
Executive Summary
BMY-25368 is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has demonstrated significantly greater potency than ranitidine in preclinical models.[1] Ranitidine, a widely used H2-receptor antagonist, is known to induce tolerance (tachyphylaxis) with repeated use, leading to diminished acid-inhibitory effects.[2][3][4][5][6][7][8][9][10] This guide presents a comparison of the two compounds based on available data and explores the mechanistic rationale for potentially overcoming ranitidine resistance.
Comparative Efficacy: BMY-25368 vs. Ranitidine
A key preclinical study in Heidenhain pouch dogs provides a direct comparison of the antisecretory potency and duration of action of BMY-25368 and ranitidine.
Table 1: Comparative Potency of BMY-25368 and Ranitidine in Histamine-Stimulated Heidenhain Pouch Dogs [1]
| Administration Route | Potency of BMY-25368 Relative to Ranitidine |
| Intravenous (bolus) | 9 times more potent |
| Oral | 2.8 to 4.4 times more potent (depending on secretagogue) |
Table 2: Duration of Action of BMY-25368 Compared to Ranitidine (Oral Administration in Histamine-Stimulated Dogs) [1]
| Time Post-Dose | Potency of BMY-25368 Relative to Ranitidine |
| 1-3 hours | 3.2 |
| 10-12 hours | 28 |
These data clearly indicate that BMY-25368 is not only more potent than ranitidine but also possesses a significantly longer duration of action.
Understanding Ranitidine Resistance: The Phenomenon of Tolerance
Ranitidine resistance, clinically observed as tolerance or tachyphylaxis, is a well-documented phenomenon characterized by a diminished antisecretory effect upon repeated administration.[2][3][4][5][6][7][8][9][10] This is a class effect for H2-receptor antagonists.[7]
The development of tolerance is rapid, often occurring within the first few days of continuous dosing.[6] Studies in healthy volunteers have shown a significant decrease in the acid-inhibiting activity of ranitidine after just one to two weeks of dosing.[2]
Signaling Pathway of Histamine-Induced Acid Secretion and H2-Receptor Antagonist Action
Caption: Histamine stimulates acid secretion by binding to H2 receptors on parietal cells.
The prevailing hypothesis for the mechanism of tolerance to H2-receptor antagonists is not a change in the H2-receptor itself, but rather a compensatory upregulation of other acid-secretion pathways, such as those stimulated by gastrin or acetylcholine. This suggests that even a more potent H2-receptor antagonist might face a similar decline in efficacy over time if the compensatory mechanisms are robust.
Potential Efficacy of BMY-25368 in Ranitidine-Resistant Models: A Mechanistic View
While direct experimental evidence is lacking, the significantly higher potency of BMY-25368 could theoretically offer an advantage in a ranitidine-tolerant state. A higher binding affinity and longer receptor occupancy could potentially overcome the competitive effects of histamine more effectively, at least initially. However, it is crucial to note that this is a hypothesis and requires experimental validation.
Experimental Workflow for Investigating Efficacy in a Ranitidine-Tolerant Model
Caption: Proposed workflow to test BMY-25368 in a ranitidine-tolerant canine model.
Alternative Therapeutic Strategies
In clinical practice, when tolerance to H2-receptor antagonists develops, a common strategy is to switch to a different class of acid-suppressing medication, such as proton pump inhibitors (PPIs). PPIs act on the final step of acid secretion, the H+/K+ ATPase, and are generally more effective than H2-receptor antagonists.
Experimental Protocols
Heidenhain Pouch Dog Model for Gastric Acid Secretion
The Heidenhain pouch model is a surgically created, vagally denervated pouch of the fundic portion of the stomach, with a cannula to the exterior for the collection of gastric secretions. This model allows for the study of gastric acid secretion in response to various stimuli in conscious animals.
Protocol Outline:
-
Animal Model: Female beagle dogs with chronic Heidenhain pouches are typically used.
-
Fasting: Dogs are fasted for at least 18 hours prior to the experiment, with free access to water.
-
Basal Secretion: Gastric juice is collected every 15-30 minutes to establish a stable basal secretion rate.
-
Stimulation: A continuous intravenous infusion of a secretagogue, most commonly histamine dihydrochloride, is administered to induce a sustained, submaximal level of acid secretion. Other secretagogues like pentagastrin (B549294) or bethanechol (B1168659) can also be used.[1]
-
Drug Administration: The test compound (BMY-25368 or ranitidine) is administered intravenously or orally once a stable plateau of acid secretion is achieved.
-
Sample Collection and Analysis: Gastric juice samples are collected at regular intervals (e.g., every 15 or 30 minutes) throughout the experiment. The volume of each sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0. Acid output is calculated as the product of volume and acid concentration.
Induction of Tolerance to H2-Receptor Antagonists
Protocol Outline:
-
Animal Model: As described above, the Heidenhain pouch dog model is suitable.
-
Baseline Measurement: The inhibitory effect of a standard dose of ranitidine on histamine-stimulated gastric acid secretion is determined as a baseline.
-
Chronic Dosing: Ranitidine is administered daily (e.g., once or twice daily) for a period known to induce tolerance, typically 7 to 14 days.[2]
-
Confirmation of Tolerance: After the chronic dosing period, the inhibitory effect of the same standard dose of ranitidine on histamine-stimulated acid secretion is re-evaluated. A significant reduction in the percentage of inhibition of acid secretion compared to the baseline measurement confirms the development of tolerance.
-
Washout Period (Optional): A washout period may be incorporated to assess the reversibility of the tolerance.
Conclusion
This compound is a more potent and longer-acting H2-receptor antagonist than ranitidine in preclinical models. While the phenomenon of tolerance to ranitidine is well-established, there is a lack of direct experimental data evaluating the efficacy of BMY-25368 in ranitidine-resistant models. Based on its pharmacological profile, BMY-25368 may offer some advantages, but this remains to be demonstrated in appropriately designed studies. For now, switching to a different class of antisecretory agents, such as proton pump inhibitors, remains the standard approach for managing H2-receptor antagonist tolerance. Further research is warranted to explore the potential of BMY-25368 in this specific clinical scenario.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to oral H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Tolerance during dosing with H2-receptor antagonists. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance during 8 days of high-dose H2-blockade: placebo-controlled studies of 24-hour acidity and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Problems related to acid rebound and tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing. | Semantic Scholar [semanticscholar.org]
- 10. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of BMY-25368 and other anti-ulcer drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ulcer drug BMY-25368 with other available alternatives, supported by available experimental data. While direct comparative clinical trial data for BMY-25368 against a wide range of anti-ulcer drugs, particularly proton pump inhibitors (PPIs), is limited in publicly available literature, this guide synthesizes the existing preclinical data for BMY-25368 and provides a broader comparison of its drug class, histamine (B1213489) H2-receptor antagonists, with other major classes of anti-ulcer medications.
BMY-25368: A Potent and Long-Acting H2-Receptor Antagonist
BMY-25368 is a potent and long-acting histamine H2-receptor antagonist.[1] Its mechanism of action involves competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.
Direct Comparative Study: BMY-25368 vs. Ranitidine (B14927)
A key preclinical study in Heidenhain pouch dogs provides the most direct comparative data for BMY-25368, evaluating its efficacy against ranitidine, another H2-receptor antagonist.[1]
Data Presentation: BMY-25368 vs. Ranitidine in Dogs
| Parameter | BMY-25368 | Ranitidine | Finding |
| Intravenous Potency (Histamine-Stimulated Secretion) | 9 times more potent | - | BMY-25368 demonstrated significantly higher potency in inhibiting histamine-stimulated gastric acid secretion when administered intravenously.[1] |
| Oral Potency (vs. Ranitidine) | 2.8 to 4.4 times more potent | 1x | The oral potency of BMY-25368 was found to be 2.8 to 4.4 times that of ranitidine, depending on the secretagogue used.[1] |
| Duration of Action (Oral, Histamine-Stimulated) | Significantly longer | Shorter | BMY-25368 exhibited a markedly longer duration of action compared to ranitidine.[1] |
| Relative Potency Over Time (Oral, 10-12h post-dose) | 28 times more potent | - | The relative potency of BMY-25368 increased substantially over time, indicating its long-acting nature.[1] |
| Efficacy Against Aspirin-Induced Gastric Lesions (Oral) | 9 times more potent | - | BMY-25368 was significantly more effective in preventing aspirin-induced gastric lesions.[1] |
Experimental Protocol: BMY-25368 vs. Ranitidine in Dogs
Study Design: The study utilized Heidenhain pouch dogs, a well-established model for studying gastric secretion.
Gastric Acid Secretion Studies:
-
Stimulation: Gastric acid secretion was stimulated using intravenous infusions of histamine, pentagastrin, or bethanechol, or by a food stimulus.
-
Drug Administration: BMY-25368 and ranitidine were administered either as an intravenous bolus or orally.
-
Measurement: Gastric juice was collected from the Heidenhain pouch, and the acid output was measured to determine the inhibitory effect of the drugs.
Aspirin-Induced Gastric Lesion Study:
-
Induction of Lesions: Gastric lesions were induced by oral administration of aspirin (B1665792).
-
Drug Administration: BMY-25368 and ranitidine were administered orally prior to aspirin administration.
-
Assessment: The extent of gastric lesions was assessed to determine the protective effects of the drugs.
Broader Comparison: H2-Receptor Antagonists vs. Other Anti-Ulcer Drugs
Due to the lack of direct comparative trials of BMY-25368 against other classes of anti-ulcer drugs, this section provides a comparison of its class, H2-receptor antagonists, with proton pump inhibitors (PPIs) and other relevant agents.
Data Presentation: H2-Receptor Antagonists vs. Proton Pump Inhibitors (PPIs)
| Feature | H2-Receptor Antagonists (e.g., Ranitidine, Famotidine) | Proton Pump Inhibitors (e.g., Omeprazole (B731), Lansoprazole) | Key Findings |
| Mechanism of Action | Competitively block histamine H2 receptors on parietal cells. | Irreversibly inhibit the H+/K+ ATPase (proton pump) in parietal cells.[2] | PPIs act at the final step of acid secretion, leading to more profound acid suppression.[2] |
| Efficacy in Healing Erosive Esophagitis | Less effective. | Significantly more effective.[3][4] | Standard dose PPIs are superior to H2RAs in healing esophagitis of all grades.[3] |
| Efficacy in Healing Peptic Ulcers | Effective. | More effective, with faster healing rates.[5][6] | PPIs have been shown to have higher healing rates for duodenal ulcers compared to H2-blockers.[5] |
| Symptom Relief (Heartburn) | Provide relief. | Generally provide faster and more complete relief.[7] | Lansoprazole has been shown to relieve heartburn symptoms faster and more effectively than omeprazole in patients with erosive esophagitis.[7] |
| Prevention of NSAID-Induced Ulcers | Effective. | Generally considered more effective. | A systematic review found PPIs superior to H2 blockers in preventing stomach bleeding in patients taking blood thinners.[5] |
| Safety and Side Effects | Generally well-tolerated. May cause headaches, dizziness, or diarrhea.[8] | Generally well-tolerated for short-term use. Long-term use is associated with potential risks such as bone fractures and vitamin B12 deficiency.[8][9] | H2 blockers are often recommended for short-term acid reduction due to a favorable safety profile, though they are less potent than PPIs.[8] |
Signaling Pathways and Experimental Workflows
Histamine H2-Receptor Antagonist Mechanism of Action
Caption: Mechanism of action of BMY-25368, a histamine H2-receptor antagonist.
Proton Pump Inhibitor (PPI) Mechanism of Action
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
Experimental Workflow for Comparing Anti-Ulcer Drugs in an Animal Model
Caption: General experimental workflow for preclinical comparison of anti-ulcer drugs.
Conclusion
The available preclinical data suggests that BMY-25368 is a highly potent and long-acting H2-receptor antagonist, demonstrating superiority over ranitidine in a canine model.[1] However, a comprehensive understanding of its clinical efficacy and safety profile, particularly in comparison to the widely used proton pump inhibitors, would require dedicated human clinical trials. While H2-receptor antagonists remain a therapeutic option for certain acid-related disorders, PPIs are generally considered more effective for the healing of erosive esophagitis and peptic ulcers due to their more profound and sustained acid suppression.[3][4][6][10] Future research, including direct head-to-head clinical trials, would be necessary to definitively establish the therapeutic position of BMY-25368 in the management of acid-related diseases relative to current standard-of-care treatments like PPIs.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compare Prilosec vs. Pepcid for heartburn relief [singlecare.com]
- 6. Lansoprazole compared with histamine2-receptor antagonists in healing gastric ulcers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Ranitidine vs. omeprazole: Differences, similarities, and which is better for you [singlecare.com]
- 10. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMY-25368 Hydrochloride for Gastric Acid Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMY-25368 hydrochloride's performance against other histamine (B1213489) H2-receptor antagonists, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Executive Summary
BMY-25368 is a potent and long-acting histamine H2-receptor antagonist.[1] Preclinical studies demonstrate its superiority in both potency and duration of action compared to ranitidine (B14927) in canine models.[1] Furthermore, in equine models, BMY-25368 has been shown to effectively suppress gastric acid secretion in a dose-dependent manner.[2][3] This guide synthesizes the key findings from these studies, presenting the data in a clear and comparative format.
Comparative Data: BMY-25368 vs. Ranitidine in a Canine Model
A key study conducted in Heidenhain pouch dogs provides a direct comparison of BMY-25368 and ranitidine in inhibiting histamine-stimulated gastric acid secretion.[1]
Key Findings:
-
Intravenous Potency: BMY-25368 was found to be nine times more potent than ranitidine when administered as an intravenous bolus.[1]
-
Oral Potency: The oral potency of BMY-25368 relative to ranitidine ranged from 2.8 to 4.4 times greater, depending on the secretagogue used.[1]
-
Duration of Action: BMY-25368 exhibited a significantly longer duration of action compared to ranitidine.[1] The relative potency of oral BMY-25368 to ranitidine increased from 3.2 in the first three hours to 28 at 10-12 hours post-administration.[1]
-
Efficacy Against Aspirin-Induced Lesions: When administered orally, BMY-25368 was nine times more potent than ranitidine in preventing aspirin-induced gastric lesions.[1]
While specific ED50 values from this comparative study are not publicly available, the relative potency data clearly indicates the superior efficacy of BMY-25368.
Dose-Response of BMY-25368 in an Equine Model
A study in foals investigated the effects of intramuscular administration of BMY-25368 on gastric acid secretion. The results demonstrated a clear dose-dependent response.[2][3]
| Dose (mg/kg) | Primary Outcome | Duration of Effect |
| 0.02 | Decrease in hydrogen ion concentration, increase in mean pH | Not specified |
| 0.11 | Dose-dependent decrease in hydrogen ion concentration and increase in mean pH | Not specified |
| 0.22 | Sustained high pH | > 4 hours |
| 1.10 | Sustained high pH | > 4 hours |
Mechanism of Action: Histamine H2-Receptor Antagonism
BMY-25368, as a histamine H2-receptor antagonist, exerts its effect by blocking the action of histamine on parietal cells in the stomach. This, in turn, inhibits the production of gastric acid.[1]
Signaling Pathway of Histamine H2-Receptor Activation
The binding of histamine to the H2-receptor initiates a G-protein coupled signaling cascade, leading to the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion. BMY-25368 competitively blocks this initial binding step.
Caption: Histamine H2-Receptor Signaling Pathway and Site of BMY-25368 Action.
Experimental Protocols
Heidenhain Pouch Dog Model
This surgical model is a classical method for studying gastric secretion in a controlled manner.
Caption: General Workflow for the Heidenhain Pouch Dog Experiment.
Detailed Steps:
-
Animal Model: The study utilized dogs with surgically created Heidenhain pouches, which are isolated sections of the stomach with an intact blood supply but severed vagal innervation. This allows for the study of gastric secretion in response to chemical stimuli without nervous system interference.
-
Stimulation of Secretion: Gastric acid secretion was stimulated using continuous intravenous infusion of histamine or other secretagogues like pentagastrin (B549294) and bethanechol.[1]
-
Drug Administration: BMY-25368 and the comparator drug, ranitidine, were administered either as an intravenous bolus or orally.[1]
-
Sample Collection: Gastric juice was collected from the pouch at regular intervals to measure the volume and acid output.
-
Data Analysis: The inhibitory effect of the drugs on gastric acid secretion was quantified and compared to determine relative potency and duration of action.
Equine Gastric Secretion Study
This study aimed to determine the dose-response effect of BMY-25368 on gastric acid secretion in horses.[2][3]
Caption: Workflow for the Equine Gastric Secretion Study.
Detailed Steps:
-
Animal Model: The study was conducted on five healthy foals.[2][3]
-
Protocol: The foals were fasted before the experiment. BMY-25368 was administered intramuscularly at doses of 0.02, 0.11, 0.22, and 1.10 mg/kg in a randomized sequence.[2][3]
-
Measurements: Gastric fluid was collected, and the hydrogen ion concentration and pH were measured to assess the level of acid secretion.[2][3]
-
Outcome: The study found that BMY-25368 administration led to a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH. At the higher doses of 0.22 and 1.10 mg/kg, the elevation in pH was sustained for over four hours.[2][3]
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Cross-Study Validation of BMY-25368 Hydrochloride Effectiveness: A Comparative Guide
For researchers and drug development professionals, this guide provides a comprehensive comparison of BMY-25368 hydrochloride's effectiveness against other histamine (B1213489) H2-receptor antagonists, supported by experimental data. This compound is a potent and long-acting histamine H2-receptor antagonist.[1] This guide synthesizes findings from various studies to offer an objective performance assessment.
Comparative Efficacy of this compound
This compound has demonstrated superior potency and a longer duration of action in preclinical studies when compared to ranitidine (B14927), a widely used histamine H2-receptor antagonist.
Inhibition of Gastric Acid Secretion in Canines
A key study utilizing the Heidenhain pouch dog model, a well-established method for assessing gastric secretion, revealed the significant efficacy of BMY-25368. When administered intravenously, BMY-25368 was found to be nine times more potent than ranitidine in antagonizing histamine-stimulated gastric secretion.[1] The oral potency of BMY-25368 relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used to stimulate acid secretion.[1]
Furthermore, the duration of action of BMY-25368 was notably longer than that of ranitidine. In histamine-stimulated dogs, the potency of BMY-25368 relative to ranitidine increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose, highlighting its sustained effect.[1] In a model of aspirin-induced gastric lesions in dogs, orally administered BMY-25368 was nine times more potent than ranitidine.[1]
| Parameter | This compound | Ranitidine | Animal Model | Citation |
| Intravenous Potency (vs. Histamine) | 9x more potent | Baseline | Heidenhain Pouch Dog | [1] |
| Oral Potency (vs. Various Secretagogues) | 2.8 - 4.4x more potent | Baseline | Heidenhain Pouch Dog | [1] |
| Relative Oral Potency (vs. Histamine, 1-3h) | 3.2x more potent | Baseline | Heidenhain Pouch Dog | [1] |
| Relative Oral Potency (vs. Histamine, 10-12h) | 28x more potent | Baseline | Heidenhain Pouch Dog | [1] |
| Oral Potency (Aspirin-Induced Lesions) | 9x more potent | Baseline | Dog | [1] |
Dose-Dependent Gastric pH Elevation in Equines
In a study involving fasted foals, intramuscular administration of BMY-25368 resulted in a dose-dependent decrease in hydrogen ion concentration and a corresponding increase in gastric pH.[2] At doses of 0.22 mg/kg and 1.10 mg/kg, the elevation in gastric pH was sustained for over four hours, suggesting its potential for treating gastric ulcer disease in horses.[2]
| Dose of BMY-25368 (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Animal Model | Citation |
| 0.02 | Dose-dependent increase | Not specified | Fasted Foal | [2] |
| 0.11 | Dose-dependent increase | Not specified | Fasted Foal | [2] |
| 0.22 | Sustained significant increase | > 4 hours | Fasted Foal | [2] |
| 1.10 | Sustained significant increase | > 4 hours | Fasted Foal | [2] |
Experimental Protocols
The following are generalized methodologies based on the cited studies for evaluating the effectiveness of histamine H2-receptor antagonists.
Heidenhain Pouch Dog Model for Gastric Acid Secretion
This in vivo model is a classic and reliable method for studying gastric acid secretion.
-
Animal Model: Female beagle dogs surgically fitted with a Heidenhain pouch, a denervated pouch of the fundic portion of the stomach, are used. This allows for the collection of pure gastric juice, free from contamination by food or saliva.
-
Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine, pentagastrin, or bethanechol, is administered to induce a stable and submaximal level of gastric acid secretion.
-
Drug Administration: this compound or a comparator drug (e.g., ranitidine) is administered either intravenously as a bolus or infusion, or orally.
-
Sample Collection: Gastric juice from the Heidenhain pouch is collected at regular intervals (e.g., every 15 or 30 minutes).
-
Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH. The total acid output is then calculated.
-
Data Evaluation: The inhibitory effect of the test compound is determined by comparing the acid output before and after drug administration. Potency is often expressed as the dose required to produce a 50% inhibition of the maximal response (ID50).
Caption: Workflow for Heidenhain Pouch Dog Experiment.
Equine Gastric pH Monitoring
This protocol is used to assess the effect of gastric acid suppressants in horses.
-
Animal Model: Healthy foals or adult horses are used. They are typically fasted for a specific period before the experiment to ensure a baseline gastric pH.
-
Instrumentation: A flexible endoscope or a nasogastric tube is passed into the stomach for the collection of gastric fluid.
-
Drug Administration: this compound is administered, usually via intramuscular injection.
-
Sample Collection: Gastric fluid samples are collected at predetermined time intervals before and after drug administration.
-
Analysis: The pH of the collected gastric fluid is measured immediately using a calibrated pH meter. The hydrogen ion concentration can also be determined by titration.
-
Data Evaluation: The change in gastric pH and hydrogen ion concentration from baseline is calculated to determine the efficacy and duration of action of the drug.
Mechanism of Action: Histamine H2 Receptor Signaling Pathway
This compound exerts its effect by acting as a competitive antagonist at the histamine H2 receptors on the basolateral membrane of gastric parietal cells. The binding of histamine to these G-protein coupled receptors normally initiates a signaling cascade that leads to the secretion of gastric acid.
The binding of histamine to the H2 receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively pumping hydrogen ions into the gastric lumen in exchange for potassium ions.
By competitively blocking the histamine H2 receptor, BMY-25368 prevents the initiation of this signaling cascade, thereby reducing the activation of the proton pump and decreasing gastric acid secretion.[3]
Caption: Histamine H2 Receptor Signaling Pathway.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
BMY-25368 Hydrochloride Demonstrates Superior Potency and Duration of Action Compared to Ranitidine in Preclinical Models
For Immediate Release
[City, State] – [Date] – Researchers in the field of gastroenterology and drug development now have access to compelling preclinical data demonstrating the superior potency and extended duration of action of BMY-25368 hydrochloride, a novel histamine (B1213489) H2-receptor antagonist, when compared to the widely-used ranitidine (B14927). These findings, primarily from studies in canine models, position BMY-25368 as a promising candidate for more effective management of gastric acid-related disorders.
This compound, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, acts as a competitive antagonist at the histamine H2-receptors on gastric parietal cells. This mechanism is shared with ranitidine, a well-established H2-receptor antagonist. However, BMY-25368 exhibits significantly greater potency in inhibiting gastric acid secretion.
Quantitative Comparison of Potency
Experimental data from studies conducted on Heidenhain pouch dogs provide a clear quantitative advantage of BMY-25368 over ranitidine. The potency of BMY-25368 was assessed following both intravenous and oral administration, with ranitidine serving as the comparator.
| Administration Route | Secretagogue | Relative Potency (BMY-25368 vs. Ranitidine) |
| Intravenous (Bolus) | Histamine | 9 times more potent[1] |
| Oral | Histamine (1-3 hours post-dose) | 3.2 times more potent[1] |
| Oral | Histamine (10-12 hours post-dose) | 28 times more potent[1] |
| Oral | Pentagastrin (B549294) | 2.8 to 4.4 times more potent[1] |
| Oral | Bethanechol | 2.8 to 4.4 times more potent[1] |
| Oral | Food | 2.8 to 4.4 times more potent[1] |
| Oral | Aspirin-induced gastric lesions | 9 times more potent[1] |
The data unequivocally demonstrates that BMY-25368 is substantially more potent than ranitidine in inhibiting gastric acid secretion stimulated by various secretagogues. Notably, the oral potency of BMY-25368 relative to ranitidine increases significantly over time, indicating a markedly longer duration of action.[1]
Mechanism of Action and Signaling Pathway
Both BMY-25368 and ranitidine exert their effects by competitively and reversibly blocking the histamine H2-receptors on gastric parietal cells.[2] This action prevents histamine from binding to these receptors, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion.
The binding of histamine to the H2-receptor, a Gs protein-coupled receptor, normally activates adenylyl cyclase.[3][4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[3][4] PKA phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of gastric acid.[3] By blocking the initial step of histamine binding, H2-receptor antagonists like BMY-25368 and ranitidine effectively suppress this entire pathway.
Experimental Protocols
The comparative potency of BMY-25368 and ranitidine was determined using a well-established animal model.
Animal Model: The studies were conducted in Heidenhain pouch dogs. This surgical model creates a vagally denervated pouch of the stomach that is isolated from the main stomach but retains its blood supply. This allows for the collection and measurement of pure gastric juice, free from contamination by food or saliva, in response to various secretory stimuli.
Experimental Procedure for Potency Determination:
-
Stimulation of Gastric Acid Secretion: Gastric acid secretion in the Heidenhain pouches was stimulated using continuous intravenous infusions of histamine or other secretagogues such as pentagastrin and bethanechol, or by the administration of a meal.
-
Drug Administration: BMY-25368 or ranitidine was administered either as an intravenous bolus or orally at various doses.
-
Sample Collection: Gastric juice from the pouch was collected at regular intervals.
-
Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration to a pH of 7.0 with a standardized NaOH solution. The total acid output was then calculated.
-
Potency Comparison: The dose of each compound required to produce a 50% inhibition of the maximal acid secretory response (ID50) was determined, and the relative potencies were calculated.
Aspirin-Induced Gastric Lesion Model: To assess the gastroprotective effects, gastric lesions were induced in dogs by the oral administration of aspirin (B1665792). BMY-25368 and ranitidine were administered orally prior to aspirin challenge. The degree of gastric lesion formation was then assessed and compared between the treatment groups.
Conclusion
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
Comparative duration of action: BMY-25368 vs other H2 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the duration of action of BMY-25368, a potent histamine (B1213489) H2 receptor antagonist, with other established H2 antagonists such as ranitidine (B14927), famotidine (B1672045), and cimetidine (B194882). The information is supported by experimental data from preclinical and clinical studies, with a focus on providing detailed methodologies for key experiments.
Executive Summary
BMY-25368 has demonstrated a significantly longer duration of action compared to other H2 antagonists in preclinical models. This prolonged effect on gastric acid secretion suggests its potential for less frequent dosing regimens and improved therapeutic outcomes in acid-related disorders. This guide will delve into the quantitative data, experimental designs, and the underlying signaling pathways to provide a clear and objective comparison.
Comparative Duration of Action: Quantitative Data
The following tables summarize the duration of action of BMY-25368 and other commonly used H2 antagonists based on available experimental and clinical data.
Table 1: Preclinical Data - Duration of Action in Animal Models
| Compound | Animal Model | Route of Administration | Dose | Duration of Action (Inhibition of Gastric Acid Secretion) | Reference |
| BMY-25368 | Heidenhain pouch dog | Oral | Not specified | Significantly longer than ranitidine; potency relative to ranitidine increased from 3.2 at 1-3h to 28 at 10-12h post-dose | [1] |
| Foals | Intramuscular | 0.22 and 1.10 mg/kg | Sustained high gastric pH for > 4 hours | [2][3][4][5] | |
| Ranitidine | Heidenhain pouch dog | Oral | Not specified | Shorter duration compared to BMY-25368 | [1] |
| Healthy volunteers | Oral | 150 mg | Significant inhibition of basal acid output up to 10 hours.[6] | ||
| Famotidine | Healthy volunteers | Oral | 5-40 mg | 10-12 hours | [7][8] |
| Cimetidine | Duodenal ulcer patients | Oral | 300 mg | Inhibition of basal acid secretion for at least 5 hours.[9] | |
| Duodenal ulcer patients | Oral | 300 mg | Duration of action of at least 7 hours for meal-stimulated acid secretion.[10] |
Table 2: Clinical Data - Duration of Action in Humans
| Compound | Study Population | Route of Administration | Dose | Duration of Action (Antisecretory Effect) | Reference |
| Ranitidine | Healthy volunteers | Oral | 150 mg | 8-12 hours | [11] |
| Famotidine | Healthy volunteers | Oral | 20 and 40 mg | 10 to 12 hours | [12][13] |
| Cimetidine | Duodenal ulcer patients | Oral | 300 mg | At least 5 hours (basal secretion) | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are the protocols for the key experiments cited in this guide.
Heidenhain Pouch Dog Model for Gastric Acid Secretion
This model is a classic in vivo preparation to study gastric acid secretion from a vagally denervated portion of the stomach.
-
Animal Model: Mongrel dogs are surgically prepared with a Heidenhain pouch, which is a surgically created pouch from the fundic part of the stomach, isolated from the main stomach but retaining its blood supply.[14][15][16] A cannula is inserted into the pouch to collect gastric secretions.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by various secretagogues to mimic physiological conditions. These can include:
-
Histamine: Continuous intravenous infusion.
-
Pentagastrin: A synthetic pentapeptide that stimulates gastric acid secretion.
-
Food: A standardized meal is given to the animals.
-
-
Drug Administration: The H2 antagonists (e.g., BMY-25368, ranitidine) are administered either orally (p.o.) or intravenously (i.v.) at predetermined doses.
-
Sample Collection and Analysis: Gastric juice from the Heidenhain pouch is collected at regular intervals (e.g., every 15-30 minutes). The volume of the secretion is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a pH of 7.0. The acid output is then calculated (volume × concentration).
-
Measurement of Duration of Action: The inhibitory effect of the H2 antagonist on stimulated acid secretion is monitored over time until the secretion returns to baseline levels. The duration of action is defined as the time for which a significant inhibition of acid secretion is maintained.
Equine Gastric pH Monitoring
This method is used to assess the effect of acid-suppressing agents on the gastric environment in horses.
-
Animal Model: Healthy adult horses or foals are used.
-
pH Measurement: A pH electrode is passed through the nasogastric tube and positioned in the stomach to continuously monitor the intragastric pH.[17][18][19]
-
Drug Administration: BMY-25368 is administered, typically via intramuscular (IM) injection, at various doses.
-
Data Collection: Intragastric pH is recorded continuously for a specified period (e.g., several hours) before and after drug administration.
-
Analysis: The data is analyzed to determine the time to onset of pH increase, the peak pH achieved, and the duration for which the pH remains above a certain threshold (e.g., pH 4), which is considered clinically relevant for the healing of gastric ulcers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the H2 receptor signaling pathway and a typical experimental workflow for evaluating H2 antagonists.
Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Caption: Experimental Workflow for Evaluating H2 Antagonist Duration of Action.
Conclusion
The available evidence strongly indicates that BMY-25368 possesses a longer duration of action compared to ranitidine and other established H2 antagonists. This characteristic, demonstrated in preclinical models, suggests its potential for improved patient compliance and therapeutic efficacy in the management of acid-related gastrointestinal disorders. Further clinical investigations are warranted to fully elucidate the comparative duration of action and clinical benefits of BMY-25368 in human subjects.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. The new histamine H2-receptor antagonist ranitidine. Duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of famotidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of cimetidine, a new histamine H2-receptor antagonist, on meal-stimulated acid secretion, serum gastrin, and gastric emptying in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranitidine: a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoneurolysis of the canine gastric submucosa. Effects on surgically-induced gastric hypersecretion on the Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increasing acid response to a meal in the chronic Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. ker.com [ker.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Receptor Binding: The Case of BMY-25368 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMY-25368 hydrochloride, a potent, long-acting histamine (B1213489) H2-receptor antagonist. Contrary to the initial premise of irreversible binding, available scientific literature indicates that BMY-25368 acts as a competitive and therefore reversible antagonist .[1] This guide will objectively compare its performance with other H2-receptor antagonists and contrast its reversible mechanism with a true irreversible inhibitor to highlight the experimental methods used to validate binding characteristics.
Executive Summary
BMY-25368 is a highly potent histamine H2-receptor antagonist with a notably long duration of action compared to other agents in its class, such as ranitidine (B14927) and famotidine (B1672045).[1] Its mechanism of action is through competitive, reversible binding to H2 receptors, which contrasts with covalent inhibitors that form a permanent bond with their target. To illustrate this fundamental difference, this guide will also examine omeprazole (B731), a proton pump inhibitor that functions through irreversible inhibition.[2][3][4] Understanding the distinction between long-acting reversible binding and true irreversible binding is critical for drug development, influencing dosing regimens, off-target considerations, and overall therapeutic profiles.
Comparison of Gastric Acid Secretion Inhibitors
The following table summarizes the key characteristics of BMY-25368 and its comparators.
| Compound | Target | Binding Mechanism | Potency (Relative to Ranitidine) | Duration of Action |
| This compound | Histamine H2-Receptor | Competitive (Reversible) | 9x (IV), 2.8-4.4x (oral)[1] | Significantly longer than ranitidine[1] |
| Ranitidine | Histamine H2-Receptor | Competitive (Reversible)[5] | 1x | Up to 12 hours[6] |
| Famotidine | Histamine H2-Receptor | Competitive (Reversible)[7][8][9] | 8-40x more potent than ranitidine[7] | 10-12 hours[7][10] |
| Omeprazole | H+/K+ ATPase (Proton Pump) | Covalent (Irreversible) [2][3][4] | N/A (different target) | >24 hours (due to enzyme resynthesis)[2] |
Distinguishing Reversible from Irreversible Binding: Experimental Protocols
Validating the nature of a drug's binding to its target is a cornerstone of pharmacological characterization. The following are key experimental protocols used to differentiate between reversible and irreversible inhibitors.
Washout Assay
A washout assay is a direct method to determine if an inhibitor's effect is maintained after its removal from the surrounding medium.[11][12]
Objective: To determine if the inhibition of a target protein is reversible or irreversible.
Methodology:
-
Treatment: Treat the target cells or enzyme with a saturating concentration of the test compound (e.g., BMY-25368) and a known irreversible inhibitor (e.g., omeprazole for its target) for a defined period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Washout: Remove the compound-containing medium. For cells, this involves multiple washes with fresh, inhibitor-free medium. For enzymes, techniques like rapid dilution or spin columns are used to separate the unbound inhibitor.[11]
-
Functional Readout: After the washout, measure the biological activity of the target. For H2-receptor antagonists, this could involve measuring cAMP levels in response to histamine stimulation. For proton pump inhibitors, this would be a measure of proton pump activity.
-
Analysis: Compare the activity of the target after treatment and washout.
-
Reversible Inhibition (e.g., BMY-25368): Target activity is expected to recover after the washout as the compound dissociates from the receptor.
-
Irreversible Inhibition (e.g., Omeprazole): Inhibition will be sustained even after extensive washing because the inhibitor is covalently bound to the target.[12]
-
Experimental workflow for a washout assay.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting a mass shift in the target protein corresponding to the mass of the bound inhibitor.[13][14]
Objective: To confirm covalent modification of a target protein.
Methodology:
-
Incubation: Incubate the purified target protein with the test compound.
-
Sample Preparation: Remove any unbound compound. The protein sample is then prepared for MS analysis. This can involve analyzing the intact protein (top-down MS) or digesting the protein into smaller peptides (bottom-up MS).[13]
-
MS Analysis:
-
Top-Down MS: The mass of the entire protein-inhibitor complex is measured. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Bottom-Up MS: The protein is digested, and the resulting peptides are analyzed. The peptide containing the covalently modified amino acid will show a specific mass shift, allowing for the identification of the binding site.[13]
-
-
Analysis:
-
Reversible Inhibitor: No stable mass shift will be observed in the protein or its peptides, as the inhibitor will dissociate during sample preparation.
-
Irreversible Inhibitor: A persistent mass adduct will be detected, providing definitive evidence of a covalent bond.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways for the histamine H2-receptor and the proton pump, the respective targets of BMY-25368 and omeprazole.
Histamine H2-receptor signaling pathway.
Proton pump (H+/K+ ATPase) mechanism.
Logical Framework for Binding Mode Determination
The determination of a compound's binding mechanism follows a logical progression of experiments, each providing a piece of the evidentiary puzzle.
Logical flow for determining binding mode.
Conclusion
This compound is a potent, long-acting histamine H2-receptor antagonist that operates through a competitive and reversible binding mechanism. While its prolonged duration of action is a key therapeutic feature, it is crucial to distinguish this from the permanent target inactivation characteristic of irreversible inhibitors like omeprazole. The experimental protocols and logical frameworks presented in this guide provide a clear pathway for researchers to accurately characterize the binding modalities of novel compounds, ensuring a robust understanding of their pharmacological properties.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of famotidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMY-25368 Hydrochloride Against Novel Anti-Ulcer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the histamine (B1213489) H2-receptor antagonist, BMY-25368 hydrochloride, against newer classes of anti-ulcer agents, including Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs). This document synthesizes preclinical data on BMY-25368 and compares its performance metrics with the established efficacy of these newer therapeutic options, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and long-acting histamine H2-receptor antagonist. Preclinical studies have demonstrated its superiority over earlier H2-receptor antagonists like ranitidine (B14927) in terms of both potency and duration of action. However, the landscape of anti-ulcer therapy has evolved significantly with the introduction of PPIs and, more recently, P-CABs. These newer agents offer distinct mechanisms of action that result in more profound and sustained gastric acid suppression. This guide will objectively present the available data to allow for an informed comparison of these different classes of anti-ulcer drugs.
Data Presentation
Table 1: Comparative Potency of BMY-25368 vs. Ranitidine in a Canine Model
| Parameter | BMY-25368 | Ranitidine | Potency Ratio (BMY-25368 vs. Ranitidine) |
| Inhibition of Aspirin-Induced Gastric Lesions (Oral) | More Potent | Less Potent | 9x |
| Inhibition of Histamine-Stimulated Gastric Secretion (IV Bolus) | More Potent | Less Potent | 9x |
| Oral Potency (vs. various secretagogues) | More Potent | Less Potent | 2.8 - 4.4x |
| Oral Potency (vs. histamine, 1-3h post-dose) | More Potent | Less Potent | 3.2x |
| Oral Potency (vs. histamine, 10-12h post-dose) | More Potent | Less Potent | 28x |
Data sourced from a study in Heidenhain pouch dogs.[1]
Table 2: Comparative Efficacy of H2-Receptor Antagonists, PPIs, and P-CABs on Intragastric pH
| Drug Class | Agent(s) | Percentage of Time with Intragastric pH > 4 (24h) | Onset of Action |
| H2-Receptor Antagonists | Ranitidine, Famotidine | ~40-50% | Fast |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Esomeprazole, Lansoprazole | ~60-70% | Slower (requires accumulation over several days for maximal effect) |
| Potassium-Competitive Acid Blockers (P-CABs) | Vonoprazan, Fexuprazan | >85% | Very Fast (maximal effect from the first dose) |
Data synthesized from multiple clinical studies.[2][3][4][5][6]
Table 3: Healing Rates of Erosive Esophagitis
| Drug Class | Healing Rate (at 8 weeks) |
| H2-Receptor Antagonists | ~50% |
| Proton Pump Inhibitors (PPIs) | ~80-90% |
| Potassium-Competitive Acid Blockers (P-CABs) | >90% |
Data synthesized from meta-analyses and comparative clinical trials.[7][8]
Mechanism of Action and Signaling Pathways
The primary mechanism for gastric acid secretion involves the H+/K+ ATPase (proton pump) in parietal cells. The activity of this pump is regulated by several signaling pathways, primarily through histamine, acetylcholine, and gastrin. BMY-25368, as a histamine H2-receptor antagonist, competitively blocks the binding of histamine to its receptor on parietal cells, thereby reducing the stimulation of the proton pump. In contrast, PPIs and P-CABs directly inhibit the proton pump itself.
Experimental Protocols
Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs
This model is used to assess the antisecretory activity of compounds.
-
Animal Model: Female beagle dogs (10-15 kg) surgically fitted with a Heidenhain pouch (a surgically created gastric pouch that is vagally denervated and isolated from the main stomach).
-
Procedure:
-
Dogs are fasted for 18 hours with free access to water.
-
A continuous intravenous infusion of histamine (e.g., 40 µg/kg/h) is administered to stimulate gastric acid secretion.
-
Gastric juice from the pouch is collected at 15-minute intervals.
-
The volume of the gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
After a stable baseline of acid secretion is established, BMY-25368 or a comparator drug is administered intravenously or orally.
-
Gastric juice collection and analysis continue for several hours to determine the magnitude and duration of the inhibitory effect.[1]
-
-
Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the pre-drug baseline.
References
- 1. Addition of a H2 receptor antagonist to PPI improves acid control and decreases nocturnal acid breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of pH in symptomatic relief and effective treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedtime H2 blockers improve nocturnal gastric acid control in GERD patients on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Potassium-competitive Acid Blocker–refractory Gastroesophageal Reflux and the Potential of Potassium-competitive Acid Blocker Test [jnmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies | MDPI [mdpi.com]
- 7. H2 Blockers vs PPIs: Which Is Best for Acid Reflux? [verywellhealth.com]
- 8. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMY-25368 Hydrochloride and Other Histamine H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMY-25368 hydrochloride with other well-established histamine (B1213489) H2-receptor antagonists, namely ranitidine (B14927), cimetidine, and famotidine. The information presented is based on published findings to assist researchers in evaluating these compounds for their studies.
Mechanism of Action: Histamine H2-Receptor Antagonism
This compound, along with ranitidine, cimetidine, and famotidine, functions as a competitive antagonist at the histamine H2-receptor.[1] These receptors are primarily located on the basolateral membrane of gastric parietal cells. The binding of histamine to these Gs protein-coupled receptors initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), ultimately stimulating the H+/K+-ATPase proton pump to secrete gastric acid. By competitively blocking the histamine H2-receptor, these antagonists inhibit this signaling pathway, leading to a reduction in gastric acid secretion.
Quantitative Comparison of Potency
The following table summarizes the reported potency of this compound and its alternatives. Direct comparison of absolute potency values (IC50, Ki) for this compound from published literature is limited; however, its potency relative to ranitidine has been established in vivo.
| Compound | Potency Metric | Value | Species/System | Reference |
| This compound | Relative Potency (vs. Ranitidine, IV) | 9 times more potent | Dog (Heidenhain pouch) | [1] |
| Relative Potency (vs. Ranitidine, Oral) | 2.8 to 4.4 times more potent | Dog (Heidenhain pouch) | [1] | |
| Ranitidine | pA2 | 7.2 | Guinea-pig isolated atrium | |
| IC50 | 69 nM | Human H2 Receptor (Radioligand binding assay) | [2] | |
| Cimetidine | KB | 7.9 x 10⁻⁷ M | Guinea-pig isolated atrium | |
| IC50 | 472 nM | Human H2 Receptor (Radioligand binding assay) | [2] | |
| Famotidine | Kd | 14 nM | Human H2 Receptor | [3] |
| IC50 | 33 nM | Human H2 Receptor | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for key experiments used to characterize histamine H2-receptor antagonists.
In Vivo Gastric Acid Secretion Assay (Heidenhain Pouch Dog Model)
This protocol is adapted from studies evaluating the in vivo efficacy of H2-receptor antagonists.[1]
1. Animal Model:
-
Adult beagle dogs of either sex with a surgically prepared Heidenhain pouch (a vagally denervated pouch of the stomach fundus) are used.
-
Animals are fasted for at least 18 hours before the experiment but have free access to water.
2. Stimulation of Gastric Acid Secretion:
-
A continuous intravenous infusion of a secretagogue, such as histamine (e.g., 40-80 µg/kg/h), is administered to induce a stable submaximal rate of gastric acid secretion.
3. Drug Administration:
-
This compound or a comparator drug (e.g., ranitidine) is administered as an intravenous bolus or via oral gavage.
-
A range of doses is typically used to establish a dose-response relationship.
4. Sample Collection and Analysis:
-
Gastric juice from the Heidenhain pouch is collected at regular intervals (e.g., every 15-30 minutes).
-
The volume of the gastric juice is measured.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
The total acid output is calculated (volume × acid concentration).
5. Data Analysis:
-
The inhibitory effect of the antagonist is expressed as the percentage reduction in acid secretion compared to the pre-treatment baseline.
-
Dose-response curves are constructed to determine the dose required for 50% inhibition (ID50).
In Vitro Histamine H2-Receptor Binding Assay (Radioligand Assay)
This protocol provides a method for determining the binding affinity of a compound to the H2-receptor.[2][4]
1. Membrane Preparation:
-
Cell membranes are prepared from a cell line recombinantly expressing the human histamine H2-receptor (e.g., HEK293 or CHO cells).
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.
2. Radioligand and Competitor Preparation:
-
A radiolabeled H2-receptor antagonist, such as [3H]tiotidine, is used as the ligand.
-
The test compound (e.g., this compound) and known standards are prepared in a series of dilutions.
3. Binding Reaction:
-
The cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated in a binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor antagonist (e.g., 10 µM tiotidine).
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
6. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the H2-receptor.[3][4]
1. Cell Culture and Plating:
-
A cell line stably expressing the human histamine H2-receptor (e.g., CHO-K1 or HEK293) is cultured to an appropriate confluency.
-
Cells are seeded into multi-well plates and allowed to attach overnight.
2. Assay Procedure:
-
The culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
An H2-receptor agonist (e.g., histamine or amthamine) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated to stimulate cAMP production.
3. cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
4. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-stimulated cAMP response.
-
Dose-response curves are generated, and the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the histamine H2-receptor signaling pathway and a typical experimental workflow for evaluating H2-receptor antagonists.
Caption: Histamine H2-Receptor Signaling Pathway leading to gastric acid secretion and its inhibition by an antagonist.
Caption: A generalized workflow for the preclinical evaluation of a novel histamine H2-receptor antagonist.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of H2 Receptor Antagonagists: A Guide for Researchers and Drug Development Professionals
Histamine (B1213489) H2 receptor antagonists (H2RAs) have long been a cornerstone in the management of acid-related gastrointestinal disorders. While their efficacy in reducing gastric acid secretion is well-established, their distinct side effect profiles warrant careful consideration, particularly in the context of long-term use and in specific patient populations. This guide provides a comprehensive comparative analysis of the adverse effects associated with the four main H2RAs: cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine (B1679011), supported by experimental data and detailed methodologies.
Key Differentiators in Side Effect Profiles
The side effect profiles of H2 antagonists are largely influenced by their chemical structure and metabolic pathways. Cimetidine, the first-in-class H2RA, is notable for its broader range of adverse effects, primarily due to its inhibition of the cytochrome P450 (CYP450) enzyme system and its antiandrogenic properties. Newer agents like famotidine and nizatidine generally exhibit a more favorable safety profile.
Table 1: Comparative Incidence and Nature of Key Side Effects of H2 Antagonists
| Side Effect Category | Cimetidine | Ranitidine | Famotidine | Nizatidine |
| General | Headache (3.5%), Dizziness (~1%), Diarrhea (~1%)[1] | Headache (3.3%), Diarrhea (1.7%), Dizziness (1.3%)[2] | Headache, Dizziness, Constipation, Diarrhea[3] | Headache, Dizziness, Nausea, Diarrhea, Constipation[4] |
| Endocrine | Gynecomastia (up to 20% in some studies), Impotence (reversible with high doses)[4][5][6] | Rare reports of gynecomastia, significantly less than cimetidine[7][8] | No significant antiandrogenic effects reported[9] | No significant antiandrogenic effects reported.[3] |
| Drug Interactions (CYP450) | Potent inhibitor of CYP1A2, CYP2C9, CYP2D6, and CYP3A4, leading to numerous drug interactions.[10][11] | Weak inhibitor of CYP450, fewer clinically significant interactions than cimetidine.[4] | Minimal to no inhibition of CYP450.[9] | No significant inhibition of CYP450 isoforms.[12] |
| Central Nervous System (CNS) | Confusion, delirium, hallucinations, especially in the elderly and those with renal impairment. Overall incidence similar to placebo in short-term trials.[13] | Can cause CNS effects like lethargy and confusion, particularly in patients with renal impairment.[14] | Associated with CNS adverse reactions, especially in the elderly and those with renal impairment. | Somnolence reported in ~2.4% of patients in clinical trials. |
| Cardiovascular | Rare reports of bradycardia, tachycardia, and A-V heart block, especially with rapid IV infusion.[1] | Bradycardia has been reported. | May have negative effects on cardiac performance, reducing stroke volume and cardiac output in some studies.[9] | Can cause a reduction in heart rate and cardiac output.[8] |
| Carcinogenic Contamination | No significant concerns reported. | Recalled from the market due to contamination with N-nitrosodimethylamine (NDMA), a probable human carcinogen. | No significant concerns reported. | Some concerns about NDMA contamination, though levels were generally lower than in ranitidine. |
| Infections | Increased risk of Clostridium difficile infection (pooled odds ratio of 1.44 for H2RAs).[1] | Increased risk of Clostridium difficile infection.[1] | Increased risk of Clostridium difficile infection.[1] | Increased risk of Clostridium difficile infection.[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of H2 antagonists is mediated by their competitive inhibition of histamine H2 receptors on gastric parietal cells. This action blocks the histamine-induced signaling cascade that leads to gastric acid secretion.
References
- 1. Histamine H2 receptor antagonists for decreasing gastrointestinal harms in adults using acetylsalicylic acid: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Comparative efficacy of cimetidine, famotidine, ranitidine, and mylanta in postoperative stress ulcers. Gastric pH control and ulcer prevention in patients undergoing coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Changes in the effects of nizatidine and famotidine on cardiac performance after pretreatment with ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and Safety of Histamine H2 Receptor Antagonists: An Umbrella Review of Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. drugs.com [drugs.com]
- 13. The comparative study of the effectiveness of cimetidine, ranitidine, famotidine, and omeprazole in treatment of children with dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Potential of BMY-25368 and Ranitidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine (B1213489) H₂ receptor antagonists BMY-25368 and ranitidine (B14927), focusing on their therapeutic efficacy and available safety data. While a direct comparison of their therapeutic indices is not possible due to incomplete toxicological data for BMY-25368, this document summarizes key preclinical findings to inform further research and development.
Executive Summary
BMY-25368 demonstrates significantly greater potency and a longer duration of action compared to ranitidine in preclinical models. In studies involving dogs, BMY-25368 was found to be 9 times more potent than ranitidine in inhibiting histamine-stimulated gastric acid secretion when administered intravenously, and 9 times more potent in antagonizing aspirin-induced gastric lesions when given orally.[1] The oral potency of BMY-25368 relative to ranitidine increased over time, highlighting its extended duration of action.[1] While comprehensive toxicity data for BMY-25368 is not publicly available, a chronic toxicity study in rats established a maximum non-toxic oral dose for ranitidine.
Data Presentation
Table 1: Comparative Efficacy in Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs
| Compound | Route of Administration | Relative Potency vs. Ranitidine | Duration of Action |
| BMY-25368 | Intravenous (bolus) | 9 times more potent[1] | Significantly longer than ranitidine[1] |
| BMY-25368 | Oral | 2.8 to 4.4 times more potent (depending on secretagogue)[1] | Potency relative to ranitidine increased from 3.2 (1-3h post-dose) to 28 (10-12h post-dose)[1] |
| Ranitidine | Intravenous/Oral | Baseline | Standard |
Table 2: Comparative Efficacy in Antagonizing Aspirin-Induced Gastric Lesions in Dogs
| Compound | Route of Administration | Relative Potency vs. Ranitidine |
| BMY-25368 | Oral | 9 times more potent[1] |
| Ranitidine | Oral | Baseline |
Table 3: Chronic Oral Toxicity Data for Ranitidine in Rats
| Dose Level (mg/kg/day) | Observed Effects | Maximum Non-Toxic Dose |
| 30 | No remarkable changes observed[2] | 100 mg/kg/day[2] |
| 100 | No remarkable changes observed[2] | |
| 300 | Moderate changes including salivation, decreased body weight gain, increased water consumption, and reversible histopathological findings in the liver, lungs, and kidneys.[2] | |
| 1000 | Acute toxic signs leading to death in some females; more severe changes as seen in the 300 mg/kg/day group in survivors.[2] |
Experimental Protocols
Inhibition of Gastric Acid Secretion in the Heidenhain Pouch Dog Model
This experiment aimed to evaluate the potency and duration of action of BMY-25368 and ranitidine in suppressing gastric acid secretion.
Methodology:
-
Animal Model: The study utilized Heidenhain pouch dogs, a well-established model for studying gastric secretion.[1][3][4][5][6][7][8] In this model, a portion of the stomach's fundus is surgically isolated from the main stomach but retains its blood supply, allowing for the collection of pure gastric juice.
-
Stimulation of Gastric Acid Secretion: Gastric acid secretion was stimulated using various secretagogues, including histamine, pentagastrin (B549294), bethanechol, and food.[1]
-
Drug Administration: BMY-25368 and ranitidine were administered either as an intravenous bolus or orally.
-
Data Collection: Gastric juice was collected from the Heidenhain pouch, and the volume and acid concentration were measured to determine the total acid output.
-
Analysis: The inhibitory effect of the compounds on gastric acid secretion was determined by comparing the acid output after drug administration to a baseline or control group. The relative potency was calculated by comparing the doses of BMY-25368 and ranitidine required to produce a similar level of inhibition.
Aspirin-Induced Gastric Lesion Model in Dogs
This model was used to assess the protective effects of BMY-25368 and ranitidine against gastric mucosal damage induced by aspirin.
Methodology:
-
Animal Model: Healthy dogs were used in this study.
-
Induction of Gastric Lesions: Gastric lesions were induced by the oral administration of aspirin.[1][9][10][11]
-
Drug Administration: BMY-25368 and ranitidine were administered orally prior to the administration of aspirin.
-
Assessment of Gastric Lesions: The extent of gastric mucosal damage was assessed endoscopically. The lesions were scored based on their severity and number.
-
Analysis: The protective effect of the compounds was evaluated by comparing the lesion scores in the drug-treated groups to a control group that received only aspirin. The relative potency was determined by comparing the doses of BMY-25368 and ranitidine that provided a similar degree of protection.
Mandatory Visualization
Histamine H₂ Receptor Signaling Pathway
The binding of histamine to the H₂ receptor on gastric parietal cells initiates a signaling cascade that ultimately leads to the secretion of gastric acid. Both BMY-25368 and ranitidine act as antagonists at this receptor, thereby inhibiting this pathway.
Caption: Histamine H₂ receptor signaling pathway in gastric parietal cells.
Conclusion
The available preclinical data strongly suggest that BMY-25368 is a more potent and longer-acting histamine H₂ receptor antagonist than ranitidine. Its superior efficacy in both inhibiting gastric acid secretion and protecting against aspirin-induced gastric lesions in canine models indicates a promising therapeutic potential. However, a comprehensive assessment of its therapeutic index is precluded by the lack of publicly available toxicology data. Further studies are warranted to fully characterize the safety profile of BMY-25368 and to translate these promising preclinical findings into a clinical context. The historical context of ranitidine's market withdrawal due to the formation of N-nitrosodimethylamine (NDMA) underscores the critical importance of thorough long-term stability and safety assessments for any new chemical entity in this class.
References
- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chronic toxicity study of ranitidine hydrochloride orally administered in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin-induced damage in the dog Heidenhain pouch and cytoprotection with 16,16-dimethyl PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoneurolysis of the canine gastric submucosa. Effects on surgically-induced gastric hypersecretion on the Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucinous secretion from canine Heidenhain pouch after stimulation with food, pentagastrin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing acid response to a meal in the chronic Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin-induced gastric mucosal damage in dogs: protection by the prostanoid Ro 22-1327 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, clinicopathologic, and gastrointestinal changes from aspirin, prednisone, or combination treatment in healthy research dogs: A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical, clinicopathologic, and gastrointestinal changes from aspirin, prednisone, or combination treatment in healthy research dogs: A double‐blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BMY-25368 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for BMY-25368 hydrochloride, a potent, long-acting histamine (B1213489) H2-receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established principles for the disposal of pharmaceutical and research chemicals, with a focus on safety and regulatory compliance.
Immediate Safety and Handling Precautions
Given that this compound is a research compound with limited publicly available safety data, it must be handled as a potentially hazardous substance. Personnel should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield provides additional protection against splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure. |
| Respiratory | Respirator | If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps for its collection and preparation for disposal.
Step 1: Hazard Characterization
In the absence of an SDS, a conservative hazard assessment is necessary. This compound is a piperidine (B6355638) derivative and a histamine H2-receptor antagonist. Structurally related compounds can be irritants and may have other toxicological properties. Therefore, it should be treated as hazardous pharmaceutical waste.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and sturdy container that is compatible with the chemical. The container must have a tightly sealing lid.
-
Labeling: Label the waste container clearly with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Collection: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials, in the designated hazardous waste container.[1][2]
Step 3: Storage of Chemical Waste
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Containment: Secondary containment should be used to capture any potential leaks.
-
Time Limits: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal location and is required by the Environmental Protection Agency (EPA).[3]
-
Preferred Disposal Method: The recommended disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[4][5][6] This process ensures the complete destruction of the active pharmaceutical ingredient.[4]
Practices to Avoid:
-
DO NOT dispose of this compound down the sink or drain.[5][6] Pharmaceutical compounds can persist in the environment and harm aquatic life.[4]
-
DO NOT mix this compound with other incompatible waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. acs.org [acs.org]
Personal protective equipment for handling BMY-25368 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BMY-25368 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this potent histamine (B1213489) H2-receptor antagonist.
Personal Protective Equipment (PPE)
Due to the potent pharmacological activity of this compound, stringent adherence to personal protective equipment protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended, especially when handling the pure compound or preparing solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the powder outside of a containment system to prevent inhalation. |
| Body Protection | Laboratory coat | A dedicated lab coat should be worn over personal clothing. Consider a disposable gown for procedures with a high risk of contamination. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational Plan
1. Designated Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[1] This area should be clearly marked with warning signs indicating the presence of a potent compound.
2. Weighing and Solution Preparation:
-
Weighing of the solid compound should be performed in a ventilated balance enclosure or a glove box to prevent the generation of airborne dust.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
All equipment used for handling the compound, such as spatulas and glassware, should be decontaminated after use.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, use an appropriate absorbent material to contain the substance. Wear the prescribed PPE during cleanup.
-
For larger spills, follow the institution's emergency procedures for hazardous material spills.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated. The effectiveness of a cleaning procedure should be validated.[2]
-
A suitable decontamination solution should be used. Consult with your institution's safety office for recommended procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
2. Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
-
All chemical waste must be disposed of through the institution's hazardous waste management program.[3] This typically involves incineration for organic compounds.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Histamine H2 Receptor Signaling Pathway
This compound is a histamine H2-receptor antagonist. It exerts its effect by blocking the action of histamine on H2 receptors, which are involved in gastric acid secretion. The following diagram illustrates the general signaling pathway of the histamine H2 receptor.
Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of BMY-25368.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
